(R)-alpha-Phenyl-4-methylphenethylamine
Description
Structure
3D Structure
Properties
CAS No. |
30339-32-3 |
|---|---|
Molecular Formula |
C15H17N |
Molecular Weight |
211.3 g/mol |
IUPAC Name |
(1R)-2-(4-methylphenyl)-1-phenylethanamine |
InChI |
InChI=1S/C15H17N/c1-12-7-9-13(10-8-12)11-15(16)14-5-3-2-4-6-14/h2-10,15H,11,16H2,1H3/t15-/m1/s1 |
InChI Key |
ZICDZTXDTPZBKH-OAHLLOKOSA-N |
SMILES |
CC1=CC=C(C=C1)CC(C2=CC=CC=C2)N |
Isomeric SMILES |
CC1=CC=C(C=C1)C[C@H](C2=CC=CC=C2)N |
Canonical SMILES |
CC1=CC=C(C=C1)CC(C2=CC=CC=C2)N |
Synonyms |
(αR)-4-Methyl-α-phenylbenzeneethanamine; (-)-p-Methyl-α-phenylphenethylamine; (-)-1-Phenyl-2-(p-tolyl)ethylamine; (-)-4-Methyl-α-phenylphenethylamine; (R)-2-(p-Tolyl)-1-phenylethylamine_x000B_ |
Origin of Product |
United States |
Foundational & Exploratory
(R)-alpha-Phenyl-4-methylphenethylamine chemical properties
An In-depth Technical Guide on the Core Chemical Properties of (R)-alpha-Phenyl-4-methylphenethylamine
Introduction
This compound, with the IUPAC name (1R)-2-(4-methylphenyl)-1-phenylethanamine, is a chiral amine belonging to the phenethylamine class.[1] This class of compounds is of significant interest to researchers in medicinal chemistry and pharmacology due to the prevalence of the phenethylamine scaffold in a wide range of biologically active molecules, including endogenous neurotransmitters and synthetic drugs.[2][3] The specific stereochemistry and substitutions on the phenethylamine core, such as the alpha-methyl group and the para-methyl group on the phenyl ring in this compound, are critical determinants of its pharmacological activity and receptor interaction profile. This guide provides a detailed overview of its chemical properties, common experimental protocols for its synthesis and analysis, and its primary mechanism of action.
Core Chemical and Physical Properties
The fundamental physicochemical properties of this compound determine its behavior in chemical and biological systems. These properties, computed from its molecular structure, are summarized below.
| Property | Value | Source |
| Molecular Formula | C₁₅H₁₇N | PubChem[1] |
| Molecular Weight | 211.30 g/mol | PubChem[1] |
| Exact Mass | 211.136099547 Da | PubChem[1] |
| IUPAC Name | (1R)-2-(4-methylphenyl)-1-phenylethanamine | PubChem[1] |
| CAS Number | 30339-32-3 | PubChem[1] |
| XLogP3 (Lipophilicity) | 3.1 | PubChem[1] |
| Hydrogen Bond Donor Count | 1 | PubChem[1] |
| Hydrogen Bond Acceptor Count | 1 | PubChem[1] |
| Rotatable Bond Count | 3 | PubChem[1] |
| Topological Polar Surface Area | 26 Ų | PubChem[1] |
| Heavy Atom Count | 16 | PubChem[1] |
Experimental Protocols
The synthesis and analysis of chiral phenethylamines require specific and well-defined methodologies to ensure stereochemical purity and accurate characterization.
Synthesis Protocol: Reductive Amination
Reductive amination is a versatile and widely employed method for synthesizing phenethylamines from the corresponding ketone precursors.[4] This protocol outlines a general procedure for the synthesis of this compound.
Objective: To synthesize this compound via reductive amination of 1-phenyl-2-(4-methylphenyl)ethanone using a chiral amine source to direct stereochemistry, followed by removal of the chiral auxiliary.
Materials:
-
1-phenyl-2-(4-methylphenyl)ethanone
-
(R)-alpha-methylbenzylamine (chiral auxiliary)
-
Raney Nickel (or other suitable reducing agent, e.g., Sodium borohydride)
-
Hydrogen gas (if using catalytic hydrogenation)
-
Methanol (or other suitable solvent)
-
Palladium on carbon (for hydrogenolysis)
-
Hydrochloric acid (for salt formation)
-
Diethyl ether
-
Anhydrous magnesium sulfate
Procedure:
-
Imine Formation: In a round-bottom flask, dissolve 1-phenyl-2-(4-methylphenyl)ethanone and a stoichiometric equivalent of (R)-alpha-methylbenzylamine in methanol. The reaction is stirred at room temperature to form the corresponding chiral imine intermediate.[5]
-
Reduction: The reaction mixture containing the imine is transferred to a hydrogenation vessel containing a catalytic amount of Raney Nickel. The vessel is pressurized with hydrogen gas and shaken until hydrogen uptake ceases. This step reduces the C=N double bond of the imine to form the diastereomeric amine products.[5]
-
Work-up and Isolation: The catalyst is removed by filtration. The solvent is removed under reduced pressure. The resulting residue, containing a mixture of diastereomers, is dissolved in an appropriate solvent and purified, often by recrystallization, to isolate the desired (R,R)-diastereomer.
-
Removal of Chiral Auxiliary: The purified diastereomer is dissolved in ethanol, and a catalytic amount of 10% Palladium on carbon is added. The mixture is subjected to hydrogenolysis under hydrogen pressure to cleave the chiral auxiliary ((R)-alpha-methylbenzylamine).[6]
-
Final Product Isolation: After the reaction is complete, the catalyst is filtered off. The filtrate is concentrated, and the resulting free base oil is dissolved in diethyl ether. Hydrochloric acid is added to precipitate the final product as the hydrochloride salt, which can be collected by filtration, washed with cold ether, and dried.[4]
Analytical Protocol: UHPLC-MS/MS Analysis
Ultra-High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (UHPLC-MS/MS) is a highly sensitive and specific method for the identification and quantification of phenethylamine derivatives in various matrices.[7]
Objective: To identify and quantify this compound using a validated UHPLC-MS/MS method.
Instrumentation & Reagents:
-
UHPLC system coupled to a triple quadrupole (QQQ) mass spectrometer with an electrospray ionization (ESI) source.
-
C18 reversed-phase UHPLC column.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Synthesized and purified this compound standard.
Procedure:
-
Standard Preparation: Prepare a stock solution of the reference standard in methanol. Create a series of calibration standards by serial dilution to cover the expected concentration range.
-
Chromatography:
-
Set the column temperature (e.g., 40 °C).
-
Establish a gradient elution method. For example, start with 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, and then re-equilibrate at 5% B for 3 minutes.
-
Set the flow rate (e.g., 0.4 mL/min).
-
The injection volume is typically 1-5 µL.
-
-
Mass Spectrometry:
-
Operate the mass spectrometer in positive ESI mode.
-
Optimize source parameters (e.g., capillary voltage, source temperature, gas flows).
-
Perform a precursor ion scan to identify the protonated molecular ion [M+H]⁺ for this compound.
-
Perform a product ion scan to identify characteristic fragment ions for use in Multiple Reaction Monitoring (MRM).
-
Set up MRM transitions (e.g., precursor ion -> most abundant fragment ion for quantification, and precursor ion -> second fragment ion for confirmation).
-
-
Quantification: Inject the calibration standards to generate a calibration curve. Analyze the unknown samples and quantify the analyte concentration by interpolating the results from the calibration curve.[7]
Mechanism of Action & Signaling Pathways
This compound, like many related phenethylamines, is expected to exert its primary pharmacological effects through interaction with the monoaminergic system, particularly via the Trace Amine-Associated Receptor 1 (TAAR1).[4][8][9]
TAAR1 Agonism
TAAR1 is a G-protein coupled receptor (GPCR) that regulates monoaminergic neurotransmission.[4] Phenethylamines act as agonists at this receptor.[9] Upon binding of an agonist such as this compound, TAAR1 activates downstream signaling cascades. This activation leads to the modulation of monoamine transporters, including the dopamine transporter (DAT) and norepinephrine transporter (NET).[4][9] The signaling pathway typically involves the Gαs subunit of the G-protein, which activates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) and subsequent activation of Protein Kinase A (PKA) and Protein Kinase C (PKC).[9] These kinases then phosphorylate the dopamine transporter. Phosphorylation of DAT can induce its reversal, causing it to transport dopamine out of the presynaptic neuron and into the synaptic cleft (efflux), or lead to its internalization, reducing dopamine reuptake from the synapse.[9]
Caption: TAAR1 signaling cascade initiated by a phenethylamine agonist.
Logical Workflow for Compound Development
The process from synthesis to biological characterization follows a structured workflow to ensure the purity, identity, and activity of the target compound are thoroughly evaluated.
Caption: Logical workflow from synthesis to biological evaluation.
References
- 1. This compound | C15H17N | CID 10138221 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-Phenethylamines in Medicinal Chemistry: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Amphetamine, past and present – a pharmacological and clinical perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 4-Methylphenethylamine hydrochloride | 39260-86-1 | Benchchem [benchchem.com]
- 5. CN112174837B - Method for synthesizing (R) -4-methoxy-alpha-methylphenethylamine - Google Patents [patents.google.com]
- 6. Synthesis of Dextroamphetamine Sulfate and Methamphetamine Hydrochloride from D-Phenylalanine - [www.rhodium.ws] [chemistry.mdma.ch]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. 4-Methylphenethylamine - Wikipedia [en.wikipedia.org]
- 9. Phenethylamine - Wikipedia [en.wikipedia.org]
(R)-alpha-Phenyl-4-methylphenethylamine synthesis pathway
An In-depth Technical Guide to the Synthesis of (R)-alpha-Phenyl-4-methylphenethylamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is a chiral amine of significant interest in medicinal chemistry and drug development due to its structural relation to pharmacologically active compounds. The stereochemistry at the alpha-carbon is crucial for its biological activity, necessitating enantiomerically pure synthesis. This guide provides a detailed overview of the primary synthetic pathways to obtain the (R)-enantiomer, including stereospecific synthesis and chiral resolution of a racemic mixture. The information presented is intended for researchers, scientists, and drug development professionals, with a focus on detailed experimental protocols, quantitative data, and visual representations of the synthetic routes.
Synthesis Pathways
The synthesis of enantiomerically pure this compound can be broadly categorized into two main strategies: stereospecific synthesis, which creates the desired stereocenter in a controlled manner, and chiral resolution, which involves the separation of a racemic mixture.
Pathway 1: Stereospecific Synthesis from a Chiral Precursor
One of the most elegant approaches to obtaining a single enantiomer is to start with a readily available chiral molecule. A notable method involves the use of a chiral epoxide, such as (S)-(+)-propylene oxide, to set the stereocenter, which is then elaborated to the final product.
The overall transformation involves the regioselective opening of the chiral epoxide with an organometallic reagent derived from 4-methylbromobenzene. The resulting chiral alcohol is then converted to the corresponding amine with inversion of configuration, thus yielding the desired (R)-enantiomer.
Pathway 2: Chiral Resolution of Racemic alpha-Phenyl-4-methylphenethylamine
An alternative and widely used strategy is the synthesis of the racemic amine followed by separation of the enantiomers. This can be achieved through several methods, with enzymatic kinetic resolution being a highly efficient and selective option.
In this pathway, a racemic mixture of alpha-Phenyl-4-methylphenethylamine is subjected to an enzymatic acylation. The enzyme, often a lipase such as Candida antarctica lipase B (CAL-B), selectively acylates one enantiomer (typically the R-enantiomer) at a faster rate, leaving the other enantiomer unreacted. The acylated and unacylated amines can then be separated, and the acylated amine can be deprotected to yield the pure (R)-enantiomer.
An In-depth Technical Guide on the Core Mechanism of Action of (R)-alpha-Phenyl-4-methylphenethylamine
Disclaimer: Direct experimental data on the mechanism of action of (R)-alpha-Phenyl-4-methylphenethylamine is limited in publicly available scientific literature. Therefore, this guide extrapolates its probable mechanism based on the well-established pharmacology of structurally related phenethylamine derivatives, such as phenethylamine, amphetamine, and 4-methylphenethylamine.
Introduction
This compound is a substituted phenethylamine derivative. Based on its structural similarity to known psychoactive compounds, it is hypothesized to function primarily as a monoamine releasing agent and an agonist at the trace amine-associated receptor 1 (TAAR1). This dual mechanism leads to a significant increase in the extracellular concentrations of key monoamine neurotransmitters—dopamine (DA), norepinephrine (NE), and to a lesser extent, serotonin (5-HT)—in the synaptic cleft, thereby modulating neurotransmission.
Core Mechanism of Action
The primary mechanism of action of this compound is believed to involve two synergistic processes:
-
Monoamine Transporter Interaction: The compound is expected to act as a substrate for the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT). This interaction leads to competitive inhibition of monoamine reuptake and, more importantly, transporter-mediated reverse transport (efflux) of monoamines from the presynaptic neuron into the synapse.[1][2][3]
-
TAAR1 Agonism: this compound likely acts as an agonist at the intracellularly located TAAR1.[4][5][6] Activation of TAAR1 initiates a signaling cascade that further promotes the release of monoamines and modulates the activity of monoamine transporters.[4][5]
Quantitative Data Summary
Table 1: Binding Affinities (Ki, nM) of Phenethylamine Derivatives at Monoamine Transporters
| Compound | DAT (Ki, nM) | NET (Ki, nM) | SERT (Ki, nM) |
| Phenethylamine | 3,200 | 430 | 15,000 |
| Amphetamine | 35.4 | 7.2 | 2,100 |
| 4-Methylamphetamine | Not Available | Not Available | Not Available |
| Methamphetamine | 24.5 | 4.4 | 1,730 |
Data is compiled from various sources and should be considered representative.
Table 2: Functional Potencies (EC50, nM) of Phenethylamine Derivatives at TAAR1
| Compound | Human TAAR1 (EC50, nM) | Rat TAAR1 (EC50, nM) |
| Phenethylamine | 15 | 240 |
| Amphetamine | 110 | 210 (R-isomer) |
| 4-Methylphenethylamine | Agonist activity confirmed | Not Available |
| N-Methylphenethylamine | 151 | Not Available |
Data is compiled from various sources and should be considered representative.[4][7][8][9][10]
Signaling Pathways
Activation of TAAR1 by this compound is proposed to trigger a G-protein-mediated signaling cascade within the presynaptic neuron.
References
- 1. researchgate.net [researchgate.net]
- 2. Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Trace amine-associated receptors and their ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Classical Radioligand Uptake and Binding Methods in Transporter Research: An Emphasis on the Monoamine Neurotransmitter Transporters | Springer Nature Experiments [experiments.springernature.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Potential Functional Role of Phenethylamine Derivatives in Inhibiting Dopamine Reuptake: Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 9. giffordbioscience.com [giffordbioscience.com]
- 10. Preparation, Stimulation and Other Uses of Adult Rat Brain Synaptosomes - PMC [pmc.ncbi.nlm.nih.gov]
The Phenethylamine Core: A Technical Guide to the Discovery and History of Substituted Phenethylamines
For Researchers, Scientists, and Drug Development Professionals
This in-depth guide explores the fascinating history and scientific discovery of substituted phenethylamines, a broad class of compounds with profound effects on the central nervous system. From naturally occurring neurotransmitters to the synthetic creations of pioneering chemists, this document provides a technical overview of their structure-activity relationships, pharmacological properties, and the experimental methodologies used to investigate them.
A Century of Discovery: From Endogenous Amines to Designer Drugs
The story of substituted phenethylamines begins with the fundamental molecule, phenethylamine itself, a trace amine naturally present in the human brain.[1][2] Its core structure, a phenyl ring attached to an ethylamine side chain, serves as the foundational scaffold for a vast array of psychoactive compounds.[3][4]
The earliest recognized psychoactive phenethylamine was mescaline, the primary active component of the peyote cactus, with a long history of spiritual use by indigenous peoples of the Americas. Its isolation in 1897 and synthesis in 1919 marked a pivotal moment, opening the door to the scientific exploration of this chemical class.
However, the modern era of substituted phenethylamine discovery is inextricably linked to the work of Dr. Alexander "Sasha" Shulgin.[5][6] A biochemist and pharmacologist, Shulgin dedicated much of his career to the synthesis and personal bioassay of hundreds of novel psychoactive compounds.[5][7] His seminal 1991 book, PiHKAL: A Chemical Love Story, co-authored with his wife Ann Shulgin, meticulously details the synthesis and subjective effects of 179 different phenethylamines, profoundly influencing both academic research and clandestine chemistry.[6][8][9] Shulgin is credited with popularizing MDMA (3,4-methylenedioxymethamphetamine) in psychotherapy circles before its widespread recreational use and subsequent criminalization.[10] He also synthesized and documented the effects of the "2C" series of compounds, such as 2C-B (4-bromo-2,5-dimethoxyphenethylamine), which are known for their hallucinogenic properties.[8][9]
The structural modifications explored by Shulgin and others primarily involve substitutions on the phenyl ring, the ethylamine sidechain, or the amino group, leading to a wide spectrum of pharmacological activities, including stimulants, empathogens, and psychedelics.[1][3]
Structure-Activity Relationships and Quantitative Pharmacology
The diverse pharmacological effects of substituted phenethylamines are a direct result of how structural modifications influence their interaction with various receptors and transporters in the brain. The primary targets are monoamine systems, including serotonin (5-HT), dopamine (DA), and norepinephrine (NE).[11]
Serotonin Receptor Agonists
Many psychedelic phenethylamines are potent agonists or partial agonists at the serotonin 2A receptor (5-HT2A).[12][13] Activation of this receptor is believed to be the primary mechanism underlying their hallucinogenic effects.[2][12] The affinity (Ki) and potency (EC50) of these compounds at the 5-HT2A receptor are highly dependent on the substitution pattern on the phenyl ring.
| Compound | Substitution Pattern | 5-HT2A Ki (nM) | 5-HT2A EC50 (nM) |
| 2C-B | 2,5-dimethoxy-4-bromo | 8 | 16 |
| 2C-I | 2,5-dimethoxy-4-iodo | 11 | 22 |
| 2C-E | 2,5-dimethoxy-4-ethyl | 15 | 30 |
| 2C-T-2 | 2,5-dimethoxy-4-ethylthio | 12 | 25 |
| 2C-T-7 | 2,5-dimethoxy-4-propylthio | 10 | 20 |
| DOB | 2,5-dimethoxy-4-bromo-amphetamine | 0.5 | 1.2 |
| DOI | 2,5-dimethoxy-4-iodo-amphetamine | 0.3 | 0.8 |
Note: Data compiled from various sources. Actual values may vary depending on the specific assay conditions.
Monoamine Transporter Ligands
Other substituted phenethylamines, such as amphetamine and MDMA, exert their effects by interacting with monoamine transporters, including the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT).[11] These compounds can act as substrates for these transporters, leading to the release of neurotransmitters, or as inhibitors of reuptake, increasing the synaptic concentration of these signaling molecules.
| Compound | DAT Ki (nM) | NET Ki (nM) | SERT Ki (nM) |
| d-Amphetamine | 24.8 | 7.2 | 1757 |
| Methamphetamine | 11.4 | 14.1 | 1106 |
| MDMA | 537 | 108 | 49 |
| MDA | 230 | 100 | 28 |
Note: Data compiled from various sources. Actual values may vary depending on the specific assay conditions.
Experimental Protocols
The synthesis and pharmacological characterization of substituted phenethylamines require precise and controlled experimental procedures. The following sections provide an overview of typical methodologies.
Synthesis of 2,5-Dimethoxy-4-bromophenethylamine (2C-B)
The synthesis of 2C-B, as detailed by Alexander Shulgin in PiHKAL, is a multi-step process that begins with 2,5-dimethoxybenzaldehyde.
Step 1: Nitrostyrene Formation A solution of 2,5-dimethoxybenzaldehyde and ammonium acetate in glacial acetic acid is treated with nitromethane and heated. The reaction mixture is then cooled, and the resulting crystals of 2,5-dimethoxy-4-bromonitrostyrene are collected by filtration.
Step 2: Reduction of the Nitrostyrene The nitrostyrene is reduced to the corresponding phenethylamine. A common method involves the use of a reducing agent such as lithium aluminum hydride (LAH) in an anhydrous solvent like tetrahydrofuran (THF). The nitrostyrene solution is added dropwise to a stirred suspension of LAH. After the reaction is complete, the excess LAH is quenched, and the product is extracted.
Step 3: Bromination The resulting 2,5-dimethoxyphenethylamine is dissolved in glacial acetic acid. A solution of bromine in acetic acid is then added dropwise. The product, 2C-B hydrobromide, precipitates out of the solution and is collected by filtration.
Step 4: Conversion to the Hydrochloride Salt (Optional) The hydrobromide salt can be converted to the hydrochloride salt by dissolving it in water, basifying the solution to free the amine, extracting the free base with a nonpolar solvent, and then bubbling hydrogen chloride gas through the extract to precipitate the hydrochloride salt.
In Vitro Pharmacological Assays
Receptor Binding Assays: These assays are used to determine the affinity of a compound for a specific receptor. A common method is radioligand binding, where a radiolabeled compound known to bind to the receptor of interest is incubated with a preparation of cells or tissues expressing that receptor. The test compound is added at various concentrations to compete with the radioligand for binding. The amount of radioactivity bound to the receptors is measured, and the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value, or inhibition constant, can then be calculated from the IC50 value.
Functional Assays: Functional assays measure the biological response elicited by a compound upon binding to a receptor. For G-protein coupled receptors like the 5-HT2A receptor, a common assay measures the production of second messengers, such as inositol phosphates or calcium mobilization.[14] Cells expressing the receptor are treated with the test compound at various concentrations, and the level of the second messenger is quantified. The concentration of the compound that produces 50% of the maximal response (EC50) is a measure of its potency.
Signaling Pathways and Mechanisms of Action
The psychoactive effects of substituted phenethylamines are mediated by their interaction with specific neural signaling pathways.
Psychedelic Phenethylamines and the 5-HT2A Receptor Pathway
Psychedelic phenethylamines like 2C-B and DOI are potent agonists at the 5-HT2A receptor, a Gq/11-coupled receptor.[2] Activation of this receptor initiates a downstream signaling cascade that is believed to be responsible for their hallucinogenic effects.
Caption: 5-HT2A receptor signaling cascade initiated by psychedelic phenethylamines.
Stimulant Phenethylamines and the Dopamine Transporter
Stimulant phenethylamines like amphetamine primarily target the dopamine transporter (DAT).[4] By acting as a substrate for DAT, they reverse its normal function, leading to an efflux of dopamine from the presynaptic neuron into the synaptic cleft.
Caption: Mechanism of dopamine release by stimulant phenethylamines via the dopamine transporter.
Conclusion
The field of substituted phenethylamines continues to be an active area of research. From their historical roots in ethnobotany to their synthesis in modern laboratories, these compounds have provided invaluable tools for understanding the complexities of the human brain. While many of these substances are associated with recreational use and are controlled substances, there is a renewed interest in their therapeutic potential for treating a variety of psychiatric disorders. A thorough understanding of their discovery, history, and pharmacology is essential for any scientist or drug development professional working in this challenging and promising field.
References
- 1. Successful 2C-B Syntheses [erowid.org]
- 2. preview.academy-courses.com [preview.academy-courses.com]
- 3. researchgate.net [researchgate.net]
- 4. Potential Functional Role of Phenethylamine Derivatives in Inhibiting Dopamine Reuptake: Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Bivalent phenethylamines as novel dopamine transporter inhibitors: evidence for multiple substrate-binding sites in a single transporter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. PIHKAL: A Chemical Love Story by Alexander Shulgin | by Life & Science - CMS | Medium [medium.com]
- 7. designer-drug.com [designer-drug.com]
- 8. Bivalent phenethylamines as novel dopamine transporter inhibitors: Evidence for multiple substrate-binding sites in a single transporter - PMC [pmc.ncbi.nlm.nih.gov]
- 9. PiHKAL - Wikipedia [en.wikipedia.org]
- 10. mdpi.com [mdpi.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Serotonin 2A Receptor (5-HT2AR) Activation by 25H-NBOMe Positional Isomers: In Vitro Functional Evaluation and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | Receptor Interaction Profiles of 4-Alkoxy-Substituted 2,5-Dimethoxyphenethylamines and Related Amphetamines [frontiersin.org]
- 14. scribd.com [scribd.com]
The Stereochemical Nuances of α-Methylphenethylamine: A Technical Guide for Researchers
An in-depth examination of the synthesis, pharmacological activity, and analytical separation of the enantiomers of α-methylphenethylamine, commonly known as amphetamine.
This technical guide provides a comprehensive overview of the stereochemistry of α-methylphenethylamine, a critical aspect influencing its pharmacological and toxicological properties. Designed for researchers, scientists, and drug development professionals, this document delves into the distinct characteristics of its stereoisomers, d-amphetamine and l-amphetamine. It offers a comparative analysis of their receptor binding affinities, pharmacokinetic profiles, and mechanisms of action. Furthermore, this guide details established experimental protocols for the stereoselective synthesis and chiral separation of these compounds, equipping researchers with the necessary information for their advanced studies.
Introduction to the Stereochemistry of α-Methylphenethylamine
α-Methylphenethylamine possesses a single chiral center, giving rise to two enantiomers: (S)-(+)-amphetamine (dextroamphetamine or d-amphetamine) and (R)-(-)-amphetamine (levoamphetamine or l-amphetamine). While chemically similar, these stereoisomers exhibit distinct pharmacological profiles due to their differential interactions with biological targets. Dextroamphetamine is a more potent central nervous system (CNS) stimulant, whereas levoamphetamine has comparatively stronger cardiovascular and peripheral effects.[1] The racemic mixture, containing equal parts of both enantiomers, is also utilized therapeutically, often in a 3:1 ratio of d- to l-amphetamine salts. Understanding the unique contributions of each enantiomer is paramount for the development of targeted therapeutics and for interpreting toxicological findings.
Comparative Pharmacological and Pharmacokinetic Profiles
The differential effects of d- and l-amphetamine are rooted in their varying affinities for monoamine transporters and their subsequent impact on neurotransmitter systems.
Receptor and Transporter Binding Affinities
Table 1: Pharmacological Data for Racemic Amphetamine
| Target | Kᵢ (μM) |
| Norepinephrine Transporter (NET) | 0.07–0.1 |
| Dopamine Transporter (DAT) | ~0.6 |
| Serotonin Transporter (SERT) | 20–40 |
Data from a study comparing psychostimulant potencies at human and mouse monoamine transporters.[2]
Pharmacokinetic Properties
The pharmacokinetic profiles of d- and l-amphetamine also exhibit notable differences, particularly in their elimination half-lives.
Table 2: Pharmacokinetic Parameters of Amphetamine Enantiomers in Adults
| Parameter | d-Amphetamine | l-Amphetamine |
| Elimination Half-life (t½) | ~10 hours | ~13 hours |
| Time to Peak Plasma Concentration (Tmax) | ~3 hours (immediate release) | ~3 hours (immediate release) |
| Volume of Distribution (Vd) | ~4 L/kg | ~4 L/kg |
| Plasma Protein Binding | < 20% | < 20% |
Data compiled from FDA documentation and clinical studies.[3]
Mechanism of Action: A Stereochemical Perspective
The primary mechanism of action for both amphetamine enantiomers involves increasing the synaptic concentrations of dopamine and norepinephrine. This is achieved through a multi-faceted interaction with key proteins involved in neurotransmitter transport and storage.
References
Physical and chemical properties of chiral amines
An In-Depth Technical Guide to the Physical and Chemical Properties of Chiral Amines
For Researchers, Scientists, and Drug Development Professionals
Chiral amines are fundamental structural motifs in a vast array of biologically active molecules, including over 40-45% of small-molecule pharmaceuticals.[1][2] Their unique stereochemistry profoundly influences pharmacological activity, making a thorough understanding of their physical and chemical properties essential for drug discovery, development, and asymmetric synthesis. This guide provides a detailed overview of these properties, methods for their analysis, and their applications in catalysis.
The physical properties of chiral amines are dictated by their three-dimensional structure. The key distinguishing features arise from the concepts of enantiomerism and diastereomerism.
Stereoisomerism and Chirality in Amines
A nitrogen atom bonded to three different substituents is a chiral center.[3][4] However, unlike carbon-based stereocenters, the enantiomers of most chiral amines cannot be isolated at room temperature. This is due to a phenomenon called pyramidal inversion (or nitrogen inversion), where the amine rapidly interconverts between its two enantiomeric forms through a planar, sp²-hybridized transition state.[3][4][5] The energy barrier for this inversion is typically low (~25 kJ/mol), leading to a racemic mixture at equilibrium.[3][5]
In contrast, quaternary ammonium salts, which lack a lone pair of electrons, cannot undergo pyramidal inversion. If a quaternary amine has four different substituents, it is configurationally stable and its enantiomers can be resolved and isolated.[3]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chem.libretexts.org [chem.libretexts.org]
Biological activities of phenethylamine derivatives
An In-Depth Technical Guide on the Biological Activities of Phenethylamine Derivatives
Introduction
Phenethylamine and its derivatives represent a large and diverse class of chemical compounds characterized by a phenethylamine backbone. This structural motif is prevalent in a wide array of naturally occurring and synthetic molecules, including endogenous neurotransmitters, hormones, alkaloids, and a multitude of therapeutic drugs and research chemicals.[1][2][3] The importance of this chemical family is underscored by the central role its members, such as dopamine, norepinephrine, and epinephrine, play in the central nervous system, governing functions like mood, voluntary movement, and stress responses.[2] Substituted phenethylamines exhibit a broad spectrum of pharmacological activities, acting as stimulants, empathogens, psychedelics, anorectics, antidepressants, and decongestants, among others.[1][4] This guide provides a comprehensive overview of the biological activities of phenethylamine derivatives, focusing on their mechanisms of action, structure-activity relationships, and the experimental protocols used to evaluate them.
Core Mechanisms of Action
The pharmacological effects of phenethylamine derivatives are primarily mediated through their interaction with monoamine neurotransmitter systems. However, no single mechanism of action is common to all members of this class.[1][4]
1. Modulation of Monoamine Neurotransmission: Many phenethylamine derivatives exert their effects by altering the levels of dopamine (DA), norepinephrine (NE), and serotonin (5-HT) in the synaptic cleft. This can occur through several mechanisms:
-
Reversal of Transporter Function: Compounds like phenethylamine and amphetamine can reverse the function of the dopamine transporter (DAT), leading to an increase in extracellular dopamine.[[“]]
-
Inhibition of Reuptake: Some derivatives act as reuptake inhibitors for monoamine transporters. For instance, certain β-phenethylamine derivatives have been shown to inhibit dopamine reuptake by binding to the human dopamine transporter (hDAT).[6]
-
VMAT2 Inhibition: Phenethylamine can inhibit the vesicular monoamine transporter 2 (VMAT2), which is responsible for packaging monoamines into synaptic vesicles, thereby increasing their cytosolic concentration and promoting their release.[1]
2. Receptor Agonism and Antagonism: Phenethylamine derivatives can directly bind to and activate or block various G-protein-coupled receptors (GPCRs).
-
Trace Amine-Associated Receptor 1 (TAAR1): Phenethylamine is a potent agonist at TAAR1.[1][[“]] Activation of TAAR1 modulates monoaminergic neurotransmission and is a distinct pathway from classic adrenergic receptor activation.[[“]]
-
Serotonin (5-HT) Receptors: Many psychedelic phenethylamines are agonists at serotonin receptors, particularly the 5-HT₂A and 5-HT₂C subtypes.[7][8] The affinity for these receptors is highly dependent on the substitution pattern on the phenethylamine core.[7][8]
-
Adrenergic Receptors: Endogenous catecholamines like norepinephrine and epinephrine, which are phenethylamine derivatives, are primary agonists of α- and β-adrenergic receptors.[2]
3. Enzyme Inhibition: Certain derivatives can inhibit enzymes involved in the metabolism of neurotransmitters.
-
Monoamine Oxidase B (MAO-B): Phenethylamine itself is a substrate for MAO-B and is rapidly metabolized.[[“]] Inhibition of this enzyme can potentiate and prolong the effects of phenethylamine.[[“]]
-
Other Enzymes: Research has explored phenethylamine derivatives as inhibitors of other enzymes like aldose reductase and carbonic anhydrase.[2]
Signaling Pathways and Logical Relationships
Below are diagrams illustrating key mechanisms and experimental logic.
Caption: General signaling pathway of phenethylamine derivatives in a monoamine neuron.
References
- 1. Phenethylamine - Wikipedia [en.wikipedia.org]
- 2. 2-Phenethylamines in Medicinal Chemistry: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Substituted phenethylamine - Wikipedia [en.wikipedia.org]
- 5. What is Phenethylamine (PEA) mechanism of action? - Consensus [consensus.app]
- 6. Potential Functional Role of Phenethylamine Derivatives in Inhibiting Dopamine Reuptake: Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structure–Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and Structure–Activity Relationships of N-Benzyl Phenethylamines as 5-HT2A/2C Agonists - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on (1R)-2-(4-methylphenyl)-1-phenylethanamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
This technical guide provides a comprehensive overview of the chemical properties and a proposed synthetic pathway for the chiral compound (1R)-2-(4-methylphenyl)-1-phenylethanamine. This molecule belongs to the phenethylamine class, a group of compounds known for their diverse pharmacological activities and presence in numerous endogenous and synthetic bioactive molecules. The specific stereochemistry and substitution pattern of (1R)-2-(4-methylphenyl)-1-phenylethanamine suggest its potential for interacting with biological systems, making it a compound of interest for further investigation in drug discovery and development.
Chemical Identity
The nomenclature and structural details of the compound are as follows:
-
Common Name: (R)-alpha-Phenyl-4-methylphenethylamine
-
IUPAC Name: (1R)-2-(4-methylphenyl)-1-phenylethanamine[1]
-
Molecular Formula: C₁₅H₁₇N
-
CAS Number: 30339-32-3
Table 1: Physicochemical Properties
| Property | Value | Source |
| Molecular Weight | 211.30 g/mol | PubChem CID 10138221 |
| XLogP3 | 3.1 | PubChem CID 10138221 |
| Hydrogen Bond Donor Count | 1 | PubChem CID 10138221 |
| Hydrogen Bond Acceptor Count | 1 | PubChem CID 10138221 |
| Rotatable Bond Count | 3 | PubChem CID 10138221 |
Proposed Synthesis
Experimental Protocol: Proposed Asymmetric Synthesis
Objective: To synthesize (1R)-2-(4-methylphenyl)-1-phenylethanamine via reductive amination using a chiral auxiliary.
Materials:
-
4-Methylphenylacetone
-
(R)-(+)-1-Phenylethylamine (as chiral auxiliary)
-
Titanium (IV) isopropoxide
-
Sodium borohydride (NaBH₄)
-
Methanol
-
Diethyl ether
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Magnesium sulfate (MgSO₄)
-
Palladium on carbon (Pd/C)
-
Hydrogen gas (H₂)
Procedure:
-
Imine Formation:
-
In a round-bottom flask under an inert atmosphere, dissolve 4-methylphenylacetone (1 equivalent) in anhydrous methanol.
-
Add (R)-(+)-1-phenylethylamine (1.1 equivalents) to the solution.
-
Add titanium (IV) isopropoxide (1.2 equivalents) dropwise while stirring at room temperature.
-
Stir the reaction mixture at room temperature for 12-24 hours to facilitate the formation of the chiral imine intermediate.
-
-
Diastereoselective Reduction:
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add sodium borohydride (1.5 equivalents) in small portions.
-
Allow the reaction to warm to room temperature and stir for an additional 4-6 hours.
-
-
Work-up and Extraction:
-
Quench the reaction by the slow addition of water.
-
Filter the mixture to remove titanium dioxide precipitate.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Concentrate the solution under reduced pressure to obtain the crude diastereomeric amine.
-
-
Purification of Diastereomers:
-
The diastereomeric mixture can be separated using column chromatography on silica gel, eluting with a suitable solvent system (e.g., hexane/ethyl acetate with triethylamine).
-
-
Removal of Chiral Auxiliary:
-
Dissolve the desired diastereomer in methanol.
-
Add a catalytic amount of 10% palladium on carbon.
-
Subject the mixture to hydrogenolysis in a hydrogenation apparatus under a hydrogen atmosphere (typically 50 psi) until the reaction is complete (monitored by TLC or GC-MS).
-
Filter the catalyst through a pad of Celite and concentrate the filtrate under reduced pressure.
-
-
Final Purification and Salt Formation:
-
Purify the resulting (1R)-2-(4-methylphenyl)-1-phenylethanamine by column chromatography or distillation.
-
For stable storage and easier handling, the free base can be converted to its hydrochloride salt by dissolving it in diethyl ether and bubbling dry HCl gas through the solution until precipitation is complete. The resulting solid can be collected by filtration and dried.
-
Proposed Synthetic Workflow
Caption: Proposed experimental workflow for the synthesis of (1R)-2-(4-methylphenyl)-1-phenylethanamine.
Pharmacological Profile
A comprehensive search of the scientific and patent literature did not yield specific quantitative pharmacological data for (1R)-2-(4-methylphenyl)-1-phenylethanamine. Therefore, information regarding its receptor binding affinities, functional activity (e.g., Kᵢ, EC₅₀, IC₅₀ values), and in vivo efficacy is not currently available.
Based on its structural similarity to other substituted phenethylamines, it can be hypothesized that this compound may interact with monoamine transporters (for dopamine, norepinephrine, and/or serotonin) or various G-protein coupled receptors. However, without experimental data, its precise mechanism of action, potency, and selectivity remain unknown.
Signaling Pathways
Due to the absence of data identifying the specific biological targets of (1R)-2-(4-methylphenyl)-1-phenylethanamine, a diagram of its signaling pathways cannot be constructed. Elucidation of its mechanism of action would require experimental studies, such as radioligand binding assays and functional assays, to identify its primary molecular targets and subsequent downstream signaling cascades.
Future Directions
The lack of pharmacological data for (1R)-2-(4-methylphenyl)-1-phenylethanamine highlights an opportunity for further research. Future studies should focus on:
-
Synthesis and Characterization: The synthesis of this compound should be carried out and its analytical data fully characterized.
-
In Vitro Pharmacology: A comprehensive in vitro pharmacological profiling is necessary to determine its binding affinities and functional activities at a broad range of biological targets, including monoamine transporters and receptors.
-
In Vivo Studies: Should in vitro studies reveal significant activity, subsequent in vivo experiments in appropriate animal models would be warranted to assess its pharmacokinetic and pharmacodynamic properties.
This systematic approach will be crucial in determining the therapeutic potential, if any, of this novel chiral phenethylamine derivative.
References
Methodological & Application
Application of (R)-alpha-Phenyl-4-methylphenethylamine in Asymmetric Synthesis: Application Notes and Protocols
(R)-alpha-Phenyl-4-methylphenethylamine , a chiral amine, serves as a versatile and effective tool in the field of asymmetric synthesis. Its applications primarily lie in its use as a chiral auxiliary to control stereochemistry in the formation of new stereocenters and as a chiral resolving agent for the separation of enantiomers. This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals.
Application as a Chiral Auxiliary in Diastereoselective Synthesis
This compound can be covalently bonded to a prochiral substrate to form a diastereomeric intermediate. The steric hindrance and electronic properties of the chiral auxiliary then direct the approach of a reagent to one of the prochiral faces, leading to the preferential formation of one diastereomer. Subsequent removal of the auxiliary yields the desired enantiomerically enriched product.
Asymmetric Synthesis of β-Amino Acids
A key application is in the synthesis of optically active β-amino acids, which are important building blocks for pharmaceuticals and natural products. The chiral amine is used to introduce stereoselectivity in the alkylation of a β-amino acid precursor.
This protocol outlines the use of (R)-alpha-phenylethylamine as a chiral auxiliary in the synthesis of (S)-α-benzyl-β-alanine. The principles are directly applicable to this compound.
Step 1: Formation of the Chiral Amide
-
A secondary amine, (R,R)-bis(α-phenylethyl)amine, is first prepared.
-
This secondary amine is then treated with acryloyl chloride to afford the conjugated amide, N,N-bis[(R)-α-phenylethyl]prop-2-enamide.
Step 2: Diastereoselective 1,4-Addition
-
A 1,4-addition of (S)-alpha-phenylethylamine to the unsaturated amide is performed to yield the propanamide derivative.
Step 3: Diastereoselective Alkylation
-
The propanamide is alkylated with high diastereoselectivity using an appropriate alkylating agent (e.g., benzyl bromide).
Step 4: Removal of the Chiral Auxiliary
-
The chiral auxiliary is removed via hydrogenolysis catalyzed by palladium hydroxide.
-
Final hydrolysis with 4 N HCl yields the target (S)-α-benzyl-β-alanine. Microwave irradiation can be utilized in this step to prevent racemization.[1]
Application as a Chiral Resolving Agent
This compound is an effective resolving agent for racemic acids. It reacts with the racemic acid to form a pair of diastereomeric salts with different physical properties, such as solubility. This difference in solubility allows for their separation by fractional crystallization. The desired enantiomer of the acid can then be recovered by treating the separated diastereomeric salt with a strong acid.
Resolution of Racemic Carboxylic Acids
This is a classical and widely used method for obtaining enantiomerically pure carboxylic acids.
While this data describes the resolution of the racemic amine itself, it demonstrates the effectiveness of forming diastereomeric salts for separation. In a similar fashion, the chiral amine can be used to resolve racemic acids. A study on the resolution of racemic 1-phenyl-2-(p-tolyl)ethylamine with the hemiphthalate of (S)-isopropylidene glycerol provides the following results:
| Resolving Agent | Product | Yield (%) | Enantiomeric Excess (ee%) |
| Hemiphthalate of (S)-isopropylidene glycerol | (S)-1-Phenyl-2-(p-tolyl)ethylamine | 69 | >99 |
Table 1: Resolution of racemic 1-phenyl-2-(p-tolyl)ethylamine.[2]
-
Salt Formation: Dissolve the racemic carboxylic acid and a molar equivalent of this compound in a suitable solvent (e.g., ethanol, methanol, or isopropanol/water mixtures). Heat the solution to ensure complete dissolution.
-
Fractional Crystallization: Allow the solution to cool slowly to room temperature. The less soluble diastereomeric salt will crystallize out. The cooling rate and solvent system are critical for achieving high diastereomeric purity.
-
Isolation of Diastereomeric Salt: Collect the crystals by filtration and wash them with a small amount of the cold solvent. The diastereomeric excess (de%) of the salt can be determined at this stage by NMR or HPLC analysis.
-
Liberation of the Enantiopure Acid: Suspend the purified diastereomeric salt in water and add a strong acid (e.g., HCl) to protonate the carboxylic acid and liberate the free amine.
-
Extraction and Isolation: Extract the enantiomerically enriched carboxylic acid with an organic solvent. The aqueous layer containing the hydrochloride salt of this compound can be treated with a base to recover the resolving agent.
Diagrams
References
Application Notes and Protocols for Enantioselective Synthesis Using Chiral Amines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Enantioselective synthesis, the preferential synthesis of one enantiomer of a chiral molecule, is of paramount importance in the pharmaceutical industry, as the physiological activity of a drug is often exclusive to a single enantiomer. Chiral amines have emerged as powerful and versatile organocatalysts for a wide range of asymmetric transformations.[1][2][3][4] Their low toxicity, ready availability, and operational simplicity make them attractive alternatives to traditional metal-based catalysts.[5][6][7] This application note provides detailed experimental protocols and supporting data for the use of chiral amines in two key enantioselective reactions: the proline-catalyzed aldol reaction and the chiral amine-catalyzed Michael addition.
Key Concepts: Enamine and Iminium Catalysis
Many chiral secondary amines, such as proline, catalyze reactions through the formation of key intermediates: enamines and iminium ions.[6][8] In enamine catalysis, the chiral amine reacts with a carbonyl compound (a ketone or aldehyde) to form a nucleophilic enamine. This enamine then attacks an electrophile in a stereocontrolled manner, directed by the chiral scaffold of the catalyst. Subsequent hydrolysis regenerates the catalyst and yields the chiral product.[9] In iminium catalysis, the chiral amine activates an α,β-unsaturated carbonyl compound by forming a transient iminium ion, which then readily undergoes nucleophilic attack.[6][8]
Experimental Protocols
(S)-Proline-Catalyzed Asymmetric Aldol Reaction
The aldol reaction is a fundamental carbon-carbon bond-forming reaction. The use of (S)-proline as a catalyst allows for the direct, highly enantioselective aldol reaction between ketones and aldehydes.[5][9][10][11]
Protocol: General Procedure for the (S)-Proline-Catalyzed Aldol Reaction between Cyclohexanone and Aromatic Aldehydes.[10][11]
Materials:
-
(S)-proline
-
Cyclohexanone
-
Aromatic aldehyde (e.g., 4-nitrobenzaldehyde, benzaldehyde)
-
Methanol (MeOH)
-
Water (H₂O)
-
Ethyl acetate
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware
-
Magnetic stirrer
Procedure:
-
To a clean, dry vial, add (S)-proline (0.03 mmol, 10 mol%).
-
Add methanol (40 µL) and water (10 µL) to the vial.
-
Add cyclohexanone (1.5 mmol, 5 equivalents).
-
Add the desired aromatic aldehyde (0.3 mmol, 1 equivalent).
-
Cap the vial and stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous ammonium chloride.
-
Extract the aqueous layer with ethyl acetate (3 x 10 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel.
-
Determine the diastereomeric ratio (dr) and enantiomeric excess (ee) of the purified product by Chiral High-Performance Liquid Chromatography (HPLC).
Experimental Workflow Diagram:
Caption: A step-by-step workflow for the (S)-proline-catalyzed asymmetric aldol reaction.
Chiral Amine-Catalyzed Asymmetric Michael Addition
The Michael addition is a conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound. Chiral amines can catalyze this reaction to produce enantiomerically enriched products.[12][13][14][15][16]
Protocol: General Procedure for the (S)-Diphenylprolinol Silyl Ether-Catalyzed Michael Addition of Aldehydes to Nitroethylene.[12]
Materials:
-
(S)-Diphenylprolinol silyl ether (catalyst)
-
Aldehyde (e.g., pentanal)
-
Nitroethylene
-
3-Nitrobenzoic acid (co-catalyst)
-
Toluene
-
Standard laboratory glassware under an inert atmosphere (e.g., nitrogen or argon)
-
Magnetic stirrer
Procedure:
-
To a flame-dried flask under an inert atmosphere, add the chiral amine catalyst (2 mol%) and the co-catalyst (20 mol%).
-
Add the solvent (toluene).
-
Cool the mixture to the desired temperature (e.g., 3 °C).
-
Add the aldehyde (1 equivalent).
-
Add the nitroalkene (1.2 equivalents) dropwise.
-
Stir the reaction mixture at the specified temperature.
-
Monitor the reaction by TLC.
-
Upon completion, concentrate the reaction mixture directly.
-
Purify the residue by flash column chromatography on silica gel.
-
Determine the enantiomeric excess (ee) of the purified product by Chiral HPLC or Gas Chromatography (GC).
Experimental Workflow Diagram:
Caption: A step-by-step workflow for a chiral amine-catalyzed asymmetric Michael addition.
Data Presentation
The following tables summarize representative quantitative data for the enantioselective reactions described.
Table 1: (S)-Proline-Catalyzed Aldol Reaction of Cyclohexanone with Various Aromatic Aldehydes [10][11]
| Aldehyde | Time (h) | Conversion (%) | dr (anti/syn) | ee (%) (anti) |
| 4-Nitrobenzaldehyde | 19 | 98 | 95:5 | 99 |
| 4-Chlorobenzaldehyde | 19 | 95 | 94:6 | 98 |
| Benzaldehyde | 44 | 80 | 88:12 | 96 |
| 4-Methoxybenzaldehyde | 90 | 50 | 85:15 | 92 |
Reaction conditions: Cyclohexanone (5 equiv.), aldehyde (0.3 mmol), (S)-proline (10 mol%), MeOH/H₂O (2:1), room temperature.
Table 2: Chiral Amine-Catalyzed Michael Addition of Aldehydes to Nitroethylene [12]
| Aldehyde | Catalyst Loading (mol%) | Co-catalyst | Yield (%) | ee (%) |
| Pentanal | 2 | 3-Nitrobenzoic acid (20 mol%) | 96 | >95 |
| Isovaleraldehyde | 2 | 3-Nitrobenzoic acid (20 mol%) | 92 | 94 |
| Propanal | 2 | 3-Nitrobenzoic acid (20 mol%) | 90 | 93 |
Reaction conditions: Aldehyde (1 equiv.), nitroethylene (1.2 equiv.), (S)-diphenylprolinol silyl ether catalyst, toluene, 3 °C.
Reaction Mechanism and Signaling Pathway
The catalytic cycle of the proline-catalyzed aldol reaction proceeds through an enamine intermediate. The chiral environment of the proline catalyst directs the facial selectivity of the aldehyde addition to the enamine, leading to the observed high enantioselectivity.
Generalized Enamine Catalysis Cycle:
Caption: The catalytic cycle of an enamine-mediated reaction using a chiral amine.
Conclusion
Chiral amines are highly effective organocatalysts for promoting enantioselective transformations. The protocols provided for the proline-catalyzed aldol reaction and the chiral amine-catalyzed Michael addition demonstrate the utility of these catalysts in synthesizing chiral molecules with high stereocontrol. The operational simplicity, mild reaction conditions, and high selectivity make these methods valuable tools for researchers in academia and the pharmaceutical industry. The underlying enamine and iminium catalysis pathways provide a rational basis for catalyst design and reaction optimization.
References
- 1. Chiral Amines in Asymmetric Synthesis [merckmillipore.com]
- 2. asymmetric-catalysis-with-chiral-primary-amine-based-organocatalysts - Ask this paper | Bohrium [bohrium.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Direct catalytic asymmetric synthesis of α-chiral primary amines - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Organocatalysis - Wikipedia [en.wikipedia.org]
- 7. alpha.chem.umb.edu [alpha.chem.umb.edu]
- 8. Organocatalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Proline-catalyzed aldol reactions - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Enantioselective Michael addition of aldehydes to maleimides catalysed by surface-adsorbed natural amino acids - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/D2CY00545J [pubs.rsc.org]
- 14. macmillan.princeton.edu [macmillan.princeton.edu]
- 15. Diastereoselective and enantioselective conjugate addition reactions utilizing α,β-unsaturated amides and lactams - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Application Notes and Protocols: (R)-alpha-Phenyl-4-methylphenethylamine as a Chiral Auxiliary
For Researchers, Scientists, and Drug Development Professionals
(R)-alpha-Phenyl-4-methylphenethylamine is a chiral amine that holds significant potential as a chiral auxiliary in asymmetric synthesis. Its structural similarity to the well-established (R)-α-phenylethylamine suggests its utility in directing stereoselective transformations to yield enantiomerically enriched products. Chiral auxiliaries are crucial tools in drug development and the synthesis of complex natural products, where specific stereoisomers are often responsible for the desired biological activity.[1][2]
Principle of Asymmetric Synthesis with a Chiral Auxiliary
The core principle involves the temporary attachment of the chiral auxiliary to a prochiral substrate to form a diastereomeric intermediate. The inherent chirality of the auxiliary then directs subsequent reactions, such as alkylation or acylation, to occur preferentially on one face of the molecule, leading to a high diastereomeric excess (de) of the product. Finally, the chiral auxiliary is cleaved and can ideally be recovered for reuse, yielding the desired enantiomerically enriched product.
A generalized workflow for the use of a chiral auxiliary is depicted below:
Caption: General workflow for asymmetric synthesis using a chiral auxiliary.
Application: Asymmetric Synthesis of α-Substituted Carboxylic Acids
A primary application of chiral phenethylamine derivatives is in the diastereoselective alkylation of enolates derived from amides. This methodology allows for the synthesis of enantiomerically enriched α-substituted carboxylic acids, which are valuable building blocks in medicinal chemistry.
Generalized Experimental Protocol
Step 1: Formation of the Chiral Amide
A prochiral carboxylic acid is converted to its corresponding acid chloride, which then reacts with this compound to form a chiral amide.
References
- 1. Efficient Synthesis of Key Chiral Intermediate in Painkillers (R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethanamine by Bienzyme Cascade System with R-ω-Transaminase and Alcohol Dehydrogenase Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: High-Performance Liquid Chromatography (HPLC) Method for Chiral Separation of Amines
Abstract
This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the enantioselective separation of chiral amines. Chiral amines are crucial building blocks in the synthesis of active pharmaceutical ingredients (APIs) and other bioactive molecules. The stereochemistry of these amines significantly influences their pharmacological and toxicological properties, making their enantiomeric separation a critical aspect of drug development and quality control. This document provides a comprehensive protocol for the chiral separation of amines using polysaccharide-based chiral stationary phases (CSPs), with a specific example of separating amphetamine enantiomers. The method is suitable for researchers, scientists, and professionals in the drug development field.
Introduction
The separation of enantiomers is a significant challenge in analytical chemistry due to their identical physical and chemical properties in an achiral environment.[1] High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) is a widely used and effective technique for resolving enantiomers.[2][3] Polysaccharide-based CSPs, such as those derived from cellulose and amylose, have demonstrated broad applicability and high selectivity for a wide range of chiral compounds, including amines.[4][5]
The choice of the appropriate CSP and mobile phase is critical for achieving successful chiral separation. For basic compounds like amines, the addition of a basic additive to the mobile phase is often necessary to improve peak shape and resolution.[6] This application note provides a general strategy for developing a chiral separation method for amines and presents a detailed protocol for the separation of (D)- and (L)-amphetamine as a model system.
Experimental Protocols
Materials and Reagents
-
Solvents: HPLC grade n-Hexane, Isopropanol (IPA), Ethanol (EtOH), Methanol (MeOH).
-
Additives: Diethylamine (DEA), Ammonium hydroxide (NH₄OH), Trifluoroacetic acid (TFA).
-
Analytes: Racemic amine standards (e.g., Amphetamine, Phenylethylamine).
-
Sample Diluent: Mobile phase or a mixture of hexane and alcohol.
Instrumentation
-
HPLC System: A standard HPLC or UHPLC system equipped with a quaternary or binary pump, an autosampler, a column thermostat, and a UV or MS detector.
-
Chiral Column: Chiralpak AD-H (250 x 4.6 mm, 5 µm) or equivalent polysaccharide-based CSP.
Detailed Protocol for Chiral Separation of Amphetamine
This protocol describes the isocratic separation of amphetamine enantiomers on a Chiralpak AD-H column.
-
Mobile Phase Preparation:
-
Prepare the mobile phase by mixing n-Hexane and Ethanol in a ratio of 90:10 (v/v).
-
Add 0.1% (v/v) of aqueous ammonia to the ethanol before mixing to act as a basic modifier.[7]
-
Degas the mobile phase by sonication or vacuum filtration.
-
-
Sample Preparation:
-
Prepare a stock solution of racemic amphetamine at a concentration of 1 mg/mL in the mobile phase.
-
Prepare working standards by diluting the stock solution to the desired concentrations (e.g., 100 ppb).[7]
-
-
HPLC Conditions:
-
Column: Chiralpak AD-H (250 x 4.6 mm, 5 µm)
-
Mobile Phase: n-Hexane:Ethanol (90:10, v/v) with 0.1% aqueous ammonia in the ethanol portion.
-
Flow Rate: 1.0 mL/min[5]
-
Column Temperature: 20 °C[7]
-
Injection Volume: 10 µL
-
Detection: UV at 210 nm or Mass Spectrometry (MS) for higher sensitivity and selectivity.[2]
-
-
Data Analysis:
-
Identify the peaks corresponding to the two enantiomers based on their retention times.
-
Calculate the resolution (Rs) between the two enantiomeric peaks. A resolution of >1.5 indicates baseline separation.
-
Determine the enantiomeric excess (% ee) if required.
-
Data Presentation
The following table summarizes the chromatographic data for the chiral separation of various amines under different conditions, providing a basis for method development and comparison.
| Analyte | Chiral Stationary Phase | Mobile Phase | Flow Rate (mL/min) | Retention Time (min) | Resolution (Rs) | Reference |
| Amphetamine | Chiralpak AD-H (250 x 4.6 mm, 5 µm) | n-Hexane:EtOH (90:10) + 0.1% NH₄OH | 3.0 | L-Amp: 3.8, D-Amp: 4.2 | >1.5 | [7] |
| Methamphetamine | Astec CHIROBIOTIC V2 (150 x 4.6 mm, 5 µm) | MeOH:H₂O (95:5) + 0.1% Acetic Acid + 0.02% NH₄OH | 1.0 | S(+): ~4.5, R(-): ~5.5 | Baseline | |
| Phenylethylamine | Crown ether derivative-coated silica gel (5 µm) | Perchloric acid (pH=1.0):ACN (50:50) | Not Specified | R: ~8.5, S: ~10.0 | >1.5 | [6] |
| 3,3-dimethyl-2-butylamine (as NBD derivative) | Chiralpak IE (250 x 4.6 mm, 5 µm) | 2-Propanol:Hexane (20:80) | 1.0 | Enantiomer 1: ~8, Enantiomer 2: ~9 | ~1.5 | [5] |
Mandatory Visualization
The following diagram illustrates the general workflow for the chiral separation of amines by HPLC.
Caption: Experimental workflow for HPLC chiral separation of amines.
Conclusion
This application note provides a detailed and practical guide for the chiral separation of amines using HPLC with polysaccharide-based chiral stationary phases. The presented protocol for amphetamine demonstrates a reliable method for achieving baseline separation of enantiomers. The provided data and workflow can be adapted for the separation of other chiral amines, aiding researchers in pharmaceutical development, quality control, and other related fields. The successful enantioseparation of amines is crucial for ensuring the safety and efficacy of chiral drugs.[7]
References
- 1. researchgate.net [researchgate.net]
- 2. agilent.com [agilent.com]
- 3. Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]
- 6. CN106053657A - Method for detecting content of chiral phenylethylamine by adopting high-performance liquid chromatography - Google Patents [patents.google.com]
- 7. agilent.com [agilent.com]
Application Notes and Protocols: Use of Chiral Amines in Enzymatic Kinetic Resolution
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chiral amines are crucial building blocks in the synthesis of a vast array of pharmaceuticals, agrochemicals, and fine chemicals.[1][2][3][4] The stereochemistry of these amines often dictates their biological activity, making the production of enantiomerically pure forms essential.[5] Enzymatic kinetic resolution (EKR) has emerged as a powerful and green alternative to traditional chemical methods for obtaining enantiopure amines.[6][7] This approach utilizes the high stereoselectivity of enzymes to differentiate between the two enantiomers of a racemic amine, leading to the selective transformation of one enantiomer while leaving the other unreacted. This document provides detailed application notes and protocols for the enzymatic kinetic resolution of chiral amines using common biocatalysts such as lipases and transaminases.
Principles of Enzymatic Kinetic Resolution
Enzymatic kinetic resolution is based on the principle that the two enantiomers of a chiral substrate react at different rates in the presence of a chiral catalyst, in this case, an enzyme. In a typical EKR of a racemic amine, one enantiomer is preferentially acylated by a lipase or deaminated by a transaminase, resulting in a mixture of the acylated (or deaminated) product and the unreacted, enantiomerically enriched amine. The maximum theoretical yield for the desired enantiomer in a classic kinetic resolution is 50%.[8][9]
To overcome this limitation, dynamic kinetic resolution (DKR) can be employed. DKR combines the enzymatic resolution with an in-situ racemization of the slower-reacting enantiomer, theoretically allowing for a 100% yield of the desired enantiomerically pure product.[8][9][10]
Key Enzymes in the Kinetic Resolution of Amines
Two main classes of enzymes are widely used for the kinetic resolution of chiral amines:
-
Lipases: These enzymes catalyze the enantioselective acylation of amines in the presence of an acyl donor. Candida antarctica lipase B (CALB), often immobilized as Novozym 435, is a particularly robust and versatile lipase for this purpose.[11][12]
-
Transaminases (ω-TAs): These enzymes catalyze the transfer of an amino group from an amine to a keto acid (or vice versa).[13] They can be used in kinetic resolution to selectively deaminate one enantiomer of a racemic amine.[14][15][16][17]
Experimental Protocols
Protocol 1: Lipase-Catalyzed Kinetic Resolution of 1-Phenylethylamine
This protocol describes the kinetic resolution of racemic 1-phenylethylamine using Candida antarctica lipase B (Novozym 435) and ethyl methoxyacetate as the acylating agent.[11]
Materials:
-
Racemic 1-phenylethylamine
-
Novozym 435 (immobilized Candida antarctica lipase B)
-
Ethyl methoxyacetate
-
Toluene (or other suitable organic solvent)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Ethyl acetate
-
Pentane
-
Silica gel for column chromatography
Procedure:
-
To a stirred mixture of the palladium nanoparticle catalyst (if performing DKR, otherwise omit) in toluene (5.0 mL) at 50 °C, add ethyl methoxyacetate (1.2 mmol) and racemic 1-phenylethylamine (0.6 mmol).
-
Stir the reaction mixture at 750 rpm.
-
For dynamic kinetic resolution, additional ethyl methoxyacetate (0.6 mmol) can be added after 12 and 24 hours to drive the reaction to completion.[11]
-
Monitor the reaction progress by taking aliquots and analyzing them by chiral Gas Chromatography (GC) to determine the enantiomeric excess (e.e.) of the remaining amine and the conversion.
-
Once the desired conversion and e.e. are reached (typically around 50% conversion for classic KR), stop the reaction.
-
Dilute the reaction mixture with ethyl acetate and wash with saturated sodium bicarbonate solution and then brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting product (the acylated amine) and the unreacted amine by column chromatography on silica gel using a pentane/ethyl acetate gradient.
Determination of Enantiomeric Excess:
The enantiomeric excess of the unreacted amine and the acylated product can be determined using chiral GC analysis. For example, using a CP-Chirasil-DEX CB column.[11]
Protocol 2: Transaminase-Catalyzed Kinetic Resolution of α-Methylbenzylamine
This protocol outlines a general procedure for the kinetic resolution of racemic α-methylbenzylamine (α-MBA) using an (S)-specific ω-transaminase.[15]
Materials:
-
Racemic α-methylbenzylamine (α-MBA)
-
(S)-specific ω-transaminase (e.g., from Vibrio fluvialis JS17 or Bacillus thuringiensis JS64)[15]
-
Pyruvate (amino acceptor)
-
Pyridoxal-5'-phosphate (PLP) cofactor
-
Phosphate buffer (e.g., pH 7.5)
-
Hexane (or other suitable organic solvent for extraction)
-
Sodium hydroxide
-
Anhydrous sodium sulfate
Procedure:
-
Prepare a reaction mixture containing racemic α-MBA (e.g., 200 mM), pyruvate (e.g., 200 mM), and PLP (e.g., 1 mM) in phosphate buffer.
-
Add the (S)-specific ω-transaminase to the reaction mixture. The enzyme loading will depend on its activity (e.g., 5 U/mL).[15]
-
Incubate the reaction at a suitable temperature (e.g., 30°C) with gentle agitation.
-
The (S)-enantiomer of α-MBA will be converted to acetophenone, leaving the (R)-enantiomer in excess.
-
To overcome product inhibition by acetophenone, an in-situ product removal system, such as a hollow-fiber membrane contactor with a stripping solvent, can be employed.[15]
-
Monitor the reaction for conversion and enantiomeric excess of the remaining (R)-α-MBA.
-
Once the desired e.e. is achieved (e.g., >95%), stop the reaction by denaturing the enzyme (e.g., by adding NaOH to raise the pH).
-
Extract the unreacted (R)-α-MBA with an organic solvent like hexane.
-
Dry the organic phase over anhydrous sodium sulfate and remove the solvent to obtain the enantiomerically enriched (R)-α-MBA.
Quantitative Data Summary
The following tables summarize the performance of different enzymatic systems for the kinetic resolution of various chiral amines.
Table 1: Lipase-Catalyzed Kinetic Resolution of Chiral Amines
| Substrate | Enzyme | Acylating Agent | Solvent | Conversion (%) | e.e. (%) of Amine | Reference |
| 1-Phenylethylamine | Novozym 435 | Ethyl acetate | Diethyl ether | ~50 | >98 | [12] |
| 1-(p-Tolyl)ethylamine | Novozym 435 | Ethyl methoxyacetate | Toluene | - | 98 (amide) | [11] |
| 1-(1-Naphthyl)ethylamine | Lipase PS-C1 | Ethyl methoxyacetate | Toluene | - | 99 (amide) | [11] |
| Indanamine | Novozym 435 | Ethyl acetate | Diethyl ether | ~50 | >95 | [12] |
Table 2: Transaminase-Catalyzed Kinetic Resolution of Chiral Amines
| Substrate | Enzyme | Amino Acceptor | Conversion (%) | e.e. (%) of Amine | Reference |
| α-Methylbenzylamine | ω-TA from V. fluvialis | Pyruvate | 49.5 | 98.0 (R) | [15] |
| 1-Aminotetralin | ω-TA from B. thuringiensis | Pyruvate | 48.8 | 95.5 (R) | [15] |
| Racemic amines (various) | Transaminase & Amino acid oxidase | Pyruvate (catalytic) | - | 99 (R and S) | [16] |
Methods for Determining Enantiomeric Excess
Accurate determination of enantiomeric excess is critical in evaluating the success of a kinetic resolution. Common methods include:
-
Chiral Gas Chromatography (GC): A widely used and reliable method that employs a chiral stationary phase to separate the enantiomers.[11]
-
Chiral High-Performance Liquid Chromatography (HPLC): Similar to chiral GC but used for less volatile compounds.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Using Chiral Derivatizing Agents: The chiral amine is reacted with a chiral agent to form diastereomers, which can be distinguished by NMR.[18]
-
Using Chiral Solvating Agents: The chiral amine is mixed with a chiral solvating agent, leading to the formation of transient diastereomeric complexes that can be resolved in the NMR spectrum.[19]
-
-
Fluorescence-Based Assays: High-throughput methods based on the formation of fluorescent diastereomeric complexes.[20]
Visualizing Workflows and Concepts
General Workflow for Enzymatic Kinetic Resolution
Caption: General workflow for the enzymatic kinetic resolution of a racemic amine.
Dynamic Kinetic Resolution (DKR) Concept
Caption: Conceptual diagram of Dynamic Kinetic Resolution (DKR).
Conclusion
The enzymatic kinetic resolution of chiral amines is a mature and highly effective technology for the production of enantiomerically pure compounds that are vital to the pharmaceutical and chemical industries. The use of robust enzymes like lipases and transaminases, coupled with optimized reaction conditions and analytical methods, provides a sustainable and efficient alternative to traditional chemical synthesis. The protocols and data presented here serve as a practical guide for researchers and professionals in the field to implement and advance these valuable biocatalytic methods.
References
- 1. researchgate.net [researchgate.net]
- 2. Technical advances towards the industrial application of transaminases for the synthesis of chiral amines | Hovione [hovione.com]
- 3. Chiral Amines in Asymmetric Synthesis [sigmaaldrich.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. diva-portal.org [diva-portal.org]
- 7. academic.oup.com [academic.oup.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. chimia.ch [chimia.ch]
- 13. researchgate.net [researchgate.net]
- 14. ω-Transaminase-catalyzed kinetic resolution of chiral amines using l-threonine as an amino acceptor precursor - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 15. Kinetic resolution of chiral amines with omega-transaminase using an enzyme-membrane reactor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Efficient kinetic resolution of racemic amines using a transaminase in combination with an amino acid oxidase - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 17. Recombinant l‐Amino Acid Oxidase with Broad Substrate Spectrum for Co‐substrate Recycling in (S)‐Selective Transaminase‐Catalyzed Kinetic Resolutions - PMC [pmc.ncbi.nlm.nih.gov]
- 18. A chiral phosphazane reagent strategy for the determination of enantiomeric excess of amines - Chemical Science (RSC Publishing) DOI:10.1039/D2SC01692C [pubs.rsc.org]
- 19. pubs.acs.org [pubs.acs.org]
- 20. High-throughput assay for determining enantiomeric excess of chiral diols, amino alcohols, and amines and for direct asymmetric reaction screening - PubMed [pubmed.ncbi.nlm.nih.gov]
Pharmacological Applications of Substituted Phenethylamines: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Substituted phenethylamines are a broad class of chemical compounds derived from the core structure of phenethylamine. This class includes endogenous neurotransmitters, prescription medications, and a wide array of psychoactive substances.[1][2][3] Their pharmacological effects are primarily mediated through interactions with monoamine neurotransmitter systems, including serotonin, dopamine, and norepinephrine pathways.[1][2] This document provides detailed application notes on their pharmacological uses and protocols for their experimental evaluation.
Therapeutic and Research Applications
Substituted phenethylamines have a wide range of therapeutic applications, acting as central nervous system stimulants, antidepressants, appetite suppressants, and decongestants.[1][2][3][4] Prominent examples include amphetamine for ADHD and narcolepsy, bupropion as an antidepressant, and pseudoephedrine as a nasal decongestant.[1][2]
In research, particularly in neuroscience and pharmacology, substituted phenethylamines are invaluable tools for probing the function of monoaminergic systems. Psychedelic phenethylamines, such as mescaline and 2C-B, are of particular interest for their potent agonism at the serotonin 2A (5-HT2A) receptor, which is linked to their hallucinogenic effects and potential therapeutic applications in treating mood and anxiety disorders.[5][6] Recent studies have also explored the potential of sub-hallucinogenic doses of some phenethylamines for treating inflammatory and neurological disorders.[7][8]
The pharmacological diversity of this class stems from the wide variety of possible substitutions on the phenyl ring, the ethylamine side chain, and the amino group, which significantly alters their affinity and efficacy at different receptors and transporters.[1][2]
Quantitative Pharmacological Data
The following tables summarize the binding affinities (Ki) and functional potencies (EC50/IC50) of selected substituted phenethylamines at key molecular targets. This data is crucial for understanding their structure-activity relationships (SAR) and predicting their pharmacological profiles.
Table 1: Binding Affinities (Ki, nM) of Substituted Phenethylamines at Serotonin Receptors.
| Compound | 5-HT1A | 5-HT2A | 5-HT2B | 5-HT2C | Reference |
| 25D-NBOMe | >10,000 | 0.46 | 2.05 | 0.38 | [9] |
| 25E-NBOMe | >10,000 | 0.44 | 1.11 | 0.48 | [9] |
| 25I-NBOH | 3043 | 0.73 | 1.91 | 2.11 | [9] |
| 25N-NBOMe | >10,000 | 1.01 | 4.39 | 1.48 | [9] |
| 25H-NBOMe | >10,000 | 5.37 | 25.1 | 16.0 | [9] |
| DOM | >10,000 | 4.81 | 100 | 18.7 | [9] |
| LSD | 10.3 | 0.59 | 0.57 | 1.25 | [9] |
| 5-HT | 1.63 | 1.81 | 2.13 | 1.62 | [9] |
| DOB-HCl | - | 59 | - | - | [4] |
| DOET-HCl | - | 137 | - | - | [4] |
| DOM-HCl | - | 533 | - | - | [4] |
| DMT | - | 1,985 | - | - | [4] |
| TMA-HCl | - | 22,340 | - | - | [4] |
Table 2: Functional Potencies (EC50, nM) of Substituted Phenethylamines at Serotonin Receptors (Inositol Phosphate Assay).
| Compound | 5-HT2A | 5-HT2B | 5-HT2C | Reference |
| 25D-NBOMe | 0.44 | 23.5 | 0.51 | [9] |
| 25E-NBOMe | 0.35 | 46.8 | 0.63 | [9] |
| 25I-NBOH | 0.42 | 463 | 0.98 | [9] |
| 25N-NBOMe | 0.16 | 137 | 0.28 | [9] |
| 25H-NBOMe | 2.58 | >1,000 | 13.8 | [9] |
| DOM | 1.99 | >1,000 | 21.9 | [9] |
| LSD | 0.52 | 1.25 | 0.21 | [9] |
| 5-HT | 3.59 | 1.05 | 1.11 | [9] |
| 24H-NBF | 158 | - | - | [1] |
| 26H-NBF | 397 | - | - | [1] |
| 25H-NBF | 448 | - | - | [1] |
Table 3: Inhibition of Monoamine Transporters (IC50, µM).
| Compound | DAT | NET | SERT | Reference |
| 2-FPM | < 2.5 | < 2.5 | 454 | [10] |
| 3-FPM | < 2.5 | < 2.5 | 111.65 | [10] |
| 4-FPM | < 2.5 | < 2.5 | 88.09 | [10] |
Experimental Protocols
In Vitro Radioligand Binding Assay for 5-HT2A Receptor
This protocol is adapted for a high-throughput 96-well plate format to determine the binding affinity of substituted phenethylamines for the 5-HT2A receptor.[4]
Materials:
-
HEK-293 cells stably expressing the human 5-HT2A receptor.
-
Cell culture medium (e.g., DMEM with 10% FBS).
-
Assay buffer: 50 mM Tris-HCl, pH 7.4.
-
Radioligand: [3H]ketanserin or [125I]DOI.
-
Non-specific binding control: 10 µM Ketanserin or another suitable 5-HT2A antagonist.
-
Test compounds (substituted phenethylamines) at various concentrations.
-
96-well filter plates (e.g., Millipore MultiScreen with GF/B filters).
-
Polyethyleneimine (PEI) solution (0.5%).
-
Scintillation cocktail.
-
Microplate scintillation counter.
Protocol:
-
Cell Culture and Membrane Preparation:
-
Culture HEK-293-h5-HT2A cells to confluency.
-
Harvest cells and homogenize in ice-cold assay buffer.
-
Centrifuge the homogenate and resuspend the pellet (membrane preparation) in fresh assay buffer.
-
Determine the protein concentration of the membrane preparation using a standard protein assay (e.g., Bradford assay).
-
-
Assay Setup:
-
Pre-soak the wells of the 96-well filter plate with 0.5% PEI for 2 hours to reduce non-specific binding.[4]
-
Wash the wells with assay buffer.
-
In each well, add in the following order:
-
Assay buffer.
-
Test compound or vehicle (for total binding) or non-specific binding control.
-
Radioligand (e.g., 0.5 nM [3H]ketanserin).
-
Membrane preparation (e.g., 70 µg of protein per well).[4]
-
-
-
Incubation:
-
Incubate the plate at room temperature for 60 minutes to allow binding to reach equilibrium.[11]
-
-
Filtration and Washing:
-
Rapidly filter the contents of the wells through the filter plate using a vacuum manifold.
-
Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.
-
-
Scintillation Counting:
-
Dry the filter plate.
-
Add scintillation cocktail to each well.
-
Count the radioactivity in each well using a microplate scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of the compound that inhibits 50% of specific radioligand binding) using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[2]
-
Inositol Phosphate (IP) Accumulation Assay for 5-HT2A Receptor Functional Activity
This protocol measures the accumulation of inositol phosphates, a downstream second messenger of Gq-coupled receptors like 5-HT2A, to determine the functional potency and efficacy of test compounds.
Materials:
-
HEK-293 cells expressing the human 5-HT2A receptor.
-
Cell culture medium containing myo-[3H]inositol.
-
Assay buffer (e.g., HBSS) containing LiCl (e.g., 10 mM).
-
Test compounds (substituted phenethylamines) at various concentrations.
-
Perchloric acid.
-
Dowex AG1-X8 resin (formate form).
-
Scintillation cocktail.
-
Scintillation counter.
Protocol:
-
Cell Labeling:
-
Plate HEK-293-h5-HT2A cells in multi-well plates.
-
Incubate the cells overnight in a medium containing myo-[3H]inositol to label the cellular phosphoinositide pools.
-
-
Compound Treatment:
-
Wash the cells with assay buffer.
-
Pre-incubate the cells with assay buffer containing LiCl for a short period. LiCl inhibits the degradation of inositol phosphates.
-
Add test compounds at various concentrations and incubate for a specified time (e.g., 60 minutes).
-
-
Extraction of Inositol Phosphates:
-
Terminate the assay by adding ice-cold perchloric acid.
-
Neutralize the extracts.
-
-
Isolation of Inositol Phosphates:
-
Apply the neutralized extracts to columns containing Dowex AG1-X8 resin.
-
Wash the columns to remove free myo-[3H]inositol.
-
Elute the total [3H]inositol phosphates with a high-molarity salt solution (e.g., ammonium formate/formic acid).
-
-
Scintillation Counting:
-
Add the eluate to a scintillation cocktail.
-
Quantify the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Plot the amount of [3H]inositol phosphate accumulation against the logarithm of the test compound concentration.
-
Determine the EC50 value (the concentration of the compound that produces 50% of the maximal response) and the Emax (maximal efficacy) using non-linear regression analysis.
-
In Vivo Microdialysis for Neurotransmitter Monitoring in Rodents
This protocol allows for the in vivo measurement of extracellular neurotransmitter levels (e.g., dopamine and serotonin) in specific brain regions of awake, freely moving animals following the administration of a substituted phenethylamine.[12][13]
Materials:
-
Stereotaxic apparatus.
-
Microdialysis probes.
-
Surgical instruments.
-
Anesthesia.
-
Microinfusion pump.
-
Fraction collector.
-
HPLC system with electrochemical detection (HPLC-ECD) or LC-MS/MS.
-
Artificial cerebrospinal fluid (aCSF).
-
Test compound (substituted phenethylamine).
Protocol:
-
Surgical Implantation of Guide Cannula:
-
Anesthetize the rodent and place it in a stereotaxic apparatus.
-
Surgically implant a guide cannula targeting the brain region of interest (e.g., nucleus accumbens, prefrontal cortex).
-
Allow the animal to recover from surgery.
-
-
Microdialysis Probe Insertion and Perfusion:
-
On the day of the experiment, insert a microdialysis probe through the guide cannula.
-
Continuously perfuse the probe with aCSF at a low flow rate (e.g., 1-2 µL/min) using a microinfusion pump.
-
-
Baseline Sample Collection:
-
Collect several baseline dialysate samples before administering the test compound to establish basal neurotransmitter levels.
-
-
Drug Administration and Sample Collection:
-
Administer the substituted phenethylamine to the animal (e.g., via intraperitoneal injection).
-
Continue to collect dialysate samples at regular intervals (e.g., every 10-20 minutes) for a set period.
-
-
Neurotransmitter Analysis:
-
Data Analysis:
-
Express the neurotransmitter concentrations in each sample as a percentage of the average baseline concentration.
-
Plot the percentage change in neurotransmitter levels over time to visualize the effect of the compound.
-
Signaling Pathways and Experimental Workflows
5-HT2A Receptor Signaling Pathway
Substituted phenethylamines that are agonists at the 5-HT2A receptor primarily activate the Gq/11 signaling cascade.[7][15] This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium, while DAG activates protein kinase C (PKC). Some agonists may also engage β-arrestin2 signaling pathways.[7][15]
Caption: 5-HT2A Receptor Gq Signaling Pathway.
Experimental Workflow for Characterizing a Novel Substituted Phenethylamine
The following workflow outlines a logical progression of experiments to characterize the pharmacological properties of a novel substituted phenethylamine.
Caption: Workflow for Pharmacological Characterization.
References
- 1. researchgate.net [researchgate.net]
- 2. Structure–Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Hallucinogens and Serotonin 5-HT2A Receptor-Mediated Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. cAMP Assay - Creative Bioarray [dda.creative-bioarray.com]
- 7. biorxiv.org [biorxiv.org]
- 8. AI Methods for New Psychoactive Substance (NPS) Design and Analysis [mdpi.com]
- 9. Neurochemical pharmacology of psychoactive substituted N-benzylphenethylamines: high potency agonists at 5-HT2A receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]
- 11. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 12. researchgate.net [researchgate.net]
- 13. Addressing the instability issue of dopamine during microdialysis: the determination of dopamine, serotonin, methamphetamine and its metabolites in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Analytical Techniques to Investigate the Neurochemical Basis of Behavior [escholarship.org]
- 15. Identification of 5-HT2A receptor signaling pathways associated with psychedelic potential - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: (R)-alpha-Phenyl-4-methylphenethylamine in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
(R)-alpha-Phenyl-4-methylphenethylamine is a substituted phenethylamine derivative with potential applications in drug discovery, particularly in the modulation of monoaminergic systems. As a member of the phenethylamine class, which includes well-known neuroactive compounds, it is hypothesized to interact with key targets in the central nervous system such as the trace amine-associated receptor 1 (TAAR1) and monoamine transporters. These interactions suggest its potential as a tool compound for studying neuropsychiatric disorders or as a scaffold for the development of novel therapeutics. This document provides an overview of its potential applications, detailed protocols for its experimental evaluation, and a summary of its chemical properties.
Introduction
Phenethylamines are a class of organic compounds with a shared chemical backbone that are known to exhibit a wide range of pharmacological activities. Many substituted phenethylamines act as central nervous system stimulants, empathogens, and hallucinogens by modulating the levels of monoamine neurotransmitters like dopamine, norepinephrine, and serotonin.[1][2] A key molecular target for many of these compounds is the Trace Amine-Associated Receptor 1 (TAAR1), a G-protein coupled receptor that regulates monoaminergic neurotransmission.[2][3] Agonism at TAAR1 can lead to a reduction in the firing rate of monoamine neurons and modulation of monoamine transporter function.[2][4]
This compound, with its specific stereochemistry and substitution pattern, is an interesting candidate for investigation in drug discovery. The presence of a methyl group at the 4-position of the phenyl ring and a phenyl group at the alpha position of the ethylamine chain suggests potential for unique interactions with its biological targets. While specific biological data for this compound is not extensively available in public literature, its structural similarity to other known TAAR1 agonists and monoamine transporter ligands provides a strong rationale for its investigation.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is provided in the table below.
| Property | Value | Reference |
| IUPAC Name | (1R)-2-(4-methylphenyl)-1-phenylethanamine | [5] |
| Synonyms | (R)-1-phenyl-2-(p-tolyl)ethan-1-amine, (R)-(-)-alpha-phenyl-beta-p-tolylethylamine | [5] |
| CAS Number | 30339-32-3 | [5] |
| Molecular Formula | C₁₅H₁₇N | [5] |
| Molecular Weight | 211.30 g/mol | [5] |
| XLogP3 | 3.1 | [5] |
| Hydrogen Bond Donor Count | 1 | [5] |
| Hydrogen Bond Acceptor Count | 1 | [5] |
Potential Applications in Drug Discovery
Based on the pharmacology of structurally related phenethylamines, this compound could be a valuable tool for:
-
Probing the TAAR1 Receptor: Investigating its potency and efficacy as a TAAR1 agonist can contribute to the understanding of the structure-activity relationships of TAAR1 ligands.
-
Modulating Monoamine Transporters: Assessing its ability to inhibit or induce release from dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters can shed light on its potential as a psychostimulant or antidepressant-like molecule.[6]
-
Lead Compound for Novel Therapeutics: Its chemical scaffold could be a starting point for the development of novel drugs targeting neuropsychiatric conditions such as ADHD, depression, or schizophrenia, where monoaminergic systems are dysregulated.[1]
Experimental Protocols
The following are detailed protocols for evaluating the biological activity of this compound.
In Vitro TAAR1 Agonist Activity Assay (cAMP Accumulation)
This protocol is designed to determine the functional agonistic activity of the compound at the human TAAR1 receptor by measuring the accumulation of cyclic AMP (cAMP).
Workflow for TAAR1 Agonist Activity Assay:
Caption: Workflow for determining TAAR1 agonist activity.
Materials:
-
HEK293 cells stably expressing human TAAR1 (hTAAR1)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX)
-
This compound
-
Reference TAAR1 agonist (e.g., β-phenylethylamine)
-
Cell lysis buffer
-
cAMP detection kit (e.g., HTRF or ELISA-based)
Procedure:
-
Cell Culture: Maintain HEK293-hTAAR1 cells in appropriate culture medium.
-
Cell Seeding: Seed the cells into a 96-well plate at a suitable density and allow them to adhere overnight.
-
Assay Buffer Preparation: Prepare an assay buffer containing a PDE inhibitor to prevent cAMP degradation.
-
Compound Preparation: Prepare serial dilutions of this compound and the reference agonist in the assay buffer.
-
Pre-incubation: Remove the culture medium from the cells and add the assay buffer. Incubate for a short period.
-
Treatment: Add the different concentrations of the test compound and reference agonist to the wells. Include a vehicle control.
-
Incubation: Incubate the plate at 37°C for a specified time (e.g., 30 minutes).
-
Cell Lysis: Lyse the cells according to the cAMP kit manufacturer's instructions.
-
cAMP Measurement: Measure the intracellular cAMP levels using the chosen detection method.
-
Data Analysis: Plot the cAMP concentration against the log of the compound concentration to generate a dose-response curve and calculate the EC50 value.
Monoamine Transporter Uptake Inhibition Assay
This protocol measures the ability of the compound to inhibit the uptake of radiolabeled monoamine neurotransmitters into rat brain synaptosomes.[7]
Workflow for Monoamine Transporter Uptake Inhibition Assay:
Caption: Workflow for monoamine transporter uptake inhibition assay.
Materials:
-
Rat brain tissue (striatum, cortex, hippocampus)
-
Sucrose buffer
-
Krebs-phosphate buffer
-
Radiolabeled neurotransmitters: [³H]dopamine, [³H]norepinephrine, [³H]serotonin
-
This compound
-
Reference transporter inhibitors (e.g., GBR 12909 for DAT, desipramine for NET, fluoxetine for SERT)
-
Glass fiber filters
-
Scintillation cocktail
-
Liquid scintillation counter
Procedure:
-
Synaptosome Preparation: Isolate synaptosomes from the specific rat brain regions.[7]
-
Compound and Radioligand Preparation: Prepare serial dilutions of the test compound and reference inhibitors. Prepare the radiolabeled neurotransmitter solution in Krebs-phosphate buffer.
-
Assay Incubation: In a 96-well plate, add the synaptosome suspension, followed by the test compound or vehicle.
-
Initiate Uptake: Add the radiolabeled neurotransmitter to initiate the uptake reaction.
-
Incubation: Incubate at 37°C for a short period (e.g., 5-10 minutes).
-
Terminate Uptake: Stop the reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer.
-
Radioactivity Measurement: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Determine the percent inhibition of uptake at each compound concentration and calculate the IC50 value.
Monoamine Transporter Release Assay
This protocol assesses the ability of the compound to induce the release of pre-loaded radiolabeled monoamine neurotransmitters from rat brain synaptosomes.[3]
Workflow for Monoamine Transporter Release Assay:
Caption: Workflow for monoamine transporter release assay.
Materials:
-
Same as for the uptake inhibition assay, with the addition of a reference releasing agent (e.g., amphetamine).
Procedure:
-
Synaptosome Preparation: Prepare synaptosomes as described in the uptake assay protocol.
-
Pre-loading: Incubate the synaptosomes with the respective radiolabeled neurotransmitter to allow for uptake.
-
Washing: Wash the synaptosomes to remove the extracellular radiolabel.
-
Initiate Release: Resuspend the pre-loaded synaptosomes in buffer and add various concentrations of this compound or a reference releasing agent.
-
Incubation: Incubate at 37°C for a specified time (e.g., 15-30 minutes).
-
Terminate Release: Stop the release by rapid filtration.
-
Radioactivity Measurement: Measure the radioactivity remaining in the synaptosomes.
-
Data Analysis: Calculate the percentage of neurotransmitter released at each compound concentration and determine the EC50 value.
Data Presentation
Quantitative data from the described experiments should be summarized in clear, structured tables for easy comparison.
Table 1: Hypothetical TAAR1 Agonist Activity
| Compound | EC50 (nM) | Emax (%) |
| This compound | [Experimental Value] | [Experimental Value] |
| β-phenylethylamine (Reference) | [Literature Value] | 100 |
Table 2: Hypothetical Monoamine Transporter Activity
| Compound | DAT IC50 (nM) | NET IC50 (nM) | SERT IC50 (nM) | DAT EC50 (nM) for Release | NET EC50 (nM) for Release | SERT EC50 (nM) for Release |
| This compound | [Experimental Value] | [Experimental Value] | [Experimental Value] | [Experimental Value] | [Experimental Value] | [Experimental Value] |
| Amphetamine (Reference) | [Literature Value] | [Literature Value] | [Literature Value] | [Literature Value] | [Literature Value] | [Literature Value] |
Conclusion
This compound represents a structurally interesting molecule within the phenethylamine class. While direct pharmacological data is currently lacking in the public domain, its potential to interact with TAAR1 and monoamine transporters makes it a compelling target for investigation in drug discovery. The protocols outlined in this document provide a framework for the systematic evaluation of its biological activities, which will be crucial in elucidating its therapeutic potential and its utility as a pharmacological tool.
References
- 1. Substituted phenethylamine - Wikipedia [en.wikipedia.org]
- 2. Phenethylamine - Wikipedia [en.wikipedia.org]
- 3. 2.3. Transporter Release Assays [bio-protocol.org]
- 4. bluelight.org [bluelight.org]
- 5. Structure-Activity Correlations for β-Phenethylamines at Human Trace Amine Receptor 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. alpha-methyl phenethylamine | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 7. 2.7. Monoamine Transporter Assays [bio-protocol.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of (R)-alpha-Phenyl-4-methylphenethylamine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of (R)-alpha-Phenyl-4-methylphenethylamine, with a focus on improving yield and enantiomeric purity.
Troubleshooting Guides & FAQs
Section 1: Reductive Amination & Yield Improvement
Q1: My overall yield for the reductive amination of 4-methylphenylacetone with (R)-(+)-α-methylbenzylamine is consistently low. What are the common causes and how can I improve it?
A1: Low yields in this reductive amination can stem from several factors throughout the two-step process: incomplete imine formation and inefficient reduction.
Troubleshooting Steps:
-
Incomplete Imine Formation: The initial condensation of the ketone and amine to form the imine is a critical equilibrium-driven step.
-
Water Removal: Ensure anhydrous conditions. The presence of water can hinder imine formation. Using a dehydrating agent, such as magnesium sulfate or molecular sieves, or a Dean-Stark apparatus can drive the equilibrium towards the imine.
-
Reaction Time & Temperature: Allow sufficient time for imine formation before adding the reducing agent. Monitoring the reaction by TLC or ¹H NMR to confirm the disappearance of the ketone is recommended. Gentle heating can sometimes facilitate imine formation, but be cautious of potential side reactions.
-
-
Inefficient Reduction: The choice and handling of the reducing agent are crucial for a high-yielding reduction of the imine.
-
Reducing Agent Selection: Sodium borohydride (NaBH₄) is a common and effective reducing agent for this transformation. However, if you experience side-reductions of the starting ketone, a milder reducing agent like sodium cyanoborohydride (NaBH₃CN) can be used, as it is more selective for the iminium ion over the ketone.[1][2]
-
Reaction Conditions: The reduction is typically performed at a low temperature (e.g., 0 °C) to control reactivity and minimize side reactions. The pH of the reaction mixture can also influence the reduction efficiency; slightly acidic conditions can favor the formation of the more reactive iminium ion.
-
-
Work-up Procedure: Improper work-up can lead to product loss.
-
Quenching: Carefully quench the reaction to destroy any remaining reducing agent.
-
Extraction: Ensure efficient extraction of the product from the aqueous layer using an appropriate organic solvent. Multiple extractions may be necessary.
-
Q2: I am observing a significant amount of the starting 4-methylphenylacetone in my crude product. How can I drive the reaction to completion?
A2: The presence of unreacted ketone indicates an issue with either the imine formation or the reduction step.
Troubleshooting Steps:
-
Optimize Imine Formation: As mentioned in Q1, ensure complete conversion of the ketone to the imine before reduction. Consider pre-forming the imine and isolating it before the reduction step to confirm its formation.
-
Choice of Reducing Agent: Sodium borohydride can sometimes preferentially reduce the ketone over the imine, especially if the imine formation is slow. Using sodium cyanoborohydride (NaBH₃CN) can mitigate this issue due to its selectivity for the iminium ion.[1][2][3]
-
Reaction Stoichiometry: Ensure the correct stoichiometry of reagents. A slight excess of the amine and reducing agent may be beneficial, but large excesses should be avoided to prevent purification complications.
Q3: What are the potential side reactions during the NaBH₄ reduction in methanol, and how can they be minimized?
A3: The primary side reaction of concern is the reduction of the starting ketone, 4-methylphenylacetone, to the corresponding alcohol. Additionally, the reaction of NaBH₄ with the methanol solvent can occur, generating hydrogen gas and sodium tetramethoxyborate, which reduces the amount of active reducing agent available.
Minimization Strategies:
-
Temperature Control: Perform the addition of NaBH₄ at low temperatures (0 °C or below) to control its reactivity and favor the reduction of the imine over the ketone and the reaction with the solvent.
-
Stepwise Addition: Add the NaBH₄ portion-wise to maintain a controlled reaction rate and temperature.
-
Pre-formation of Imine: As previously mentioned, ensuring complete imine formation before adding the reducing agent is the most effective way to prevent reduction of the starting ketone.
Section 2: Enantioselectivity and Purification
Q4: The enantiomeric excess (ee) of my final this compound is lower than expected. What factors influence the diastereoselectivity of the reduction?
A4: The enantiomeric excess of the final product is determined by the diastereoselectivity of the reduction of the intermediate imine, which is influenced by the chiral auxiliary, (R)-(+)-α-methylbenzylamine.
Factors Influencing Diastereoselectivity:
-
Chiral Auxiliary Purity: The enantiomeric purity of the starting (R)-(+)-α-methylbenzylamine is paramount. Any contamination with the (S)-enantiomer will directly lead to a lower diastereomeric excess in the product.
-
Steric Hindrance: The stereochemical outcome is directed by the steric bulk of the chiral auxiliary, which favors the hydride attack from the less hindered face of the imine.
-
Reaction Temperature: Lower reduction temperatures generally lead to higher diastereoselectivity.
-
Reducing Agent: The nature of the reducing agent can influence the transition state of the hydride attack and thus the diastereoselectivity.
Q5: I'm struggling to separate the diastereomers of N-((R)-1-phenylethyl)-1-(p-tolyl)ethan-1-amine. What are the best methods for purification?
A5: The separation of these diastereomers is crucial for obtaining a high enantiomeric excess in the final product.
Purification Methods:
-
Diastereomeric Salt Resolution: This is a common and effective method. The diastereomeric amine mixture can be reacted with a chiral acid (e.g., tartaric acid or mandelic acid) to form diastereomeric salts with different solubilities.[4]
-
Solvent Selection: The choice of solvent is critical for successful resolution. Different solvents can significantly impact the solubility of the diastereomeric salts.[3][5] Experiment with a range of solvents (e.g., methanol, ethanol, isopropanol, acetonitrile) to find the optimal conditions for selective crystallization of one diastereomer.
-
Temperature Control: Fractional crystallization is temperature-dependent. A carefully controlled cooling rate can improve the separation efficiency.
-
-
Column Chromatography: While potentially more resource-intensive, silica gel column chromatography can be used to separate the diastereomers. The choice of eluent system is key and will likely require careful optimization.
Q6: The debenzylation of the purified N-((R)-1-phenylethyl)-(R)-1-phenyl-2-(p-tolyl)ethan-1-amine is incomplete or results in a low yield. What are the recommended procedures?
A6: Catalytic transfer hydrogenation is a common and effective method for removing the α-methylbenzyl group.
Recommended Protocol:
-
Catalyst: Palladium on carbon (Pd/C) is a standard catalyst for this transformation.
-
Hydrogen Source: Ammonium formate is a convenient and efficient hydrogen donor for transfer hydrogenation.[5] Alternatively, catalytic hydrogenation with H₂ gas can be employed.
-
Solvent: Methanol or ethanol are commonly used solvents for this reaction.
-
Reaction Monitoring: Monitor the reaction progress by TLC to ensure complete consumption of the starting material.
-
Work-up: After the reaction is complete, the catalyst is removed by filtration (e.g., through Celite), and the product is isolated by extraction.
Section 3: Product Isolation and Analysis
Q7: How do I effectively isolate the final this compound product after the debenzylation step?
A7: An acid-base extraction is the standard method for isolating the final amine product.
Procedure Outline:
-
After removal of the hydrogenation catalyst, the reaction mixture is typically concentrated.
-
The residue is dissolved in an organic solvent (e.g., diethyl ether or dichloromethane).
-
The organic solution is washed with an acidic aqueous solution (e.g., 1M HCl). The amine will be protonated and move into the aqueous layer, while non-basic impurities remain in the organic layer.
-
The aqueous layer is then basified (e.g., with NaOH) to deprotonate the amine, which will then separate as a free base.
-
The free base is extracted back into an organic solvent.
-
The organic layer is dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄) and the solvent is removed under reduced pressure to yield the purified amine.
Q8: What are the best analytical methods to determine the enantiomeric excess of the final product?
A8: Several methods can be employed to determine the enantiomeric excess (ee) of the final chiral amine.
Analytical Methods:
-
Chiral High-Performance Liquid Chromatography (HPLC): This is a highly accurate and widely used method for separating and quantifying enantiomers. A chiral stationary phase is used to achieve separation.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Derivatizing Agents: The chiral amine can be reacted with a chiral derivatizing agent (e.g., Mosher's acid chloride) to form diastereomers that can be distinguished by ¹H or ¹⁹F NMR. The integration of the signals corresponding to each diastereomer allows for the calculation of the ee.
-
Gas Chromatography (GC) with a Chiral Column: Similar to HPLC, chiral GC columns can be used to separate and quantify enantiomers.
Data Presentation
Table 1: Comparison of Reducing Agents for Reductive Amination
| Reducing Agent | Typical Solvent | Temperature (°C) | Selectivity for Imine vs. Ketone | Reported Yield Range (%) | Reference |
| Sodium Borohydride (NaBH₄) | Methanol, Ethanol | 0 to RT | Moderate | 60-85 | [4] |
| Sodium Cyanoborohydride (NaBH₃CN) | Methanol, THF | RT | High | 80-95 | [1] |
Note: Yields are highly dependent on the specific substrate and reaction conditions.
Table 2: Impact of Solvent on Diastereomeric Salt Resolution
| Resolving Agent | Racemic Amine | Solvent | Diastereomeric Excess of Precipitate (%) | Reference |
| (R)-Mandelic Acid | (±)-Sertraline | Methanol | High | [5] |
| (R)-Mandelic Acid | (±)-Sertraline | Water | Lower | [5] |
| (R)-(+)-Benzyl-1-phenylethylamine | (±)-4-Chloromandelic Acid | Ethanol | High | [3] |
| (R)-(+)-Benzyl-1-phenylethylamine | (±)-4-Chloromandelic Acid | Ethyl Acetate | Moderate | [3] |
Note: This table provides illustrative examples of solvent effects on diastereomeric resolution. Optimal conditions for this compound may vary.
Experimental Protocols
Protocol 1: Reductive Amination of 4-Methylphenylacetone with (R)-(+)-α-Methylbenzylamine
-
To a solution of 4-methylphenylacetone (1.0 eq) in anhydrous methanol, add (R)-(+)-α-methylbenzylamine (1.1 eq).
-
Add 3Å molecular sieves and stir the mixture at room temperature for 2-4 hours, monitoring the imine formation by TLC.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add sodium borohydride (NaBH₄) (1.5 eq) portion-wise, maintaining the temperature below 5 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-3 hours.
-
Quench the reaction by the slow addition of water.
-
Remove the molecular sieves by filtration.
-
Concentrate the filtrate under reduced pressure to remove the methanol.
-
Extract the aqueous residue with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude N-((R)-1-phenylethyl)-1-(p-tolyl)ethan-1-amine.
Protocol 2: Debenzylation via Catalytic Transfer Hydrogenation
-
Dissolve the purified N-((R)-1-phenylethyl)-(R)-1-phenyl-2-(p-tolyl)ethan-1-amine (1.0 eq) in methanol.
-
Add 10% Palladium on carbon (Pd/C) (10 mol%).
-
Add ammonium formate (5.0 eq) in one portion.[5]
-
Reflux the mixture for 1-2 hours, monitoring the reaction by TLC.
-
Cool the reaction to room temperature and filter through a pad of Celite to remove the catalyst.
-
Wash the Celite pad with methanol.
-
Concentrate the combined filtrate under reduced pressure.
-
Perform an acid-base extraction as described in Q7 to isolate the final product.
Mandatory Visualization
Caption: Workflow for the synthesis of this compound.
Caption: Troubleshooting logic for low yield in the synthesis.
References
- 1. One of the reductants for reductive amination: sodium cyanoborohydride_Chemicalbook [chemicalbook.com]
- 2. youtube.com [youtube.com]
- 3. Sodium Cyanoborohydride [commonorganicchemistry.com]
- 4. organic-chemistry.org [organic-chemistry.org]
- 5. CTH N-Debenzylation of Protected Amines with Pd-C and Ammonium Formate - [www.rhodium.ws] [chemistry.mdma.ch]
Technical Support Center: Chiral Separation of Phenethylamines
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the chiral separation of phenethylamines.
Troubleshooting Guides & FAQs
This section addresses specific issues in a question-and-answer format to provide direct and actionable solutions for problems you may encounter during your experiments.
Q1: Why am I seeing poor or no resolution of my phenethylamine enantiomers?
A1: Poor or no resolution is a common issue that can stem from several factors. Here's a systematic approach to troubleshooting:
-
Inappropriate Chiral Stationary Phase (CSP): The selection of the CSP is critical for successful chiral separation. Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are widely used and effective for many phenethylamines.[1][2] If you are not achieving separation, consider screening different types of CSPs. For instance, cyclodextrin-based columns have also been shown to be effective for separating phenethylamine enantiomers.[3]
-
Mobile Phase Composition: The composition of the mobile phase plays a crucial role in selectivity.[4] For normal-phase chromatography, typical mobile phases consist of hexane and an alcohol modifier (e.g., ethanol, isopropanol). Adjusting the ratio of the alcohol modifier can significantly impact resolution. In reversed-phase mode, mixtures of acetonitrile or methanol with aqueous buffers are common. The addition of acidic or basic additives to the mobile phase can improve peak shape and resolution, especially for ionizable compounds like phenethylamines.[1][5]
-
Temperature: Temperature can have a significant effect on chiral separations.[4][6][7] Lowering the temperature generally improves resolution, but this is not always the case. It is advisable to screen a range of temperatures (e.g., 10°C, 25°C, 40°C) to determine the optimal condition for your specific separation.[6]
-
Flow Rate: While often overlooked, optimizing the flow rate can enhance separation efficiency. Deviating from the optimal flow rate can lead to band broadening and decreased resolution.
Q2: My peaks are tailing. How can I improve the peak shape?
A2: Peak tailing is often caused by secondary interactions between the analyte and the stationary phase or by issues with the mobile phase.
-
Mobile Phase Additives: For basic compounds like phenethylamines, adding a small amount of a basic modifier to the mobile phase, such as diethylamine (DEA) or triethylamine (TEA) in normal phase, can significantly improve peak shape by minimizing interactions with residual silanols on the stationary phase. For acidic compounds that may be present as impurities or in the formulation, an acidic additive like trifluoroacetic acid (TFA) or acetic acid can be beneficial.[5]
-
Sample Overload: Injecting too much sample can lead to peak tailing. Try reducing the injection volume or the concentration of your sample.
-
Column Contamination: Contaminants from previous injections can accumulate on the column, leading to poor peak shape. Flushing the column with a strong solvent may help. For immobilized columns, a regeneration protocol might be necessary.[8]
Q3: I'm observing a drift in retention times. What could be the cause?
A3: Drifting retention times can indicate a lack of equilibration of the column or changes in the mobile phase composition.
-
Column Equilibration: Ensure that the column is thoroughly equilibrated with the mobile phase before starting your analytical run. This can sometimes take longer for chiral separations than for achiral separations.
-
Mobile Phase Preparation: Inconsistent mobile phase preparation can lead to shifts in retention time. Ensure accurate and consistent preparation of your mobile phase for each run. If using a multi-component mobile phase, ensure it is well-mixed.
-
Temperature Fluctuations: Unstable column temperature can cause retention time drift. Using a column oven is highly recommended to maintain a constant temperature.[6]
Q4: How do I choose the right chiral separation technique for my phenethylamine sample?
A4: The choice of technique depends on several factors including the sample matrix, the required sensitivity, and available instrumentation.
-
High-Performance Liquid Chromatography (HPLC): HPLC with a chiral stationary phase is the most common and versatile technique for chiral separations of phenethylamines.[9] It offers a wide variety of stationary phases and mobile phase conditions, making it suitable for a broad range of phenethylamine derivatives.
-
Gas Chromatography (GC): GC can be a powerful technique, especially when coupled with mass spectrometry (MS). For chiral GC separation of phenethylamines, derivatization with a chiral reagent is often necessary to form diastereomers that can be separated on a standard achiral column.[10][11][12][13]
-
Capillary Electrophoresis (CE): CE is a high-efficiency separation technique that requires only a small amount of sample and chiral selector.[14][15] Cyclodextrins are commonly used as chiral selectors in the background electrolyte for the enantioseparation of phenethylamines in CE.[14][16]
Data Presentation
Table 1: Chiral Stationary Phases for Phenethylamine Separation by HPLC
| Chiral Stationary Phase Type | Example CSPs | Applicable Phenethylamines | Reference |
| Polysaccharide-based | Chiralpak AD-H, Chiralcel OD-H, Chiralpak IC | Amphetamine, Methamphetamine, Ephedrine | [1] |
| Cyclodextrin-based | Beta-cyclodextrin (β-CD), Methylated β-CD | Norepinephrine, Epinephrine, Octopamine, Synephrine | [3][17] |
| Pirkle-type | (R,R)-Whelk-O1 | 1-Phenylethylamine | [2] |
| Macrocyclic Glycopeptide | Vancomycin-based (e.g., Poroshell 120 Chiral-V) | Methamphetamine, Amphetamine | [6] |
Table 2: Typical Mobile Phase Compositions for Phenethylamine Separation
| Technique | Mode | Mobile Phase Composition | Additives | Reference |
| HPLC | Normal Phase | Hexane/Ethanol (e.g., 90:10 v/v) | 0.1% Diethylamine (DEA) | [5] |
| HPLC | Reversed Phase | Acetonitrile/Water with buffer (e.g., ammonium acetate) | 0.1% Trifluoroacetic Acid (TFA) or Formic Acid | [4] |
| HPLC | Polar Organic | Acetonitrile/Methanol | - | [18] |
| SFC | Supercritical Fluid | CO2/Methanol | - | [19] |
Experimental Protocols
Protocol 1: Chiral HPLC Separation of Amphetamine Enantiomers
This protocol provides a general starting point for the chiral separation of amphetamine enantiomers using a polysaccharide-based CSP.
-
Column: Chiralpak AD-H (250 x 4.6 mm, 5 µm)
-
Mobile Phase: n-Hexane/Isopropanol/Diethylamine (90:10:0.1, v/v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25°C
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve the amphetamine sample in the mobile phase to a concentration of 1 mg/mL.
Protocol 2: Chiral GC-MS Analysis of Methamphetamine Enantiomers via Derivatization
This protocol describes the analysis of methamphetamine enantiomers after derivatization with a chiral reagent.
-
Derivatization Reagent: S-(-)-N-(trifluoroacetyl)prolyl chloride (TPC).
-
Derivatization Procedure:
-
To 100 µL of a methamphetamine solution in a suitable solvent (e.g., ethyl acetate), add 50 µL of TPC solution.
-
Vortex the mixture and let it react at room temperature for 15 minutes.
-
Evaporate the solvent under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of ethyl acetate for GC-MS analysis.[10]
-
-
GC Column: Standard achiral column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm).
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 1 min.
-
Ramp: 10°C/min to 250°C, hold for 5 min.
-
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Injection Mode: Splitless.
-
MS Detection: Electron Ionization (EI) in Selected Ion Monitoring (SIM) mode, monitoring characteristic fragment ions of the derivatized methamphetamine.
Mandatory Visualization
Caption: Troubleshooting workflow for poor chiral separation.
Caption: Key factors influencing chiral separation of phenethylamines.
References
- 1. researchgate.net [researchgate.net]
- 2. eijppr.com [eijppr.com]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Getting Started with Chiral Method Development Part Three: Method Development Optimization - Regis Technologies [registech.com]
- 6. agilent.com [agilent.com]
- 7. researchgate.net [researchgate.net]
- 8. chiraltech.com [chiraltech.com]
- 9. phx.phenomenex.com [phx.phenomenex.com]
- 10. researchgate.net [researchgate.net]
- 11. academic.oup.com [academic.oup.com]
- 12. Chiral Drug Analysis in Forensic Chemistry: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Analysis of enantiomers of chiral phenethylamine drugs by capillary gas chromatography/mass spectrometry/flame-ionization detection and pre-column chiral derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Enantioseparation of linear and cyclic chiral bis(phenethyl)amines by means of cyclodextrin-modified capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Capillary electrophoresis separation of phenethylamine enantiomers using amino acid based ionic liquids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. electronicsandbooks.com [electronicsandbooks.com]
- 17. Enantioseparation of phenethylamines by using high-performance liquid chromatography column permanently coated with methylated β-cyclodextrin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. chromatographyonline.com [chromatographyonline.com]
- 19. Strategies for chiral separation: from racemate to enantiomer - Chemical Science (RSC Publishing) DOI:10.1039/D3SC01630G [pubs.rsc.org]
Technical Support Center: Optimization of Chiral Amine Catalysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the optimization of reaction conditions for chiral amine catalysis.
Troubleshooting Guide
This guide addresses common issues encountered during the optimization of chiral amine catalyzed reactions.
Issue 1: Low Enantioselectivity (ee)
Low enantioselectivity is a frequent challenge in asymmetric catalysis. The following steps can help diagnose and resolve this issue.
-
Question: My reaction is proceeding with good yield, but the enantiomeric excess (ee) is low. What should I investigate first?
-
Answer: The first parameters to investigate are typically the solvent and reaction temperature. These two factors often have a significant impact on the transition state energies of the enantiomeric pathways. Nonpolar solvents can favor the formation of intramolecular hydrogen bonds that rigidify the catalyst-substrate complex, potentially leading to higher enantioselectivity.[1] Conversely, polar solvents may disrupt these interactions, causing a decrease in selectivity.[1] Lowering the reaction temperature is also a common strategy to enhance enantioselectivity, as it can further amplify the energy difference between the diastereomeric transition states.[1][2]
-
-
Question: I've tried changing the solvent and temperature, but the ee remains poor. What are the next steps?
-
Answer: If solvent and temperature optimization are insufficient, consider the following:
-
Catalyst Structure: The steric and electronic properties of the chiral amine catalyst are paramount. Increasing the steric bulk near the catalytic center can create a more defined chiral pocket, improving enantioselection.[1] It may be necessary to screen a library of catalysts with different structural motifs.
-
Substrate Compatibility: Not all substrates are well-matched to a particular catalyst. The inherent structure of the substrate plays a crucial role in the stereochemical outcome.
-
Achiral Additives/Co-catalysts: In some systems, the presence of an achiral acid or base can influence the reaction environment and improve enantioselectivity. For instance, Brønsted acids can act as co-catalysts in certain asymmetric hydrogenations.[3][4]
-
-
Issue 2: Low Reaction Yield or Conversion
Poor conversion can stem from catalyst deactivation, unfavorable reaction equilibria, or suboptimal reaction conditions.
-
Question: My reaction is not proceeding to completion, resulting in a low yield of the desired product. What could be the cause?
-
Answer: Low conversion can be attributed to several factors:
-
Catalyst Loading: The catalyst loading might be too low. While lower loadings are desirable, there is a minimum threshold required for efficient catalysis.[5][6][7] It's advisable to start with a higher catalyst loading (e.g., 5-10 mol%) and then optimize downwards once good conversion is achieved.
-
Reaction Time and Temperature: The reaction may simply be too slow at the current temperature. Increasing the temperature can improve the reaction rate, but this must be balanced with the potential for decreased enantioselectivity.[8] Extending the reaction time is another straightforward approach.
-
Catalyst Deactivation: The product of the reaction, particularly if it is a basic amine, can sometimes inhibit or deactivate the catalyst.[3][4] In such cases, strategies to remove the product as it forms or using a catalyst that is less susceptible to product inhibition may be necessary. The presence of impurities in the starting materials or solvent can also poison the catalyst.
-
-
-
Question: How can I determine if my catalyst is being deactivated during the reaction?
-
Answer: You can monitor the reaction progress over time using techniques like HPLC or GC. If the reaction starts well but then stalls, it is a strong indication of catalyst deactivation. You can also try adding a second charge of the catalyst to the stalled reaction to see if it restarts.
-
Issue 3: Inconsistent Results
Variability in reaction outcomes can be frustrating. A systematic approach is key to identifying the source of the inconsistency.
-
Question: I am getting inconsistent yields and enantioselectivities between batches of the same reaction. What should I check?
-
Answer: Inconsistent results often point to issues with the experimental setup or reagents. Carefully check the following:
-
Purity of Reagents and Solvents: Ensure that all starting materials, solvents, and the catalyst are of high and consistent purity. Trace impurities can have a significant impact on catalytic reactions.
-
Inert Atmosphere: Many organocatalytic and metal-catalyzed reactions are sensitive to air and moisture. Ensure that your reaction is performed under a properly maintained inert atmosphere (e.g., nitrogen or argon).
-
Temperature Control: Verify that your reaction temperature is being accurately and consistently controlled. Even small temperature fluctuations can affect both the rate and selectivity of the reaction.[8][9]
-
Mixing: In heterogeneous reactions or reactions with poor solubility, ensure that stirring is efficient and consistent between runs.
-
-
Frequently Asked Questions (FAQs)
Catalyst Selection and Handling
-
Q1: What are the main classes of chiral amine catalysts?
-
A1: Chiral amine catalysis is a broad field that can be categorized into several main types:
-
Nucleophilic Chiral Amines: These catalysts, such as derivatives of 4-(dimethylamino)pyridine (DMAP) and cinchona alkaloids, directly act as nucleophiles in the catalytic cycle.[1]
-
Enamine/Iminium Catalysis: Primary and secondary amines, like proline and its derivatives, react with carbonyl compounds to form transient enamines or iminium ions, which then participate in asymmetric transformations.[1][10]
-
Chiral Ligands for Metal Catalysis: Chiral amines and their derivatives are widely used as ligands for transition metals (e.g., iridium, rhodium, palladium) in asymmetric hydrogenation and other transformations.[3][4]
-
Biocatalysis: Enzymes such as transaminases, oxidases, and dehydrogenases are increasingly used for the synthesis of chiral amines, offering high selectivity under mild conditions.[11][12][13]
-
-
-
Q2: How should I choose a catalyst for my specific reaction?
-
A2: Catalyst selection is often based on literature precedents for similar transformations. Consider the nature of your substrate and the type of reaction you are performing. For example, for the asymmetric reduction of imines, iridium or rhodium complexes with chiral phosphine-amine ligands are often successful.[3][4] For α-functionalization of aldehydes or ketones, proline-based catalysts are a good starting point.[10]
-
-
Q3: What is the importance of catalyst loading?
-
A3: Catalyst loading is a critical parameter that affects both the reaction rate and the overall cost-effectiveness of the process. While higher loadings can lead to faster reactions, the goal is often to find the lowest possible loading that still provides good yield and selectivity in a reasonable timeframe.[5][6][7]
-
Reaction Parameters
-
Q4: How does the choice of solvent affect the reaction outcome?
-
A4: The solvent plays a multifaceted role in chiral amine catalysis. It can influence the solubility of the catalyst and substrates, the stability of intermediates, and the conformation of the catalyst-substrate complex.[14] As a general observation, nonpolar solvents often lead to higher enantioselectivities in nucleophilic amine catalysis by promoting a more rigid catalytic environment.[1] In some cases, chiral solvents can even be used to induce or enhance enantioselectivity.[14][15]
-
-
Q5: What is the typical effect of temperature on enantioselectivity?
-
A5: Generally, lowering the reaction temperature increases enantioselectivity.[1][2] This is because the difference in activation energies between the two diastereomeric transition states becomes more significant at lower temperatures. However, this often comes at the cost of a slower reaction rate. In rare cases, a reversal of enantioselectivity has been observed at different temperatures.[9]
-
Data Presentation
Table 1: Effect of Solvent on Enantioselectivity in a Chiral Amine Catalyzed Reaction
| Entry | Solvent | Dielectric Constant (ε) | Enantiomeric Excess (ee %) |
| 1 | Toluene | 2.4 | 88 |
| 2 | Dichloromethane | 9.1 | 75 |
| 3 | Tetrahydrofuran (THF) | 7.6 | 65 |
| 4 | Acetonitrile | 37.5 | 15 |
| 5 | t-Amyl alcohol | 5.8 | 92 |
Data is representative and compiled for illustrative purposes based on general trends discussed in the literature.[1]
Table 2: Influence of Temperature and Catalyst Loading on Reaction Outcome
| Entry | Catalyst Loading (mol%) | Temperature (°C) | Time (h) | Conversion (%) | Enantiomeric Excess (ee %) |
| 1 | 10 | 25 | 12 | >99 | 85 |
| 2 | 5 | 25 | 24 | 95 | 86 |
| 3 | 1 | 25 | 72 | 60 | 86 |
| 4 | 5 | 0 | 48 | 90 | 94 |
| 5 | 5 | 40 | 12 | >99 | 78 |
Data is representative and compiled for illustrative purposes based on general trends discussed in the literature.[1][6][7]
Experimental Protocols
General Protocol for a Proline-Catalyzed Asymmetric Aldol Reaction
This protocol describes a general procedure for the asymmetric aldol reaction between an aldehyde and a ketone, catalyzed by (S)-proline.
-
Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (N2 or Ar), add the ketone (5.0 mmol, 5.0 equiv) and the chosen solvent (e.g., DMSO, 2.0 mL).
-
Catalyst Addition: Add (S)-proline (0.035 g, 0.3 mmol, 30 mol%).
-
Reaction Initiation: Stir the mixture at room temperature for 15 minutes. Then, add the aldehyde (1.0 mmol, 1.0 equiv) dropwise.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Work-up: Once the reaction is complete, add water (10 mL) and extract the mixture with ethyl acetate (3 x 15 mL). Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification and Analysis: Purify the crude product by flash column chromatography on silica gel. Determine the enantiomeric excess of the purified product using chiral HPLC or GC.
Mandatory Visualizations
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. mdpi.com [mdpi.com]
- 3. Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Generality-oriented optimization of enantioselective aminoxyl radical catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Low-loading asymmetric organocatalysis - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. Influence of Temperature on the Enantioselectivity of Koga Tetraamines on Amylose Chiral Stationary Phases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Temperature drop triggers chirality twist | Research | Chemistry World [chemistryworld.com]
- 10. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 11. Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 12. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 13. mdpi.com [mdpi.com]
- 14. Solvent effects in catalysis: rational improvements of catalysts via manipulation of solvent interactions - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/C5CY02197A [pubs.rsc.org]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Purification of Chiral Amines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for common purification techniques for chiral amines. It is designed for researchers, scientists, and drug development professionals to address specific issues encountered during their experiments.
Troubleshooting Guides & FAQs
Select a purification technique below to view common problems and solutions.
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
Diastereomeric Salt Crystallization
Diastereomeric salt crystallization is a classical method for resolving racemic amines by forming diastereomeric salts with a chiral resolving agent. These salts, having different physical properties, can be separated by crystallization.
Frequently Asked Questions (FAQs)
Q1: How do I select an appropriate resolving agent?
A1: The selection of a resolving agent is often empirical. It is common to screen a variety of chiral acids (for resolving basic amines) or chiral bases (for resolving acidic amines).[1] The ideal resolving agent will form a diastereomeric salt that is significantly less soluble in a given solvent than its corresponding diastereomer, leading to selective crystallization.[2]
Q2: What is the difference between kinetic and thermodynamic control in diastereomeric crystallization?
A2: Kinetic control relies on the rate of crystal formation, where one diastereomer crystallizes faster than the other.[2][3] This often requires rapid filtration to isolate the desired product before the system reaches equilibrium.[3] Thermodynamic control depends on the difference in solubility between the diastereomers at equilibrium, where the less soluble salt will preferentially crystallize over time.[2]
Q3: How can I improve the yield and enantiomeric excess (ee) of my crystallization?
A3: Optimizing the solvent, temperature, and concentration are key. The choice of solvent is critical as it affects the solubility of the diastereomeric salts.[2] Temperature can influence both solubility and the rate of crystallization. Sometimes, a cooling crystallization protocol can improve yield. The molar ratio of the resolving agent to the racemic amine can also be adjusted to maximize the precipitation of the desired diastereomeric salt.[2]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No crystals form. | The diastereomeric salts are too soluble in the chosen solvent. The concentration of the amine and resolving agent is too low. | Try a different solvent or a mixture of solvents to reduce solubility. Concentrate the solution. Try cooling the solution to induce crystallization. |
| An oil forms instead of crystals. | The melting point of the diastereomeric salt is lower than the temperature of the solution. The solvent is not appropriate. | Try a lower temperature. Use a different solvent system. |
| Low yield of the desired diastereomer. | The solubilities of the two diastereomeric salts are too similar in the chosen solvent. The crystallization time was too short (for thermodynamic resolution) or too long (for kinetic resolution).[3] | Screen for a different solvent system to maximize the solubility difference. Optimize the crystallization time and temperature.[3] |
| Low enantiomeric excess (ee) of the final amine. | Incomplete separation of the diastereomeric salts. Co-precipitation of the more soluble diastereomer. Racemization of the amine or resolving agent under the experimental conditions. | Recrystallize the diastereomeric salt to improve purity. Adjust the solvent and temperature to minimize the solubility of the undesired diastereomer. Ensure the conditions for salt breaking and recovery of the amine are mild enough to prevent racemization. |
| Difficulty in breaking the diastereomeric salt. | Incomplete reaction with the acid or base used to liberate the free amine. Formation of emulsions during extraction.[4] | Use a stronger acid or base, or increase the stoichiometry. To break emulsions, try adding a small amount of a saturated salt solution (e.g., brine).[4] |
Quantitative Data
| Resolving Agent | Amine | Solvent | Yield (%) | Diastereomeric Excess (de) / Enantiomeric Excess (ee) (%) | Reference |
| (+)-Tartaric Acid | (±)-1-phenyl-1,2,3,4-tetrahydroisoquinoline | Not specified | 80-90 | >85 | [4] |
| (S)-Mandelic Acid | (±)-1-phenylethanol derivative | Toluene/Methanol | Not specified | >99 (for one enantiomer after separation) | [5] |
| (+)-DTTA | (±)-piperidine derivative | Not specified | Not specified | Not specified, but used for modeling | [2] |
(Note: DTTA refers to Di-O,O'-p-toluyl-D-tartaric acid)
Experimental Workflow: Diastereomeric Salt Crystallization
Caption: Workflow for chiral amine purification via diastereomeric salt crystallization.
Chiral Chromatography (HPLC & SFC)
Chiral chromatography separates enantiomers by passing them through a column containing a chiral stationary phase (CSP). The differential interaction of the enantiomers with the CSP leads to different retention times, allowing for their separation.[6] High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) are common techniques.[7]
Frequently Asked Questions (FAQs)
Q1: How do I choose the right chiral stationary phase (CSP)?
A1: The choice of CSP is crucial and often requires screening several columns. Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are widely applicable for a broad range of compounds.[8] For primary amines, crown ether-based CSPs can be very effective.[7][9] The selection depends on the structure of the amine and the desired mobile phase conditions.
Q2: What are the advantages of SFC over HPLC for chiral amine purification?
A2: SFC can offer faster separations and uses carbon dioxide as the main mobile phase component, which is advantageous for preparative scale work due to easier solvent removal.[7] SFC often provides improved peak shapes for basic compounds like amines.[7]
Q3: Why are additives like acids and bases used in the mobile phase?
A3: For amines, basic additives like diethylamine (DEA) or triethylamine (TEA) are often used to improve peak shape and prevent tailing by blocking active sites on the stationary phase.[6] Acidic additives like trifluoroacetic acid (TFA) can improve chiral recognition for some analytes by ensuring they are in an ionized state.[7]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No separation of enantiomers. | The chosen CSP is not suitable for the analyte. The mobile phase composition is not optimal. For primary amines on some CSPs, certain additives (like ammonium hydroxide) can destroy enantioselectivity.[7] | Screen different CSPs (e.g., polysaccharide-based, crown ether-based).[8][10] Modify the mobile phase composition (e.g., change the organic modifier or its percentage).[7] Experiment with different acidic and basic additives.[7] |
| Poor peak shape (tailing). | Secondary interactions between the basic amine and acidic sites on the silica support of the CSP. Analyte overload. | Add a basic modifier to the mobile phase (e.g., TEA, DEA).[6] Reduce the injection volume or sample concentration. |
| Poor resolution. | Suboptimal mobile phase. Low column efficiency. | Optimize the mobile phase composition and flow rate.[7] Ensure the column is not degraded; if necessary, flush or replace it.[11] |
| High column backpressure. | Blockage of the column inlet frit by particulates from the sample or mobile phase.[11] Precipitation of the sample in the mobile phase.[11] | Filter all samples and mobile phases. Use a guard column.[11] Try back-flushing the column (check manufacturer's instructions first).[11] Ensure the sample is fully soluble in the mobile phase. |
| Loss of column performance over time. | Adsorption of impurities from the sample onto the CSP.[11] Use of incompatible solvents that damage a coated CSP.[11] | Implement a sample clean-up step before injection. Flush the column with a strong, compatible solvent (for immobilized CSPs).[11] Always ensure system is flushed of incompatible solvents before connecting a coated column.[11] |
Quantitative Data
| Technique | CSP Type | Mobile Phase | Separation Factor (α) | Resolution (Rs) | Reference |
| HPLC | Cellulose-based (ODH) | Heptane/Ethanol/DEA | >1.2 (for many amines) | Baseline for many | [6] |
| SFC | Cyclofructan-based | CO2/Methanol with TFA/TEA | Varies (up to ~2.5) | Baseline for 18/25 probes | [7] |
| HPLC | Polysaccharide-based (Chiralpak IF) | Heptane/Ethanol/BA | Not specified | Separated 20/39 amines | [10] |
| HPLC | Polysaccharide-based (Chiralpak IA) | 2-propanol/hexane | >1.5 (for some derivatives) | >2.0 (for some derivatives) | [8] |
(Note: DEA = Diethylamine, TEA = Triethylamine, TFA = Trifluoroacetic acid, BA = Basic Additive. α and Rs values are highly analyte-dependent.)
Experimental Workflow: Chiral Chromatography
Caption: General workflow for chiral amine separation by chromatography.
Enzymatic Resolution
Enzymatic resolution utilizes enzymes to selectively react with one enantiomer of a racemic mixture, converting it into a different compound that can be easily separated from the unreacted enantiomer. Lipases are commonly used for the kinetic resolution of amines.[12]
Frequently Asked Questions (FAQs)
Q1: What is the difference between Kinetic Resolution (KR) and Dynamic Kinetic Resolution (DKR)?
A1: In Kinetic Resolution (KR), an enzyme selectively reacts with one enantiomer, leaving the other unreacted. The maximum theoretical yield for the desired enantiomer (either the product or the remaining starting material) is 50%.[4] In Dynamic Kinetic Resolution (DKR), the KR is combined with an in-situ racemization of the unreacted enantiomer.[13][14] This allows the unreacted enantiomer to be continuously converted back to the racemic mixture, enabling a theoretical yield of up to 100% for the desired product.[14]
Q2: How do I choose the right enzyme and reaction conditions?
A2: Lipases, such as Candida antarctica Lipase B (CALB), are frequently used for the acylation of amines.[12] The choice of solvent is crucial, as it can significantly impact enzyme activity and selectivity.[15] Temperature and the choice of acyl donor are also important parameters to optimize. Screening different enzymes and conditions is often necessary.
Q3: My enzyme is not active or selective. What can I do?
A3: Ensure the reaction conditions (pH, temperature, solvent) are optimal for the chosen enzyme. Enzyme inactivation can occur under harsh conditions. The choice of acyl donor can also influence the reaction rate and enantioselectivity. Consider enzyme immobilization, which can improve stability and reusability.[16]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low conversion (<50%). | The enzyme is not active under the chosen conditions. Poor compatibility between the enzyme and the racemization catalyst (in DKR).[13] The reaction has not reached completion. | Optimize reaction conditions (solvent, temperature, pH).[15] Screen different enzymes. For DKR, ensure the racemization catalyst does not inhibit the enzyme.[13] Increase reaction time. |
| Low enantiomeric excess (ee). | The enzyme has low enantioselectivity (low E-value). The reaction was allowed to proceed past 50% conversion (for KR), leading to the reaction of the slower-reacting enantiomer. | Screen for a more selective enzyme. Carefully monitor the reaction progress and stop it at or near 50% conversion for KR. |
| Yield is limited to ~50%. | You are performing a Kinetic Resolution (KR). | If a higher yield is required, develop a Dynamic Kinetic Resolution (DKR) by adding a suitable racemization catalyst to convert the unwanted enantiomer back to the racemate in situ.[4][13] |
| Difficulty separating the product from the unreacted amine. | The product and starting material have similar physical properties. | Choose an acyl donor that results in a product with significantly different properties (e.g., solubility, polarity) to facilitate separation by crystallization or chromatography. |
| Enzyme deactivation. | Harsh reaction conditions (e.g., non-optimal solvent, temperature). Inhibition by substrates or products. | Immobilize the enzyme to improve stability.[16] Optimize the reaction conditions to be milder. |
Quantitative Data
| Resolution Type | Enzyme | Amine | Racemization Catalyst (for DKR) | Yield (%) | Enantiomeric Excess (ee) (%) | Reference |
| DKR | Novozym-435 | 1-Phenylethylamine | Pd-AmP-MCF | High | >99 | [13] |
| KR | Lipase | Racemic amines | N/A | ~45 (for product) | >99 | [17] |
| DKR | HamZIF-90@Pd@CALB | 1-Phenylethylamine | Pd nanoparticles | 98 (conversion) | 93 | [14] |
| KR | Lipase (CAL-B) | Various amines | N/A | Varies | >99 (for some) | [6] |
Logical Relationship: KR vs. DKR
Caption: Comparison of Kinetic Resolution (KR) and Dynamic Kinetic Resolution (DKR).
Detailed Experimental Protocols
Protocol 1: General Procedure for Diastereomeric Salt Crystallization
-
Dissolution: In a suitable flask, dissolve one equivalent of the racemic amine in a minimal amount of a pre-selected solvent. Warm gently if necessary to achieve full dissolution.
-
Addition of Resolving Agent: Add 0.5 to 1.0 equivalents of the chiral resolving agent (e.g., (+)-tartaric acid) to the solution. Stir until the resolving agent is completely dissolved.
-
Crystallization: Allow the solution to cool to room temperature, and then if necessary, cool further in an ice bath or refrigerator. If crystals do not form spontaneously, try scratching the inside of the flask with a glass rod or adding a seed crystal of the desired diastereomeric salt.
-
Isolation: Collect the crystals by vacuum filtration and wash them with a small amount of cold solvent. The filtrate (mother liquor) contains the enriched, more soluble diastereomer.
-
Drying and Analysis: Dry the crystals under vacuum. Determine the diastereomeric excess (de) of the crystalline salt by a suitable analytical method (e.g., NMR or HPLC after liberating the amine).
-
Liberation of the Free Amine: Suspend the diastereomeric salt crystals in water and add a base (e.g., 1M NaOH) until the pH is basic. Extract the free amine with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Final Purification: Dry the organic extracts over an anhydrous drying agent (e.g., Na2SO4), filter, and remove the solvent under reduced pressure to yield the enantiomerically enriched amine. Analyze the enantiomeric excess (ee) by chiral HPLC or SFC.
Protocol 2: General Screening Procedure for Chiral HPLC
-
Column Selection: Choose a set of chiral stationary phases (CSPs) for screening. A good starting point includes columns with polysaccharide-based selectors (e.g., Chiralpak IA, IB, IC, etc.).[11]
-
Mobile Phase Preparation: Prepare a series of mobile phases. For normal phase, this could be mixtures of hexane/isopropanol or hexane/ethanol.[7] For polar organic mode, acetonitrile/methanol is common.[7] Additives are often crucial; for amines, add 0.1% of a basic additive like diethylamine (DEA).[6]
-
Sample Preparation: Dissolve a small amount of the racemic amine in the initial mobile phase to a concentration of approximately 1 mg/mL.[7]
-
Screening:
-
Equilibrate the first column with the initial mobile phase until a stable baseline is achieved.
-
Inject the sample (e.g., 5 µL).[7]
-
Run the chromatogram for a sufficient time to allow both enantiomers to elute.
-
If no separation or poor resolution is observed, change the mobile phase composition (e.g., alter the ratio of modifiers).
-
Repeat the process for each selected column.
-
-
Optimization: Once a "hit" (some degree of separation) is identified, optimize the separation by finely tuning the mobile phase composition, flow rate, and column temperature to achieve baseline resolution (Rs > 1.5).
Protocol 3: General Procedure for Enzymatic Kinetic Resolution
-
Reaction Setup: To a flask, add the racemic amine, a suitable organic solvent (e.g., toluene, MTBE), and the chosen lipase (e.g., Novozym 435, which is an immobilized Candida antarctica lipase B).
-
Initiate Reaction: Add one equivalent of an acyl donor (e.g., ethyl acetate).
-
Incubation: Stir the mixture at a controlled temperature (e.g., 30-50 °C).
-
Monitoring: Monitor the reaction progress by taking small aliquots at regular intervals. Analyze the aliquots by chiral HPLC or GC to determine the conversion and the enantiomeric excess (ee) of both the remaining starting material and the acylated product.
-
Reaction Quench: Stop the reaction when the conversion reaches approximately 50%. This is typically achieved by filtering off the immobilized enzyme.
-
Work-up and Separation:
-
Remove the solvent from the filtrate under reduced pressure.
-
The resulting mixture contains the unreacted amine enantiomer and the acylated amine enantiomer.
-
Separate these two compounds using an appropriate method, such as column chromatography or an acid-base extraction to separate the basic unreacted amine from the neutral amide product.
-
-
Analysis: Determine the yield and enantiomeric excess of the isolated product and the unreacted starting material.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. fenix.tecnico.ulisboa.pt [fenix.tecnico.ulisboa.pt]
- 3. Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent [gavinpublishers.com]
- 4. rsc.org [rsc.org]
- 5. Chiral resolution - Wikipedia [en.wikipedia.org]
- 6. mdpi.com [mdpi.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]
- 9. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 10. Screening primary racemic amines for enantioseparation by derivatized polysaccharide and cyclofructan columns - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chiraltech.com [chiraltech.com]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Intensification of Double Kinetic Resolution of Chiral Amines and Alcohols via Chemoselective Formation of a Carbonate–Enzyme Intermediate [mdpi.com]
Technical Support Center: Stability of Phenethylamine Derivatives in Solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of phenethylamine derivatives in solution.
Troubleshooting Guide
This guide addresses common stability issues encountered during experimental work with phenethylamine derivatives.
Issue 1: Rapid degradation of my phenethylamine derivative in aqueous buffer.
-
Question: I prepared a solution of my phenethylamine derivative in a neutral pH buffer (pH 7.4), and I am observing significant degradation within a few hours at room temperature. What could be the cause, and how can I prevent this?
-
Answer: Phenethylamine and its derivatives can be susceptible to degradation in aqueous solutions, especially at neutral to alkaline pH.[1][2] The primary amine group can be a target for oxidative and other degradation pathways. The rate of degradation is often accelerated by elevated temperatures and exposure to light.
Troubleshooting Steps:
-
pH Adjustment: Phenethylamines are basic compounds and are generally more stable in acidic conditions.[3] Consider preparing your solution in a slightly acidic buffer (e.g., pH 4-6) to improve stability.
-
Temperature Control: Store your solutions at lower temperatures. If the experiment allows, perform it on ice or at refrigerated temperatures (2-8 °C). For long-term storage, freezing at -20 °C or below is recommended.[4]
-
Light Protection: Protect your solution from light by using amber vials or wrapping the container in aluminum foil. Photodegradation can be a significant issue for many pharmaceutical compounds.[5][6]
-
Use of Antioxidants: If oxidative degradation is suspected, consider adding a small amount of an antioxidant, such as ascorbic acid, to the solution.
-
Solvent Choice: If your experimental design permits, consider using a non-aqueous solvent or a mixed solvent system. Phenethylamine derivatives may exhibit different stability profiles in solvents like ethanol or methanol.[4]
-
Issue 2: Precipitation of my compound from solution over time.
-
Question: My phenethylamine derivative, which was initially fully dissolved, has started to precipitate out of the solution after a day in the refrigerator. Why is this happening?
-
Answer: Precipitation can occur due to several factors, including the solubility of the specific derivative, the solvent and pH, and the temperature. The hydrochloride salt form of phenethylamine is generally more soluble in water than the free base.[4]
Troubleshooting Steps:
-
Verify Salt Form: Ensure you are using a salt form (e.g., hydrochloride) of the phenethylamine derivative if high aqueous solubility is required.
-
Check Solubility Limits: You may be exceeding the solubility of your compound at the storage temperature. Determine the solubility of your compound at different temperatures. It might be necessary to work with more dilute solutions.
-
pH-Dependent Solubility: The solubility of phenethylamine derivatives is often pH-dependent. A change in pH (e.g., due to absorption of atmospheric CO2 in an unbuffered solution) could cause the less soluble free base to precipitate.[4] Ensure your solution is adequately buffered.
-
Solvent System: If aqueous solubility is a persistent issue, consider using a co-solvent system, such as water with a small percentage of ethanol or DMSO, to improve solubility.
-
Issue 3: Inconsistent results in my bioassay.
-
Question: I am getting variable results in my cell-based assay when using a stock solution of a phenethylamine derivative that is a few weeks old. Could this be a stability issue?
-
Answer: Yes, inconsistent results are a common sign of compound instability. If the concentration of the active compound is decreasing over time due to degradation, the observed biological effect will also change.
Troubleshooting Steps:
-
Prepare Fresh Solutions: Always use freshly prepared solutions for sensitive experiments. Avoid using stock solutions that have been stored for extended periods, especially at room temperature.
-
Stability-Indicating Assay: Use an analytical method, such as High-Performance Liquid Chromatography (HPLC), to check the purity and concentration of your stock solution before each experiment. This will confirm if degradation has occurred.
-
Controlled Storage: Store stock solutions in small, single-use aliquots at -20°C or -80°C to minimize freeze-thaw cycles and reduce the rate of degradation.
-
Evaluate Storage Solvent: The stability of your compound can be significantly affected by the storage solvent. For long-term storage, DMSO is often a good choice, but it should be of high purity and anhydrous.
-
Frequently Asked Questions (FAQs)
Q1: What are the main factors that affect the stability of phenethylamine derivatives in solution?
A1: The primary factors influencing the stability of phenethylamine derivatives in solution are:
-
pH: Generally, these compounds are more stable in acidic to neutral solutions. Alkaline conditions can promote degradation.[2][3]
-
Temperature: Higher temperatures accelerate the rate of chemical degradation.[5][6]
-
Light: Exposure to UV or even ambient light can lead to photodegradation.[5][6]
-
Oxidation: The amine group and any susceptible ring substituents can be prone to oxidation, especially in the presence of oxygen and metal ions.[1][5]
-
Solvent: The choice of solvent can impact stability. While aqueous buffers are common, organic solvents or co-solvent systems may offer better stability for some derivatives.[4]
Q2: How can I determine the shelf-life of my phenethylamine derivative in a specific solution?
A2: To determine the shelf-life, you need to conduct a stability study. This typically involves:
-
Preparing the solution in the desired buffer and container.
-
Storing aliquots of the solution under controlled conditions (e.g., different temperatures and light exposures).
-
At specified time points, analyzing the samples using a stability-indicating analytical method, like HPLC, to quantify the amount of the parent compound remaining and to detect the formation of degradation products.
-
The shelf-life is the time it takes for the concentration of the active compound to decrease to a predetermined level (e.g., 90% of the initial concentration).
Q3: What are the common degradation pathways for phenethylamine derivatives?
A3: Common degradation pathways include:
-
Oxidation: The amino group can be oxidized, potentially leading to the formation of imines, oximes, or deamination to form an aldehyde. Ring substituents can also be oxidized.
-
Hydrolysis: If the derivative contains hydrolyzable functional groups (e.g., esters, amides), these can be cleaved, particularly at acidic or basic pH.
-
Photodegradation: Light can induce a variety of reactions, including oxidation and bond cleavage.
Q4: What is a "forced degradation study" and why is it important?
A4: A forced degradation or stress study is an experiment where the drug substance is intentionally exposed to harsh conditions, such as high temperatures, extreme pH, strong oxidizing agents, and intense light.[6][7][8][9] The goal is to accelerate degradation to:
-
Develop and validate a "stability-indicating" analytical method that can separate the parent compound from all its degradation products.[10][11]
Data Presentation
Table 1: Hypothetical Stability of a Phenethylamine Derivative in Aqueous Buffer (0.1 M Phosphate) at Different pH Values and Temperatures.
| pH | Temperature (°C) | % Remaining after 24 hours | % Remaining after 7 days |
| 4.0 | 4 | 99.5 | 98.0 |
| 4.0 | 25 | 98.0 | 92.0 |
| 7.4 | 4 | 98.0 | 91.0 |
| 7.4 | 25 | 90.0 | 65.0 |
| 9.0 | 4 | 95.0 | 80.0 |
| 9.0 | 25 | 75.0 | 30.0 |
Table 2: Influence of Solvents on the Short-Term Stability of a Phenethylamine Derivative at 25°C (Protected from Light).
| Solvent | % Remaining after 48 hours |
| Water (unbuffered) | 88.2 |
| 0.1 M Acetate Buffer (pH 5.0) | 97.5 |
| Ethanol | 99.1 |
| DMSO (anhydrous) | >99.5 |
Experimental Protocols
Protocol 1: General Procedure for a Forced Degradation Study
This protocol outlines the steps for conducting a forced degradation study on a phenethylamine derivative.
-
Objective: To identify degradation pathways and develop a stability-indicating HPLC method.
-
Materials:
-
Phenethylamine derivative
-
Hydrochloric acid (HCl), Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
HPLC grade solvents (e.g., acetonitrile, methanol, water)
-
Buffers (e.g., phosphate, acetate)
-
HPLC system with UV or MS detector
-
-
Procedure:
-
Acid Hydrolysis: Dissolve the compound in a suitable solvent and add 0.1 M HCl. Heat at 60°C for 24 hours. Neutralize a sample before injection.
-
Base Hydrolysis: Dissolve the compound in a suitable solvent and add 0.1 M NaOH. Keep at room temperature for 24 hours. Neutralize a sample before injection.
-
Oxidation: Dissolve the compound in a suitable solvent and add 3% H₂O₂. Keep at room temperature for 24 hours.
-
Thermal Degradation: Store the solid compound at 80°C for 48 hours. Also, heat a solution of the compound at 80°C for 24 hours.
-
Photostability: Expose a solution of the compound to a light source that provides both UV and visible light (e.g., in a photostability chamber) for a defined period.
-
Analysis: Analyze all stressed samples, along with an unstressed control, by HPLC. Develop a method that separates the parent peak from all degradation product peaks.
-
Protocol 2: Stability-Indicating HPLC Method for a Phenethylamine Derivative
This is a generic example of an HPLC method that can be adapted for the analysis of phenethylamine derivatives.
-
Instrumentation: HPLC with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-18 min: 95% B
-
18-20 min: 95% to 5% B
-
20-25 min: 5% B
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm (or the λmax of the specific derivative).
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
Visualizations
Caption: Major degradation pathways for phenethylamine derivatives.
Caption: Workflow for troubleshooting stability issues.
References
- 1. files.core.ac.uk [files.core.ac.uk]
- 2. Oxidation of phenethylamine derivatives by cytochrome P450 2D6: the issue of substrate protonation in binding and catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Chemical conversion of phenylethylamine into phenylacetaldehyde by carbonyl-amine reactions in model systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 5. researchgate.net [researchgate.net]
- 6. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 7. medcraveonline.com [medcraveonline.com]
- 8. lubrizolcdmo.com [lubrizolcdmo.com]
- 9. biomedres.us [biomedres.us]
- 10. ijpsonline.com [ijpsonline.com]
- 11. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Catalytic Amination
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common side reaction pathways encountered during catalytic amination experiments. It is designed for researchers, scientists, and drug development professionals to help diagnose and resolve issues in their synthetic routes.
Section 1: Reductive Amination
Frequently Asked Questions (FAQs)
Q1: What are the most common side products in reductive amination?
A1: The most prevalent side reactions in reductive amination include the over-alkylation of the amine to form tertiary amines, and the reduction of the starting carbonyl compound to the corresponding alcohol.[1][2][3] The formation of tertiary amines is particularly problematic when primary amines are used as the substrate.[1][3]
Q2: How can I minimize the formation of the alcohol byproduct?
A2: The formation of the alcohol byproduct occurs when the reducing agent directly reduces the aldehyde or ketone starting material. To minimize this, you can:
-
Choose a selective reducing agent: Sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃) are milder reducing agents than sodium borohydride (NaBH₄) and are less likely to reduce the carbonyl group, especially at neutral or slightly acidic pH.[2][4]
-
Pre-form the imine: Allowing the carbonyl compound and the amine to react and form the imine intermediate before introducing the reducing agent can significantly reduce the amount of unreacted carbonyl available for direct reduction.[1]
Q3: What is the optimal pH for reductive amination?
A3: The optimal pH for reductive amination is typically between 4 and 6. Acidic conditions are necessary to catalyze the formation of the imine intermediate. However, conditions that are too acidic can protonate the amine, reducing its nucleophilicity and slowing down the initial condensation step.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low yield of the desired amine | Incomplete imine formation. | Add a catalytic amount of acid (e.g., acetic acid) to promote imine formation. Consider using a dehydrating agent like molecular sieves to shift the equilibrium towards the imine. |
| Reduction of the starting carbonyl. | Use a milder reducing agent such as NaBH₃CN or NaBH(OAc)₃.[2][4] Allow for complete imine formation before adding the reducing agent.[1] | |
| Catalyst deactivation. | Ensure the reaction is performed under an inert atmosphere if using a metal catalyst sensitive to air. Purify reagents to remove potential catalyst poisons. | |
| Significant amount of tertiary amine byproduct (over-alkylation) | The secondary amine product is reacting with another equivalent of the carbonyl compound. | Use a large excess of the primary amine.[1] Perform the reaction at a lower temperature to favor the initial amination over the subsequent alkylation. Consider a stepwise procedure where the imine is formed and then reduced in a separate step.[5] |
| Unreacted starting materials | Insufficiently reactive carbonyl or amine. | Increase the reaction temperature. Use a more active catalyst or a stronger reducing agent, being mindful of potential side reactions. |
| Steric hindrance. | Employ a less sterically hindered amine or carbonyl if possible. Consider using a catalyst with a smaller ligand to improve access to the active site. |
Experimental Protocol: Minimizing Over-alkylation in the Synthesis of a Secondary Amine
-
Imine Formation:
-
In a round-bottom flask, dissolve the aldehyde or ketone (1.0 equiv) and the primary amine (1.5-2.0 equiv) in a suitable solvent (e.g., methanol, dichloromethane).
-
Add a catalytic amount of acetic acid (0.1 equiv).
-
Stir the reaction mixture at room temperature for 1-2 hours, monitoring the formation of the imine by TLC or GC-MS. For less reactive substrates, the addition of a dehydrating agent like 4Å molecular sieves can be beneficial.
-
-
Reduction:
-
Once imine formation is complete, cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add sodium borohydride (NaBH₄) (1.2 equiv) portion-wise, keeping the temperature below 10 °C.
-
Allow the reaction to warm to room temperature and stir for an additional 1-2 hours, or until the imine is fully consumed as indicated by TLC or GC-MS.
-
-
Work-up:
-
Quench the reaction by the slow addition of water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to isolate the desired secondary amine.
-
Side Reaction Pathway: Over-alkylation
Caption: Formation of tertiary amine byproduct via over-alkylation.
Section 2: Buchwald-Hartwig Amination
Frequently Asked Questions (FAQs)
Q1: My Buchwald-Hartwig reaction is not working or has a very low yield. What are the common causes?
A1: Low yields in Buchwald-Hartwig amination can stem from several factors:
-
Catalyst deactivation: The palladium catalyst can be sensitive to air and moisture. Using a pre-catalyst or ensuring rigorously anaerobic and anhydrous conditions can help.[6]
-
Incorrect ligand choice: The choice of phosphine ligand is crucial and depends on the specific substrates. Sterically hindered ligands are often required for challenging couplings.
-
Inappropriate base: The strength and solubility of the base play a critical role. Strong, non-coordinating bases like sodium tert-butoxide are commonly used.
-
Substrate issues: Aryl chlorides are generally less reactive than aryl bromides or iodides.[7] Sterically hindered substrates may require more forcing conditions or specialized catalyst systems.
Q2: What is hydrodehalogenation and how can I prevent it?
A2: Hydrodehalogenation is a side reaction where the aryl halide is reduced to the corresponding arene, removing the halogen atom. This can occur via β-hydride elimination from the palladium-amido intermediate. To minimize this, you can use a ligand that promotes reductive elimination over β-hydride elimination, such as a bulky biarylphosphine ligand.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low or no conversion | Inactive catalyst. | Use a pre-catalyst or activate the catalyst in situ. Ensure all reagents and solvents are anhydrous and the reaction is run under an inert atmosphere (e.g., argon or nitrogen).[6] |
| Poor choice of ligand or base. | Screen different phosphine ligands and bases. For aryl chlorides, more electron-rich and bulky ligands are often necessary. | |
| Formation of hydrodehalogenation byproduct | β-hydride elimination is competing with reductive elimination.[7] | Use a more sterically hindered phosphine ligand to accelerate reductive elimination. Lowering the reaction temperature may also help. |
| Homocoupling of the aryl halide | Side reaction promoted by certain catalyst systems. | This is less common with modern Buchwald-Hartwig catalysts but can occur. Adjusting the ligand-to-metal ratio or changing the solvent may help. |
Side Reaction Pathway: Buchwald-Hartwig Amination
Caption: Key side reaction in Buchwald-Hartwig amination.
Section 3: Hydroamination
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in achieving high selectivity in hydroamination?
A1: The primary challenges in hydroamination are controlling regioselectivity (Markovnikov vs. anti-Markovnikov addition) and enantioselectivity (for chiral products). The outcome is highly dependent on the catalyst system, the substrate, and the reaction conditions. For terminal alkenes, late transition metal catalysts often favor the branched, Markovnikov product, while some early transition metal and lanthanide catalysts can provide the linear, anti-Markovnikov product.
Q2: My hydroamination catalyst seems to be deactivating. What could be the cause?
A2: Catalyst deactivation in hydroamination can be caused by several factors:
-
Coordination of the product amine: The product amine can coordinate strongly to the metal center, inhibiting further catalytic cycles.
-
Dimerization or aggregation of the catalyst: Some catalysts are prone to forming inactive dimers or larger aggregates, especially at higher concentrations.
-
Reaction with impurities: Traces of water or oxygen can be detrimental to many hydroamination catalysts, particularly those based on early transition metals or lanthanides.[8]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low conversion | Catalyst deactivation. | Ensure strict exclusion of air and moisture. Use high-purity, degassed solvents and reagents. Consider using a ligand that prevents catalyst aggregation. |
| Low catalyst activity. | Increase the reaction temperature or catalyst loading. Screen different metal precursors and ligands to find a more active system for the specific substrate. | |
| Poor regioselectivity | Inappropriate catalyst for the desired isomer. | For anti-Markovnikov products, consider catalysts based on early transition metals or lanthanides. For Markovnikov products, late transition metal catalysts are often more suitable. |
| Formation of oligomerization/polymerization byproducts | Side reactions of the alkene substrate. | Lower the reaction temperature and/or the concentration of the alkene. The choice of catalyst can also influence the extent of these side reactions. |
References
- 1. reddit.com [reddit.com]
- 2. Reductive amination - Wikipedia [en.wikipedia.org]
- 3. Avoiding Over-alkylation - Wordpress [reagents.acsgcipr.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. Three Sources of Catalyst Deactivation and How To Mitigate Them | Chemical Catalysis for Bioenergy Consortium [chemcatbio.org]
Technical Support Center: Enhancing Enantioselectivity in Amine Synthesis
Welcome to the technical support center for enantioselective amine synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and find answers to frequently asked questions. Chiral amines are crucial building blocks in the pharmaceutical and agrochemical industries, and achieving high enantioselectivity is a critical parameter for synthesis.[1][2][3] This guide provides practical advice and detailed protocols to help you optimize your reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing chiral amines?
A1: The primary methods for synthesizing chiral amines include:
-
Asymmetric Hydrogenation: This is a widely used and efficient method, particularly for the reduction of imines, enamines, and enamides using transition metal catalysts with chiral ligands.[1][4][5]
-
Biocatalysis: Enzymes such as transaminases, monoamine oxidases (MAOs), and amine dehydrogenases offer high chemo-, regio-, and stereoselectivity under mild, aqueous conditions.[6][7]
-
Organocatalysis: Small organic molecules can be used to catalyze enantioselective transformations, such as the functionalization of carbonyl compounds.[8]
-
Kinetic Resolution: This involves the selective reaction of one enantiomer from a racemic mixture, often catalyzed by enzymes or chiral reagents.[9] However, the theoretical yield for the desired enantiomer is limited to 50%.[7]
-
Reductive Amination: This method involves the reaction of a ketone or aldehyde with an amine, followed by reduction of the intermediate imine.[10][11][12]
Q2: My enantioselectivity is low. What are the first parameters I should investigate?
A2: Low enantioselectivity can stem from several factors. Here’s a logical workflow for troubleshooting:
Figure 1: A stepwise troubleshooting workflow for low enantioselectivity.
Start by evaluating your catalyst and ligand , as this is often the most influential factor. Then, systematically investigate the solvent , as it can play a critical role in selectivity.[9] Adjusting the reaction temperature (often lowering it) can also enhance enantioselectivity. The presence of additives or co-catalysts can be crucial, and finally, ensure the purity and concentration of your starting materials are appropriate.
Q3: Why is catalyst deactivation an issue, especially with N-alkyl imines?
A3: Catalyst deactivation is a common problem in the asymmetric hydrogenation of N-alkyl ketimines. The high basicity and nucleophilicity of the resulting N-alkyl amine products can lead to poisoning of the transition metal catalyst.[1][4] This can be mitigated by careful selection of the catalyst system, ligand design, and the use of additives.
Q4: How can I overcome the 50% yield limitation of kinetic resolution?
A4: While traditional kinetic resolution is capped at a 50% theoretical yield for a single enantiomer, this can be overcome by employing a deracemization process. One approach combines an enantioselective oxidation catalyzed by an enzyme (like MAO-N) with a non-selective reduction step in a cyclic reaction network. The enzyme selectively oxidizes one amine enantiomer to the imine, which is then reduced back to the racemic amine, allowing for the gradual conversion of the racemate to a single enantiomer with theoretical yields approaching 100%.[7][13]
Troubleshooting Guides
Issue 1: Poor Enantioselectivity in Asymmetric Hydrogenation
| Symptom | Possible Cause | Suggested Solution |
| Low ee% for N-aryl imines | Suboptimal ligand-substrate interaction. | Screen a library of chiral phosphorus ligands (e.g., phosphino-oxazolines, P-stereogenic phosphines) to find a better match for your substrate.[1][4] |
| Low ee% for N-alkyl imines | Catalyst deactivation by the product amine. | Use of Ir-PHOX catalysts has shown some success. Consider using a catalyst system known to be more robust to product inhibition.[4] |
| Inconsistent results | Impurities in substrate or solvent. | Purify the substrate and ensure the use of high-purity, dry solvents. |
| Low reactivity and low ee% | Non-optimal reaction conditions. | Systematically screen temperature, pressure (of H2), and solvent. A lower temperature often improves enantioselectivity.[9] |
Issue 2: Low Conversion and/or Selectivity in Biocatalytic Amination
| Symptom | Possible Cause | Suggested Solution |
| Low conversion in transaminase reaction | Unfavorable reaction equilibrium. | Use a large excess of the amine donor or remove one of the products (e.g., the co-product ketone) to drive the equilibrium towards the desired amine.[14] |
| Enzyme has low activity on a bulky substrate | The active site of the wild-type enzyme is too small. | Employ protein engineering (e.g., directed evolution, rational design) to create enzyme variants with expanded substrate scope.[6][7] |
| Difficulty in recovering the enzyme for reuse | The enzyme is in a soluble form. | Immobilize the enzyme on a solid support to facilitate recovery and reuse, which can also improve stability.[6] |
| Low ee% | The enzyme has poor stereoselectivity for the substrate. | Screen different types of enzymes (e.g., transaminases from different sources, amine dehydrogenases) or use protein engineering to enhance the enantioselectivity. |
Quantitative Data Summary
The following tables summarize quantitative data from various studies on enhancing enantioselectivity in amine synthesis.
Table 1: Effect of Solvent on Enantioselectivity in Kinetic Resolution
| Catalyst | Substrate | Solvent | Selectivity Factor (s) | Reference |
| Complex 9 | Aryl-alkyl carbinols | t-Amyl alcohol | 32 to 95 | [9] |
Table 2: Enantioselective Synthesis via Biocatalytic Methods
| Enzyme Type | Reaction | Substrate | Product ee% | Yield% | Reference |
| Transaminase | Asymmetric amination | 3,4-dimethoxyphenylacetone | >99% | 82% | [6] |
| Engineered MAO-N | Deracemization | Racemic Solifenacin | High | High | [7] |
| Mb(L29M,H64V,V68A,H93Y) | Carbene N-H Insertion | Aniline derivatives | up to 82% | 50-99% | [15] |
Table 3: Asymmetric Hydrogenation of Imines with Different Catalysts
| Substrate Type | Catalyst System | Product ee% | Reference |
| N-aryl imines | Ir/f-binaphane | Good to excellent | [4] |
| N-alkyl α-aryl furan-containing imines | Ir/(S,S)-f-Binaphane-L7 | up to 90% | [1] |
| N-acyl enamides | Co/L19 | 95-98% | [4] |
Experimental Protocols
Protocol 1: General Procedure for Asymmetric Hydrogenation of an Imine
This protocol is a generalized procedure based on common practices in the field.[1][4]
-
Catalyst Preparation: In a glovebox, a vial is charged with the chiral ligand (e.g., a chiral phosphine ligand, 1.1 mol%) and the metal precursor (e.g., [Ir(COD)Cl]2, 0.5 mol%). Anhydrous, degassed solvent (e.g., dichloromethane) is added, and the mixture is stirred at room temperature for 30 minutes to form the active catalyst.
-
Reaction Setup: A high-pressure reactor is charged with the imine substrate (1.0 mmol) and any additives. The catalyst solution is then transferred to the reactor via a syringe.
-
Hydrogenation: The reactor is sealed, purged with hydrogen gas, and then pressurized to the desired pressure (e.g., 50 bar). The reaction is stirred at a specific temperature (e.g., 25 °C) for the required time (e.g., 12-24 hours), monitored by TLC or GC/LC.
-
Workup and Analysis: After the reaction, the pressure is carefully released. The solvent is removed under reduced pressure. The residue is then purified (e.g., by column chromatography) to isolate the chiral amine. The enantiomeric excess is determined by chiral HPLC or GC.
Figure 2: A typical experimental workflow for asymmetric hydrogenation.
Protocol 2: Biocatalytic Deracemization using Monoamine Oxidase (MAO-N)
This protocol is based on the deracemization strategy combining enzymatic oxidation and chemical reduction.[7][13]
-
Reaction Mixture Preparation: In a reaction vessel, prepare a buffered aqueous solution (e.g., phosphate buffer, pH 8.0).
-
Addition of Components: Add the racemic amine substrate (e.g., 10 mM), the MAO-N biocatalyst (e.g., as whole cells or purified enzyme), a reducing agent (e.g., ascorbic acid, 0.2 M), and a photocatalyst for the reduction step if necessary (e.g., Na3[Ir(sppy)3], 1 mol%).
-
Reaction Conditions: The reaction mixture is stirred at ambient temperature. If a photocatalyst is used, the vessel is irradiated with a light source (e.g., a blue LED at 405 nm) for a specified duration (e.g., 20 hours).
-
Monitoring and Workup: The reaction progress (conversion and ee%) is monitored by taking aliquots and analyzing them by chiral HPLC or GC.
-
Product Isolation: Once the reaction is complete, the product is extracted from the aqueous phase using an organic solvent. The organic layers are combined, dried, and concentrated. The chiral amine can be further purified if necessary.
Figure 3: A simplified diagram of a deracemization cycle.
References
- 1. Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. wiley.com [wiley.com]
- 3. Chiral Amines in Asymmetric Synthesis [sigmaaldrich.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Chiral Amine Synthesis – Recent Developments and Trends for Enamide Reduction, Reductive Amination, and Imine Reduction | Semantic Scholar [semanticscholar.org]
- 6. Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Asymmetric Dual Enamine Catalysis/Hydrogen Bonding Activation [mdpi.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Secondary amines as coupling partners in direct catalytic asymmetric reductive amination - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Enantioselective synthesis of amines by combining photoredox and enzymatic catalysis in a cyclic reaction network - Chemical Science (RSC Publishing) DOI:10.1039/C8SC01561A [pubs.rsc.org]
- 14. researchgate.net [researchgate.net]
- 15. sas.rochester.edu [sas.rochester.edu]
Technical Support Center: Process Optimization for Industrial Synthesis of Chiral Amines
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the industrial synthesis of chiral amines. The focus is on optimizing processes, particularly those involving biocatalysis, a prevalent and sustainable method in modern pharmaceutical and chemical industries.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of chiral amines, offering a systematic approach to problem-solving.
Low Reaction Yield
Low product yield is a frequent challenge in chiral amine synthesis. The following steps and diagram can help diagnose and resolve the underlying causes.
Troubleshooting Workflow for Low Yield
Caption: A stepwise guide to diagnosing and resolving low reaction yields.
Low Enantioselectivity
Achieving high enantiomeric excess (ee) is critical. Here’s how to troubleshoot suboptimal stereoselectivity.
Troubleshooting Workflow for Low Enantioselectivity
Caption: A process for identifying and correcting causes of low enantioselectivity.
Frequently Asked Questions (FAQs)
Q1: My reaction yield is low. What are the most common causes and how can I address them?
A1: Low yield in chiral amine synthesis, especially in biocatalytic processes, often stems from a few key issues:
-
Unfavorable Reaction Equilibrium: Many transaminase-catalyzed reactions are reversible and may not favor product formation.[1] To overcome this, you can:
-
Enzyme Inhibition: The enzyme may be inhibited by high concentrations of the substrate or the product itself.[2] To mitigate this:
-
Implement a fed-batch strategy for the substrate to maintain a low, optimal concentration.
-
Consider in-situ product removal to prevent accumulation to inhibitory levels.
-
-
Poor Enzyme Stability or Activity: The enzyme may have denatured or is not active under your specific reaction conditions (pH, temperature, solvent).
-
Verify the enzyme's activity with a standard assay.
-
Optimize reaction conditions to match the enzyme's optimal operating range.
-
Consider enzyme immobilization, which can enhance stability and allow for reuse.[3]
-
Q2: The enantiomeric excess (ee) of my chiral amine is lower than expected. What should I investigate?
A2: Low enantioselectivity can be due to several factors:
-
Intrinsic Enzyme Properties: The chosen enzyme may not be highly selective for your specific substrate. It is crucial to screen a panel of enzymes to find one with the desired stereoselectivity. Protein engineering and directed evolution are powerful tools to improve an enzyme's enantioselectivity.[3]
-
Product Racemization: The chiral amine product might be racemizing under the reaction conditions. This can be influenced by pH, temperature, and the presence of certain chemical species. Analyze the stability of the purified chiral amine under the reaction conditions to determine if racemization is occurring.
-
Background Non-Enantioselective Reactions: A non-catalyzed, non-selective reaction may be occurring in parallel, leading to the formation of a racemic product. This can be tested by running a control reaction without the enzyme.
Q3: How can I improve the cost-effectiveness of my process, especially concerning cofactors?
A3: For enzymes that require expensive cofactors like NAD(P)H or pyridoxal-5'-phosphate (PLP), cofactor regeneration is essential for an economically viable industrial process.[3] Effective strategies include:
-
Enzyme-Coupled Regeneration: Use a second enzyme and a sacrificial substrate to regenerate the cofactor. For example, glucose dehydrogenase (GDH) can be used with glucose to regenerate NADH.[4]
-
Substrate-Coupled Regeneration: In some cases, the reaction itself can be designed to be self-sufficient in cofactor regeneration.
-
Whole-Cell Biocatalysis: Using whole microbial cells can leverage the cell's native machinery for cofactor regeneration, simplifying the process.[2]
Q4: What are the advantages of using immobilized enzymes in chiral amine synthesis?
A4: Enzyme immobilization offers several significant benefits for industrial applications:
-
Enhanced Stability: Immobilization can protect the enzyme from harsh reaction conditions, increasing its operational stability.[3]
-
Easy Separation and Reuse: Immobilized enzymes can be easily separated from the reaction mixture, simplifying downstream processing and allowing for multiple reuse cycles, which significantly reduces costs.[5]
-
Suitability for Continuous Processes: Immobilized enzymes are well-suited for use in packed-bed reactors for continuous manufacturing processes.[5]
Quantitative Data Summary
The following tables provide a summary of representative quantitative data for different chiral amine synthesis methods.
Table 1: Comparison of Biocatalytic Methods for Chiral Amine Synthesis
| Method | Enzyme Class | Substrate | Product | Yield (%) | Enantiomeric Excess (ee %) | Reference |
| Asymmetric Synthesis | ω-Transaminase | Acetophenone | (S)-α-Methylbenzylamine | 92.1 | >99 | [2] |
| Asymmetric Synthesis | ω-Transaminase | Benzylacetone | (S)-1-Methyl-3-phenylpropylamine | 90.2 | >99 | [2] |
| Asymmetric Synthesis | ω-Transaminase | 3,4-Dimethoxyphenylacetone | (R)-3,4-Dimethoxyamphetamine | 82 | >99 | [3] |
| Asymmetric Synthesis | Engineered Amine Dehydrogenase | 1-Hydroxybutan-2-one | (S)-2-Aminobutan-1-ol | ~60 | >99 | [4] |
| Kinetic Resolution | Lipase | (rac)-1-Phenylethylamine | (R)-N-Acetyl-1-phenylethylamine | >60 | >95 | [6] |
Table 2: Economic Assessment Comparison of Transamination vs. Reductive Amination
| Process | Key Enzymes | Product | Conversion Rate (%) | Unit Price ($/g) | Key Cost Driver | Reference |
| Transamination | Transaminase, Glucose Dehydrogenase, Lactate Dehydrogenase | (S)-α-Methylbenzylamine | 90 | 0.51 | Biocatalyst (92.3% of raw material cost) | [7] |
| Reductive Amination | Amine Dehydrogenase, NADH Oxidase | (S)-α-Methylbenzylamine | 31 | 2.06 | Biocatalyst (96.4% of raw material cost) | [7] |
Experimental Protocols
Protocol 1: Asymmetric Synthesis of a Chiral Amine using an ω-Transaminase
This protocol provides a general procedure for the asymmetric synthesis of a chiral amine from a prochiral ketone using a whole-cell E. coli biocatalyst expressing an ω-transaminase.
Materials:
-
Prochiral ketone substrate (e.g., acetophenone)
-
Amine donor (e.g., L-alanine)
-
Whole-cell E. coli expressing the desired ω-transaminase
-
Potassium phosphate buffer (pH 7.0)
-
Pyridoxal-5'-phosphate (PLP) solution
-
Organic solvent for extraction (e.g., ethyl acetate)
-
Drying agent (e.g., anhydrous sodium sulfate)
Procedure:
-
Reaction Setup: In a temperature-controlled reactor, prepare a reaction mixture containing potassium phosphate buffer (e.g., 100 mM, pH 7.0).
-
Add Reactants: Add the prochiral ketone (e.g., 30 mM), the amine donor (e.g., 300 mM L-alanine), and PLP (e.g., 1 mM).[2]
-
Initiate Reaction: Add the whole-cell biocatalyst to the reaction mixture. The amount of biocatalyst will need to be optimized for the specific enzyme and substrate.
-
Incubation: Incubate the reaction at the optimal temperature for the enzyme (e.g., 30-37°C) with agitation for a predetermined time (e.g., 24 hours).[2] Monitor the reaction progress by taking samples periodically and analyzing them by a suitable method (e.g., HPLC, GC).
-
Reaction Quenching and Extraction: Once the reaction has reached the desired conversion, stop the reaction by centrifuging to remove the cells. Adjust the pH of the supernatant to basic (e.g., pH > 10) and extract the chiral amine product with an organic solvent.
-
Drying and Concentration: Dry the combined organic extracts over an anhydrous drying agent, filter, and concentrate the solvent under reduced pressure to obtain the crude chiral amine.
-
Purification and Analysis: Purify the product if necessary (e.g., by chromatography). Determine the yield and enantiomeric excess of the final product using appropriate analytical techniques (e.g., chiral HPLC or GC).
Protocol 2: Kinetic Resolution of a Racemic Amine using a Lipase
This protocol outlines a general procedure for the enzymatic kinetic resolution of a racemic primary amine via acylation.
Materials:
-
Racemic primary amine (e.g., 1-phenylethylamine)
-
Acylating agent (e.g., ethyl acetate)
-
Immobilized lipase (e.g., Candida antarctica lipase B - Novozym 435)
-
Anhydrous organic solvent (e.g., toluene)
-
Quenching agent (e.g., water)
-
Acid and base solutions for workup (e.g., HCl and NaOH)
Procedure:
-
Reaction Setup: In a dry, stirred reactor, dissolve the racemic amine and the acylating agent in the anhydrous organic solvent.
-
Enzyme Addition: Add the immobilized lipase to the reaction mixture. The enzyme loading should be optimized for the specific reaction.
-
Incubation: Stir the reaction mixture at a controlled temperature (e.g., 40-50°C). Monitor the reaction progress by chiral HPLC or GC, aiming for approximately 50% conversion to achieve high enantiomeric excess for both the remaining amine and the acylated product.[6]
-
Enzyme Removal: Once the desired conversion is reached, filter off the immobilized enzyme. The enzyme can be washed with fresh solvent and stored for reuse.
-
Workup:
-
Separation of Amine and Amide: The reaction mixture now contains the unreacted amine enantiomer and the acylated amine enantiomer. These can be separated by extraction. Acidify the mixture to protonate the remaining amine, making it water-soluble. Extract the acylated amine with an organic solvent. Then, basify the aqueous layer and extract the unreacted amine with an organic solvent.
-
Hydrolysis of the Acylated Amine (Optional): If the free amine of the acylated enantiomer is desired, the amide can be hydrolyzed under acidic or basic conditions.
-
-
Purification and Analysis: Purify the separated amine and amide (or the amine obtained after hydrolysis) by appropriate methods. Determine the yield and enantiomeric excess of both enantiomers.
References
- 1. Asymmetric synthesis of a high added value chiral amine using immobilized ω-transaminases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Asymmetric synthesis of chiral amines with omega-transaminase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Biosynthesis of Chiral Amino Alcohols via an Engineered Amine Dehydrogenase in E. coli - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Kinetic resolution - Wikipedia [en.wikipedia.org]
- 7. Economy Assessment for the Chiral Amine Production with Comparison of Reductive Amination and Transamination Routes by Multi-Enzyme System [mdpi.com]
Technical Support Center: Scaling Up Chiral Amine Resolutions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges during the scale-up of chiral amine resolutions.
Troubleshooting Guides
This section provides solutions to common problems encountered during the scaling up of chiral amine resolutions.
Diastereomeric Salt Crystallization
Problem: Low yield or poor enantiomeric excess (e.e.) of the desired diastereomeric salt.
| Possible Cause | Troubleshooting Steps |
| Inappropriate Resolving Agent | Screen a variety of chiral resolving agents. The choice of resolving agent is crucial and often unpredictable.[1] |
| Suboptimal Solvent System | Conduct a thorough solvent screen. The solubility of the diastereomeric salts is highly dependent on the solvent system, and this difference in solubility is key to the separation.[2] Consider using solvent mixtures to fine-tune solubility. |
| Formation of a Solid Solution | Characterize the solid phase by constructing a binary phase diagram. If a solid solution forms, where both diastereomers are incorporated into the crystal lattice, separation by simple crystallization is challenging.[3][4] In such cases, techniques like enantioselective dissolution can be employed to further enrich the desired enantiomer.[3][4] |
| Unfavorable Crystallization Kinetics | Optimize cooling profiles, agitation rates, and seeding strategies. Seeding with the desired diastereomer can promote its crystallization. |
| Polymorphism | Characterize the different polymorphic forms of the diastereomeric salts. Polymorphs can have different solubilities, affecting the resolution outcome. |
Problem: Difficulty in isolating the crystallized diastereomeric salt.
| Possible Cause | Troubleshooting Steps |
| Fine Crystal Size or Poor Crystal Habit | Optimize crystallization conditions to promote the growth of larger, more easily filterable crystals. This can involve slower cooling rates or the use of anti-solvents. |
| High Viscosity of the Mother Liquor | Dilute the slurry with an appropriate anti-solvent before filtration to reduce viscosity. |
Enzymatic Resolution
Problem: Low enzyme activity or stability at scale.
| Possible Cause | Troubleshooting Steps |
| Enzyme Inhibition | Identify and remove potential inhibitors from the reaction mixture. Substrate or product inhibition can occur at high concentrations. |
| Suboptimal Reaction Conditions | Optimize pH, temperature, and solvent. While enzymes can function in organic solvents, the conditions must be carefully chosen to maintain activity. |
| Enzyme Denaturation | Avoid harsh conditions such as extreme pH or high temperatures. Consider enzyme immobilization to enhance stability. |
Problem: Incomplete conversion or low enantioselectivity.
| Possible Cause | Troubleshooting Steps |
| Equilibrium Limitations | If the reaction is reversible, consider strategies to shift the equilibrium, such as removing one of the products. |
| Poor Enzyme-Substrate Recognition | Screen different enzymes to find one with higher selectivity for the target amine. |
| Non-Enzymatic Side Reactions | Minimize contact time between the amine and the acylating agent before they enter the reactor to reduce non-stereospecific reactions.[5] |
Problem: Difficulty in enzyme recovery and reuse.
| Possible Cause | Troubleshooting Steps |
| Soluble Enzyme | Utilize enzyme immobilization techniques, such as binding to a solid support, to facilitate recovery by filtration.[5] |
| Leaching of Immobilized Enzyme | Ensure the immobilization method is robust and that the enzyme is covalently bound or strongly adsorbed to the support. |
Kinetic Resolution
Problem: Low selectivity factor (s-factor) leading to a trade-off between conversion and e.e.
| Possible Cause | Troubleshooting Steps |
| Non-selective Background Reaction | The high nucleophilicity of amines can lead to a significant non-catalyzed reaction with the acylating agent, reducing the overall selectivity.[6] Choose a less reactive acylating agent or a more active catalyst. |
| Suboptimal Catalyst or Reagent | Screen different chiral catalysts or acylating agents to improve the s-factor. |
Problem: Catalyst deactivation or difficult recovery.
| Possible Cause | Troubleshooting Steps |
| Catalyst Poisoning | Ensure the substrate and solvent are free of impurities that could poison the catalyst. |
| Homogeneous Catalyst | Consider using a heterogeneous catalyst or immobilizing the homogeneous catalyst to simplify recovery and recycling. |
Frequently Asked Questions (FAQs)
Q1: What is the maximum theoretical yield for a classical chiral resolution?
A1: For a classical resolution of a racemate, the maximum theoretical yield for a single enantiomer is 50%.[7] This is because the other enantiomer is typically discarded as an undesired byproduct.
Q2: How can the yield of a chiral resolution be improved beyond 50%?
A2: To exceed the 50% yield limit, the unwanted enantiomer must be racemized and recycled back into the resolution process.[1] This is often referred to as a dynamic kinetic resolution (DKR) if the racemization occurs in situ during the resolution.
Q3: What is a "solid solution" in the context of diastereomeric salt crystallization, and why is it a problem?
A3: A solid solution is a solid-state solution where the crystal lattice of the major diastereomer also incorporates the minor diastereomer.[3] This is problematic because it prevents the separation of the diastereomers by simple crystallization, leading to low enantiomeric excess in the solid phase.[3][4]
Q4: What are the key parameters to consider when choosing a solvent for diastereomeric salt resolution?
A4: The ideal solvent system should exhibit a significant difference in solubility between the two diastereomeric salts. It should also allow for good crystal formation and be suitable for large-scale operations in terms of safety, cost, and environmental impact. Methanol was found to be a suitable solvent for the resolution of 4-cyano-1-aminoindane with di-p-toluoyl-L-tartaric acid due to moderate solubility.[3]
Q5: What are the advantages of using immobilized enzymes for chiral amine resolution?
A5: Immobilized enzymes offer several advantages for industrial-scale processes, including enhanced stability, ease of separation from the reaction mixture, and the potential for continuous operation and enzyme recycling, which can significantly reduce costs.[5]
Q6: How can I troubleshoot a chiral HPLC or SFC separation that has lost resolution?
A6: Loss of resolution in chiral chromatography can be due to several factors. First, ensure the column is properly equilibrated with the mobile phase.[8] Contamination of the column with strongly adsorbed impurities can also be a cause; flushing with a strong solvent may help.[9] Changes in the mobile phase composition, even small amounts of water in normal phase, can impact selectivity.[8] Finally, the column itself may have degraded and may need to be replaced.
Q7: What is "Viedma ripening" or attrition-enhanced deracemization?
A7: Viedma ripening is a technique used for chiral compounds that form conglomerates (where enantiomers crystallize separately). It involves grinding a solid racemic mixture under conditions where racemization can occur in solution. This process can lead to the conversion of the entire solid phase to a single enantiomer.[10]
Quantitative Data Summary
| Resolution Method | Substrate | Resolving Agent/Enzyme/Catalyst | Solvent | Scale | Yield (%) | e.e. (%) | Reference |
| Diastereomeric Salt Crystallization | rac-1-phenyl-1,2,3,4-tetrahydroisoquinoline | L-(+)-tartaric acid | Isopropanol/water | 5 g | 81 (for the S-enantiomer after racemization and re-resolution) | 96.7 | [11] |
| Diastereomeric Salt Crystallization | rac-4-cyano-1-aminoindane | di-p-toluoyl-L-tartaric acid | Methanol | - | - | up to 96 (after combined crystallization and enantioselective dissolution) | [3] |
| Diastereomeric Salt Crystallization | Pregabalin | L-tartaric acid | Water | 56 g solution | 51.6 | >99 | |
| Enzymatic Resolution | rac-1-(1-naphthyl)ethylamine | Subtilisin | 3-methyl-3-pentanol | 1.6 kg | >90 (optical purity) | >90 | [5] |
| Kinetic Resolution | rac-1-phenylethylamine & 2-pentylamine | P. aeruginosa lipase | - | - | ~50 (conversion) | >99 (for alcohol), 96 (for amine) | [12] |
Experimental Protocols
Protocol 1: Diastereomeric Salt Resolution of rac-1-Phenyl-1,2,3,4-tetrahydroisoquinoline
This protocol is adapted from a literature procedure for the resolution of a chiral amine using a chiral acid.[13]
Materials:
-
Racemic 1-phenyl-1,2,3,4-tetrahydroisoquinoline (5 g, 24 mmol)
-
L-(+)-tartaric acid (3.6 g, 24 mmol)
-
Isopropanol (35 mL)
-
Water (15 mL)
-
100 mL round-bottom flask
-
Water bath
-
Ice/water bath
-
Filtration apparatus
Procedure:
-
Dissolve 5 g (24 mmol) of the racemic amine in a mixture of 35 mL of isopropanol and 15 mL of water in a 100 mL round-bottom flask. Heat the mixture to 60 °C in a water bath to ensure complete dissolution.[13]
-
While maintaining the temperature at 60 °C and stirring, add 3.6 g (24 mmol) of L-(+)-tartaric acid.[13]
-
Continue stirring at 60 °C for 5 minutes to allow the tartaric acid to dissolve completely.[13]
-
Transfer the flask to an ice/water bath to induce crystallization.
-
Allow the salt to crystallize, then collect the solid by vacuum filtration.
-
Wash the collected solid with a cold solvent mixture (e.g., isopropanol/water) to remove the mother liquor containing the more soluble diastereomer.
-
Dry the solid to obtain the diastereomerically enriched salt.
-
To recover the free amine, dissolve the salt in water and basify with a suitable base (e.g., NaOH) to pH > 10.
-
Extract the free amine with an organic solvent (e.g., dichloromethane), dry the organic layer over a suitable drying agent (e.g., MgSO4), and concentrate under reduced pressure.
Protocol 2: General Workflow for Enzymatic Kinetic Resolution of a Racemic Amine
This protocol outlines a general workflow for the enzymatic kinetic resolution of a racemic amine using a lipase.
Materials:
-
Racemic amine
-
Acylating agent (e.g., ethyl acetate)
-
Immobilized lipase (e.g., Novozym 435)
-
Organic solvent (e.g., toluene)
-
Reaction vessel with temperature and agitation control
-
Analytical equipment for monitoring conversion and e.e. (e.g., chiral GC or HPLC)
Procedure:
-
Enzyme and Substrate Preparation: Add the immobilized lipase to the reaction vessel. Dissolve the racemic amine and the acylating agent in the organic solvent.
-
Reaction: Add the substrate solution to the reaction vessel. Maintain the desired temperature and agitation.
-
Monitoring: Periodically take samples from the reaction mixture and analyze for conversion and the enantiomeric excess of both the unreacted amine and the acylated product.
-
Reaction Quench: Once the desired conversion (typically around 50%) and e.e. are reached, stop the reaction by filtering off the immobilized enzyme.
-
Product Separation: Separate the unreacted amine from the acylated product. This can often be achieved by extraction. For example, the unreacted amine can be extracted into an acidic aqueous solution, leaving the neutral amide in the organic phase.
-
Enzyme Recycling: The recovered immobilized enzyme can be washed and reused for subsequent batches.
-
Product Isolation: Isolate the desired enantiomer (either the unreacted amine or the product of the enzymatic reaction after hydrolysis of the acyl group) in pure form.
Visualizations
Caption: Troubleshooting logic for low yield in diastereomeric salt crystallization.
Caption: Workflow for enzymatic kinetic resolution with optional racemization and recycle loop.
References
- 1. Chiral resolution - Wikipedia [en.wikipedia.org]
- 2. unchainedlabs.com [unchainedlabs.com]
- 3. Overcoming a solid solution system on chiral resolution: combining crystallization and enantioselective dissolution - Chemical Communications (RSC Publishing) DOI:10.1039/D3CC01352A [pubs.rsc.org]
- 4. overcoming-a-solid-solution-system-on-chiral-resolution-combining-crystallization-and-enantioselective-dissolution - Ask this paper | Bohrium [bohrium.com]
- 5. Enzymatic resolution of racemic amines in a continuous reactor in organic solvents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ethz.ch [ethz.ch]
- 7. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 8. chromatographytoday.com [chromatographytoday.com]
- 9. chiraltech.com [chiraltech.com]
- 10. pharmtech.com [pharmtech.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. books.rsc.org [books.rsc.org]
Validation & Comparative
A Comparative Guide to the Validation of Chiral HPLC Methods for Enantiomeric Purity
For Researchers, Scientists, and Drug Development Professionals
The determination of enantiomeric purity is a critical aspect of drug development and quality control, as different enantiomers of a chiral drug can exhibit significantly different pharmacological and toxicological profiles. High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) is the most common technique for separating and quantifying enantiomers.[1][2] Method validation is essential to ensure that a chiral HPLC method is suitable for its intended purpose, providing reliable and accurate data.[1][3] This guide provides a comparative overview of the validation process for a chiral HPLC method, detailing the key validation parameters and experimental protocols in accordance with international guidelines such as those from the International Council for Harmonisation (ICH).[3][4]
Comparative Validation of Two Hypothetical Chiral Columns
To illustrate the validation process and highlight the performance differences one might encounter, this section compares the validation results of two hypothetical chiral columns, Column A (a polysaccharide-based CSP) and Column B (a cyclodextrin-based CSP), for the analysis of a fictional chiral compound.
| Validation Parameter | Acceptance Criteria (ICH Q2(R1)) | Column A Performance | Column B Performance |
| Specificity | The method should be able to unequivocally assess the analyte in the presence of components that may be expected to be present. | Baseline resolution (Rs > 2.0) between enantiomers and no interference from placebo or degradation products. | Baseline resolution (Rs > 1.8) between enantiomers; minor peak tailing observed but no interference. |
| Linearity | Correlation coefficient (r²) ≥ 0.998 | r² = 0.9995 (Range: 0.1 - 1.5 µg/mL) | r² = 0.9991 (Range: 0.1 - 1.5 µg/mL) |
| Accuracy | % Recovery: 98.0% - 102.0% | 99.5% - 101.2% | 98.8% - 101.5% |
| Precision (RSD%) | Repeatability (Intra-day): RSD ≤ 2.0% Intermediate Precision (Inter-day): RSD ≤ 2.0% | Repeatability: 0.8% Intermediate Precision: 1.2% | Repeatability: 1.1% Intermediate Precision: 1.5% |
| Limit of Detection (LOD) | Signal-to-Noise Ratio (S/N) ≥ 3 | 0.03 µg/mL | 0.04 µg/mL |
| Limit of Quantitation (LOQ) | Signal-to-Noise Ratio (S/N) ≥ 10 | 0.1 µg/mL | 0.12 µg/mL |
| Robustness | No significant change in results with deliberate variations in method parameters. | %RSD < 2.0% for variations in flow rate (±0.1 mL/min) and column temperature (±2°C). | %RSD < 2.0% for variations in flow rate (±0.1 mL/min); slight peak broadening with temperature variation. |
Experimental Workflow for Chiral HPLC Method Validation
The following diagram outlines the logical workflow for the validation of a chiral HPLC method.
Caption: Workflow for Chiral HPLC Method Validation.
Detailed Experimental Protocols
The following sections provide detailed methodologies for the key validation experiments.
Specificity
Specificity demonstrates the ability of the method to accurately measure the desired enantiomer in the presence of its counterpart and any other potential impurities or excipients.[3]
-
Protocol:
-
Prepare a solution of the racemic mixture (containing both enantiomers).
-
Prepare a sample of the pure desired enantiomer.
-
Prepare a sample of the pure undesired enantiomer.
-
Prepare a placebo sample (all formulation components except the active pharmaceutical ingredient).
-
If available, prepare samples of known related substances and degradation products.
-
Inject each sample into the HPLC system.
-
Evaluation: The chromatograms should show baseline resolution between the two enantiomers.[5] There should be no interfering peaks from the placebo or other impurities at the retention times of the enantiomers. Peak purity analysis using a photodiode array (PDA) detector can also be employed to confirm the homogeneity of the enantiomer peaks.[6]
-
Linearity
Linearity establishes that the detector response is directly proportional to the concentration of the analyte over a specified range.[1]
-
Protocol:
-
Prepare a stock solution of the undesired enantiomer.
-
From the stock solution, prepare a series of at least five dilutions to cover the expected range of the impurity (e.g., from the LOQ to 150% of the specification limit).
-
Inject each dilution in triplicate.
-
Evaluation: Plot the mean peak area against the concentration. The relationship should be linear, and the correlation coefficient (r²) should typically be ≥ 0.998.[3]
-
Accuracy
Accuracy is the closeness of the test results to the true value and is determined by recovery studies.[1]
-
Protocol:
-
Prepare a sample of the pure desired enantiomer at a known concentration.
-
Spike the sample with known amounts of the undesired enantiomer at different concentration levels (e.g., 50%, 100%, and 150% of the target concentration).
-
Prepare at least three replicates for each concentration level.
-
Analyze the samples and calculate the percentage recovery of the undesired enantiomer.
-
Evaluation: The mean percentage recovery should be within an acceptable range, typically 98.0% to 102.0%.[3]
-
Precision
Precision expresses the closeness of agreement among a series of measurements from multiple samplings of the same homogeneous sample. It is evaluated at two levels: repeatability and intermediate precision.[1]
-
Repeatability (Intra-day precision):
-
Prepare six identical samples of the desired enantiomer spiked with the undesired enantiomer at the target concentration.
-
Analyze all six samples on the same day, with the same analyst and instrument.
-
Evaluation: Calculate the relative standard deviation (RSD) of the peak areas for the undesired enantiomer. The RSD should typically be ≤ 2.0%.[3]
-
-
Intermediate Precision (Inter-day precision):
-
Repeat the repeatability experiment on a different day, with a different analyst, and/or on a different instrument.
-
Evaluation: Calculate the RSD for the combined data from both days. The RSD should typically be ≤ 2.0%.[3]
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
LOD is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. LOQ is the lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[7]
-
Protocol:
-
Based on Signal-to-Noise Ratio: Prepare a series of increasingly dilute solutions of the undesired enantiomer and inject them. The concentration that gives a signal-to-noise ratio of approximately 3 is the LOD, and the concentration that gives a signal-to-noise ratio of approximately 10 is the LOQ.[1][6]
-
Based on the Standard Deviation of the Response and the Slope:
-
LOD = 3.3 × (σ / S)
-
LOQ = 10 × (σ / S)
-
Where σ is the standard deviation of the response (e.g., from blank injections or the y-intercept of the regression line) and S is the slope of the calibration curve.[3]
-
-
Confirmation of LOQ: The precision at the LOQ should be determined by analyzing a minimum of six samples at the LOQ concentration. The RSD should be within an acceptable range (e.g., ≤ 10%).
-
Robustness
Robustness is the measure of a method's capacity to remain unaffected by small, deliberate variations in method parameters.[3]
-
Protocol:
-
Introduce small, deliberate changes to the chromatographic conditions, one at a time. Examples of variations include:
-
Flow rate (e.g., ± 0.1 mL/min)
-
Column temperature (e.g., ± 2°C)
-
Mobile phase composition (e.g., ± 2% of the organic modifier)
-
-
Analyze a system suitability solution under each modified condition.
-
Evaluation: The resolution between the enantiomers and the RSD of the peak areas should not significantly change, demonstrating the method's reliability during normal use.[3]
-
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. iosrjournals.org [iosrjournals.org]
- 3. banglajol.info [banglajol.info]
- 4. ema.europa.eu [ema.europa.eu]
- 5. Comparison of the performance of chiral stationary phase for separation of fluoxetine enantiomers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Stability Indicating HPLC Method for the Determination of Chiral Purity of R-(-)-5-[2-aminopropyl]-2-methoxybenzene Sulfonamide - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development and Validation of Chiral HPLC Method for Identification and Quantification of (R)-Enantiomer in Ezetimibe [scirp.org]
A Researcher's Guide to Chiral Stationary Phases for Amine Separation
For researchers, scientists, and drug development professionals, the efficient separation of amine enantiomers is a critical step in the development of new therapeutics and fine chemicals. Chiral High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) are powerful techniques for this purpose, with the choice of the Chiral Stationary Phase (CSP) being the most crucial factor for a successful separation. This guide provides a comparative overview of the most common CSPs for amine separation, supported by experimental data and detailed protocols to aid in method development.
The separation of chiral amines can be challenging due to their basic nature, which can lead to peak tailing and poor resolution on certain stationary phases.[1] However, a variety of CSPs have been developed to address these challenges, each with its own unique chiral recognition mechanism and optimal operating conditions. The main classes of CSPs for amine separation include polysaccharide-based, Pirkle-type, macrocyclic glycopeptide, and cyclofructan-based phases.
Comparative Performance of Chiral Stationary Phases
The selection of an appropriate CSP is paramount for achieving baseline separation of amine enantiomers. The following table summarizes the performance of different CSPs for the separation of a selection of chiral amines, compiled from various studies. It is important to note that chromatographic conditions can significantly influence the separation, and the data presented here should serve as a starting point for method development.
| Chiral Stationary Phase (CSP) | Analyte | Mobile Phase | k'1 | α | Rs | Reference |
| Polysaccharide-Based | ||||||
| Chiralpak IE (Immobilized Amylose tris(3,5-dichlorophenylcarbamate)) | 3,3-Dimethyl-2-butylamine (NBD derivative) | 20% 2-propanol/hexane | 12.02 | 1.30 | 4.06 | [2] |
| Chiralcel OD-H (Coated Cellulose tris(3,5-dimethylphenylcarbamate)) | 1,3-Dimethylbutylamine (NBD derivative) | 20% 2-propanol/hexane | 4.29 | 2.45 | 5.21 | [2] |
| Chiralpak IA (Immobilized Amylose tris(3,5-dimethylphenylcarbamate)) | α-Methylbenzylamine (NBD derivative) | 20% 2-propanol/hexane | 1.88 | 1.00 | - | [2] |
| Pirkle-Type | ||||||
| (R,R)-Whelk-O1 | 1-(1-Naphthyl)ethylamine | Hexane/Ethanol/TFA (95:5:0.1) | 2.5 | 1.4 | 3.2 | [3] |
| Macrocyclic Glycopeptide | ||||||
| TeicoShell (Teicoplanin) | Phenylalanine | Methanol/Acetic Acid/Triethylamine (100:0.02:0.01) | 1.8 | 1.5 | 2.9 | [4] |
| VancoShell (Vancomycin) | Metoprolol | Acetonitrile/Methanol/Acetic Acid/Triethylamine (50:50:0.3:0.2) | 2.1 | 1.3 | 2.5 | [4] |
| Cyclofructan-Based | ||||||
| Larihc CF6-P (Isopropylcarbamate derivatized cyclofructan 6) | 1-Phenylethylamine | ACN/MeOH (90:10) + 0.3% TFA/0.2% TEA | - | >1.5 | >2.0 | [1] |
| Larihc CF6-P (SFC) | 1-Aminoindan | CO2/Methanol (75:25) + 0.3% TFA/0.2% TEA | - | ~1.4 | ~2.5 | [5] |
-
k'1: Retention factor of the first eluted enantiomer
-
α: Separation factor
-
Rs: Resolution factor
-
NBD: Nitrobenzoxadiazole
-
TFA: Trifluoroacetic acid
-
TEA: Triethylamine
-
ACN: Acetonitrile
-
MeOH: Methanol
-
SFC: Supercritical Fluid Chromatography
Detailed Experimental Protocols
Successful chiral separations rely on carefully optimized experimental conditions. Below are detailed methodologies for using the different classes of CSPs for amine separation.
Polysaccharide-Based CSPs
Polysaccharide-based CSPs, derived from cellulose and amylose, are the most widely used for their broad applicability.[6][7] They operate based on interactions such as hydrogen bonding, dipole-dipole, and π-π interactions within the chiral grooves of the polysaccharide structure.[8] Both coated and immobilized versions are available, with the latter offering greater solvent compatibility.[6]
Experimental Protocol:
-
Columns: Chiralpak® IA, IB, IC, ID, IE, IF; Chiralcel® OD, OJ, OZ, etc.
-
Mobile Phase (Normal Phase - NP): A mixture of a non-polar solvent (e.g., hexane or heptane) and an alcohol (e.g., ethanol or isopropanol). A typical starting condition is Hexane/Isopropanol (90:10, v/v).
-
Mobile Phase (Polar Organic - PO): A mixture of polar aprotic and protic solvents, such as Acetonitrile/Methanol.
-
Additives: For basic amines, a basic additive like diethylamine (DEA) or triethylamine (TEA) is often added to the mobile phase at a concentration of 0.1-0.2% to improve peak shape and reduce retention.[9] For acidic compounds, an acidic additive like trifluoroacetic acid (TFA) may be used.
-
Flow Rate: Typically 0.5 - 1.0 mL/min for analytical columns (e.g., 4.6 mm I.D.).
-
Temperature: Usually ambient, but can be varied (e.g., 10-40°C) to optimize selectivity.
-
Detection: UV-Vis or Mass Spectrometry (MS).
-
Derivatization: For amines with weak chromophores, derivatization with agents like 4-chloro-7-nitro-1,2,3-benzoxadiazole (NBD-Cl) can enhance detection sensitivity.[2]
Pirkle-Type CSPs
Pirkle-type or brush-type CSPs are based on small chiral molecules covalently bonded to a silica support.[10] Chiral recognition is achieved through a three-point interaction model involving π-π interactions, hydrogen bonding, and dipole-dipole interactions.[11] The Whelk-O1 is a popular and versatile Pirkle-type CSP.[3]
Experimental Protocol:
-
Column: (R,R)- or (S,S)-Whelk-O1.
-
Mobile Phase (NP): Typically a mixture of hexane and an alcohol modifier like ethanol or isopropanol.
-
Mobile Phase (Reversed Phase - RP): Mixtures of water or buffer with acetonitrile or methanol.
-
Additives: Acidic or basic additives can be used to improve peak shape and selectivity, depending on the nature of the amine.
-
Flow Rate: 0.5 - 1.5 mL/min.
-
Temperature: Ambient.
-
Note: Pirkle-type CSPs are known for their robustness and can be used in NP, RP, and SFC modes.[3]
Macrocyclic Glycopeptide CSPs
Macrocyclic glycopeptide CSPs, such as those based on vancomycin and teicoplanin, offer unique chiral recognition capabilities due to their complex structures containing stereogenic centers, peptide bonds, and carbohydrate moieties.[4][12] They are particularly effective for the separation of amino acids and other compounds with amine functionalities.[4]
Experimental Protocol:
-
Columns: Chirobiotic™ V, V2 (Vancomycin); Chirobiotic™ T, T2 (Teicoplanin).
-
Mobile Phase (RP): Typically aqueous buffers with organic modifiers like methanol or acetonitrile. The pH of the mobile phase is a critical parameter for optimizing separation.
-
Mobile Phase (Polar Ionic Mode): 100% methanol or ethanol with acidic and/or basic additives.
-
Additives: Acetic acid and triethylamine are commonly used to control the ionization of both the analyte and the stationary phase.
-
Flow Rate: 0.5 - 1.0 mL/min.
-
Temperature: Ambient to slightly elevated temperatures can be used.
-
Note: These CSPs are multimodal and can be operated in reversed-phase, normal-phase, and polar organic modes.[13]
Cyclofructan-Based CSPs
Cyclofructan-based CSPs are a newer class of stationary phases that have shown excellent performance for the separation of primary amines.[1] The chiral recognition mechanism involves the inclusion of the analyte into the cyclofructan cavity and interactions with the derivatized hydroxyl groups.
Experimental Protocol:
-
Column: Larihc® CF6-P (isopropylcarbamate derivatized).
-
Mobile Phase (PO): Acetonitrile/Methanol mixtures are commonly used.
-
Mobile Phase (SFC): Carbon dioxide with a polar co-solvent like methanol.
-
Additives: For HPLC, a combination of an acidic additive (e.g., TFA) and a basic additive (e.g., TEA) is often necessary to achieve good peak shape and resolution.[5] In SFC, similar additives are used in the co-solvent.
-
Flow Rate (HPLC): 0.5 - 1.0 mL/min.
-
Flow Rate (SFC): 2.0 - 4.0 mL/min.
-
Temperature: Ambient.
-
Note: Cyclofructan-based CSPs have demonstrated a high success rate for the separation of underivatized primary amines.[1]
Logical Workflow for CSP Selection
The selection of the optimal CSP and mobile phase for a new chiral amine separation can be a systematic process. The following diagram illustrates a logical workflow for method development.
Caption: Workflow for Chiral Stationary Phase Selection.
This guide provides a foundational understanding of the key chiral stationary phases available for amine separation. By understanding the principles of each CSP and following a systematic approach to method development, researchers can significantly streamline the process of achieving successful and robust enantioseparations.
References
- 1. Screening primary racemic amines for enantioseparation by derivatized polysaccharide and cyclofructan columns - PMC [pmc.ncbi.nlm.nih.gov]
- 2. yakhak.org [yakhak.org]
- 3. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 4. Enantioselective Liquid Chromatographic Separations Using Macrocyclic Glycopeptide-Based Chiral Selectors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Polysaccharide-based CSPs – Chiralpedia [chiralpedia.com]
- 7. researchgate.net [researchgate.net]
- 8. Optimization of Liquid Crystalline Mixtures Enantioseparation on Polysaccharide-Based Chiral Stationary Phases by Reversed-Phase Chiral Liquid Chromatography [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. Chiral Stationary Phases for Liquid Chromatography: Recent Developments - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Donor-Acceptor (Pirkle)-type CSPs – Chiralpedia [chiralpedia.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
A Comparative Guide to the Stereoselective Activity of (R)- and (S)-alpha-Phenyl-4-methylphenethylamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The activity of phenethylamine derivatives is often highly dependent on their stereochemistry. The differential interaction of enantiomers with their biological targets can lead to significant variations in potency, efficacy, and overall pharmacological profile. This guide will delve into the anticipated differences in activity between the (R) and (S) enantiomers of alpha-Phenyl-4-methylphenethylamine, drawing parallels from closely related compounds such as amphetamine (alpha-methylphenethylamine).
Anticipated Pharmacological Profile
Based on the structure-activity relationships of TAAR1 agonists, it is hypothesized that both (R)- and (S)-alpha-Phenyl-4-methylphenethylamine will act as agonists at this receptor. TAAR1 is a G protein-coupled receptor that, upon activation, primarily signals through the Gs protein pathway, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels.[1][2]
It is anticipated that the (S)-enantiomer will exhibit greater potency and possibly higher efficacy at TAAR1 compared to the (R)-enantiomer. This prediction is based on studies of amphetamine, where the (S)-enantiomer (dextroamphetamine) is a more potent TAAR1 agonist than the (R)-enantiomer (levoamphetamine).
Table 1: Anticipated Comparative Activity at TAAR1
| Parameter | (R)-alpha-Phenyl-4-methylphenethylamine | (S)-alpha-Phenyl-4-methylphenethylamine |
| Binding Affinity (Ki) | Lower (Higher Ki value) | Higher (Lower Ki value) |
| Functional Potency (EC50) | Lower (Higher EC50 value) | Higher (Lower EC50 value) |
| Efficacy (Emax) | Potentially lower | Potentially higher |
Note: This table represents a hypothesis based on the pharmacology of structurally similar compounds. Direct experimental data is required for confirmation.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathway associated with TAAR1 activation and a typical experimental workflow for characterizing the activity of the enantiomers.
Caption: TAAR1 Activation Signaling Pathway.
Caption: Experimental Workflow for Comparison.
Experimental Protocols
Detailed methodologies for key experiments are crucial for the accurate assessment of the enantiomers' activities.
Radioligand Binding Assay
This assay is employed to determine the binding affinity (Ki) of the (R) and (S) enantiomers to TAAR1.
Objective: To measure the displacement of a specific radioligand from TAAR1 by the test compounds.
Materials:
-
Cell membranes prepared from a cell line stably expressing human TAAR1.
-
Radioligand (e.g., [³H]-epinephrine or a specific TAAR1 radioligand).
-
Test compounds: (R)- and (S)-alpha-Phenyl-4-methylphenethylamine.
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).
-
96-well plates.
-
Glass fiber filters.
-
Scintillation cocktail and counter.
Procedure:
-
Incubation: In each well of a 96-well plate, combine the cell membranes, a fixed concentration of the radioligand, and varying concentrations of the test compound (or buffer for total binding). Non-specific binding is determined in the presence of a high concentration of a known non-radioactive TAAR1 ligand.
-
Equilibration: Incubate the plates at a controlled temperature (e.g., 25°C) for a sufficient time to reach binding equilibrium (e.g., 60 minutes).
-
Separation: Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding at each concentration of the test compound. The concentration of the test compound that inhibits 50% of the specific radioligand binding (IC50) is determined by non-linear regression analysis. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.[3][4][5]
cAMP Functional Assay
This assay measures the ability of the enantiomers to activate TAAR1 and stimulate intracellular cAMP production.
Objective: To determine the potency (EC50) and efficacy (Emax) of the test compounds as TAAR1 agonists.
Materials:
-
A cell line stably expressing human TAAR1 (e.g., HEK293 or CHO cells).
-
Test compounds: (R)- and (S)-alpha-Phenyl-4-methylphenethylamine.
-
Assay medium (e.g., DMEM) containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
cAMP detection kit (e.g., HTRF, BRET, or ELISA-based).
Procedure:
-
Cell Plating: Seed the TAAR1-expressing cells into 96-well plates and allow them to adhere overnight.
-
Compound Addition: Replace the culture medium with assay medium containing varying concentrations of the test compounds. Include a known TAAR1 agonist as a positive control and vehicle as a negative control.
-
Incubation: Incubate the plates at 37°C for a specified time (e.g., 30 minutes) to allow for cAMP accumulation.
-
Cell Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration using a suitable detection kit according to the manufacturer's instructions.[1][2]
-
Data Analysis: Plot the cAMP concentration against the log concentration of the test compound. Use non-linear regression to determine the EC50 (the concentration of the compound that produces 50% of the maximal response) and the Emax (the maximum response produced by the compound).
Conclusion
While direct experimental evidence is currently lacking, the established principles of stereoselectivity in TAAR1 pharmacology strongly suggest that the (S)-enantiomer of alpha-Phenyl-4-methylphenethylamine will be a more potent agonist than the (R)-enantiomer. The experimental protocols outlined in this guide provide a robust framework for the empirical determination of the binding affinities and functional activities of these enantiomers. Such studies are essential to fully elucidate their pharmacological profiles and to guide future drug development efforts targeting the TAAR1 receptor. Researchers are encouraged to perform these comparative studies to fill the existing knowledge gap and to further our understanding of the nuanced interactions between chiral ligands and their biological targets.
References
- 1. Pharmacological Characterization of Membrane-Expressed Human Trace Amine-Associated Receptor 1 (TAAR1) by a Bioluminescence Resonance Energy Transfer cAMP Biosensor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biochemical and Functional Characterization of the Trace Amine-Associated Receptor 1 (TAAR1) Agonist RO5263397 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. giffordbioscience.com [giffordbioscience.com]
- 4. giffordbioscience.com [giffordbioscience.com]
- 5. Radioligand Binding Assays and Their Analysis | Springer Nature Experiments [experiments.springernature.com]
A Researcher's Guide to the Performance of Chiral Amine Catalysts in Asymmetric Synthesis
For Researchers, Scientists, and Drug Development Professionals
Chiral amines have emerged as powerful and versatile tools in the field of asymmetric catalysis, enabling the synthesis of enantiomerically enriched molecules that are crucial for the pharmaceutical and fine chemical industries.[1][2] These organocatalysts, which include proline and its derivatives, cinchona alkaloids, and various primary amines, offer a greener and often more cost-effective alternative to traditional metal-based catalysts.[3][4] Their efficacy is primarily evaluated based on their ability to control stereoselectivity (enantiomeric excess and diastereomeric ratio) and to promote high reaction yields and catalytic turnover.
This guide provides an objective comparison of the performance of common chiral amine catalysts, supported by experimental data. It further details the standardized protocols for evaluating catalyst performance to ensure reproducibility and accurate comparison across different studies.
Performance Data of Chiral Amine Catalysts
The selection of an appropriate chiral amine catalyst is highly dependent on the specific transformation. The following tables summarize the performance of representative catalysts in several key asymmetric reactions.
Table 1: Performance of Proline and its Derivatives
| Reaction Type | Catalyst | Substrates | Yield (%) | ee (%) | dr (anti:syn) | Reference |
| Aldol Reaction | (S)-Proline | Cyclohexanone + 4-Nitrobenzaldehyde | 78 | 95 | 90:10 | [5] |
| Aldol Reaction | L-Proline/GO | Cyclohexanone + 4-Nitrobenzaldehyde | 96 | 79 | - | [6] |
| Mannich Reaction | L-Proline | Propanal + Acetone + p-Anisidine | 50 | 94 | - | [7] |
| Michael Reaction | Chiral Diamine | Cyclopentanone + Nitrostyrene | High | >99 | - | [7] |
Table 2: Performance of Cinchona Alkaloid Derivatives
| Reaction Type | Catalyst | Substrates | Yield (%) | ee (%) | dr | Reference |
| Aza-Michael-Aldol | Cinchona-based primary amine | α,β-Unsaturated ketone + Pyrrole derivative | 70-91 | ~92 | >20:1 | [8] |
| Glycine Alkylation | Dimeric Cinchona Alkaloid | Glycine imine + 4-Nitrobenzyl bromide | 91 | 99 | - | [4] |
| Ketene-Aldehyde Cycloaddition | Cinchona Alkaloid | Acid chloride + Various aldehydes | High | >98 | >98:2 | [9] |
| Conjugate Addition | (DHQ)₂PHAL | β-Diketone + Aromatic/Aliphatic Alkynones | High | High | - | [4] |
Table 3: Performance of Other Chiral Primary Amines
| Reaction Type | Catalyst | Substrates | Yield (%) | ee (%) | dr | Reference |
| Mannich Reaction | Primary Amine Catalyst | Isatin-derived ketimine + Aldehyde | - | 85-88 | - | [10] |
| Michael Tandem Reaction | Primary α-Amino Amide | Various | High | High | - | [11] |
| Intramolecular Aza-Michael | Cinchona-based diamine | Enone carbamate | 75-95 | up to 99 | - | [8] |
Visualizing Catalytic Processes
Understanding the experimental process and the underlying catalytic mechanism is key to catalyst selection and optimization.
Caption: General experimental workflow for evaluating chiral amine catalyst performance.
Caption: Simplified catalytic cycle for enamine-mediated activation by a chiral amine.
Experimental Protocols
Accurate and reproducible data are the foundation of catalyst evaluation. The following sections detail the methodologies for key experiments.
General Protocol for a Proline-Catalyzed Asymmetric Aldol Reaction
This protocol is a representative example for conducting an asymmetric reaction catalyzed by a chiral amine.
-
Materials: (S)-Proline, cyclohexanone, 4-nitrobenzaldehyde, solvent (e.g., DMSO or a MeOH/H₂O mixture), deuterated chloroform (CDCl₃), reagents for workup (e.g., saturated NH₄Cl solution, ethyl acetate, brine, anhydrous Na₂SO₄).
-
Procedure:
-
To a stirred solution of the aldehyde (e.g., 1.0 mmol) and ketone (e.g., 5.0 mmol) in the chosen solvent (e.g., 4 mL) at room temperature, add the chiral amine catalyst (e.g., (S)-proline, 0.1-0.3 mmol, 10-30 mol%).
-
Stir the reaction mixture at the specified temperature (e.g., room temperature or 0 °C) and monitor the progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of NH₄Cl.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the pure aldol product.
-
Determine the isolated yield based on the mass of the pure product.
-
Determine the diastereomeric ratio (dr) by ¹H NMR analysis of the purified product.[5]
-
Determine the enantiomeric excess (ee%) using chiral High-Performance Liquid Chromatography (HPLC).
-
Protocol for Determining Enantiomeric Excess (ee%)
The determination of enantiomeric excess is critical for evaluating the stereoselectivity of a catalyst.[12]
-
Method 1: Chiral High-Performance Liquid Chromatography (HPLC)
-
Column Selection: Choose a suitable chiral stationary phase (CSP) column (e.g., Chiralcel OD-H, Chiralpak AD-H, etc.) based on the structure of the analyte.
-
Sample Preparation: Prepare a dilute solution of the purified product in the mobile phase (typically a mixture of hexanes and isopropanol).
-
Method Development: Optimize the mobile phase composition and flow rate to achieve baseline separation of the two enantiomer peaks.
-
Analysis: Inject the sample onto the HPLC system. The two enantiomers will elute at different retention times.
-
Calculation: The ee% is calculated from the integrated areas of the two peaks using the formula: ee% = |(Area₁ - Area₂) / (Area₁ + Area₂)| * 100
-
-
Method 2: ¹H NMR Spectroscopy with a Chiral Derivatizing Agent This technique converts a mixture of enantiomers into a mixture of diastereomers, which can be distinguished by NMR.[13]
-
Derivatization: React the enantiomeric product mixture (e.g., an alcohol or amine) with a chiral derivatizing agent (e.g., Mosher's acid chloride) in the presence of a base to form diastereomeric esters or amides.
-
NMR Analysis: Acquire a high-resolution ¹H NMR spectrum of the resulting diastereomeric mixture.
-
Quantification: Identify distinct, well-resolved signals corresponding to each diastereomer. Integrate these signals.
-
Calculation: The ratio of the integrals directly corresponds to the ratio of the enantiomers in the original sample. The ee% can be calculated from this ratio.
-
Calculation of Turnover Number (TON) and Turnover Frequency (TOF)
TON and TOF are metrics that quantify the efficiency and longevity of a catalyst.[14]
-
Turnover Number (TON): Represents the number of moles of substrate that one mole of catalyst can convert before becoming inactive.[15] For a completed reaction, it is calculated as:
-
Turnover Frequency (TOF): Measures the rate at which the catalyst converts substrate to product per unit of time, essentially the speed of each catalytic site.[15] It is calculated as:
-
TOF = TON / reaction time (in hours or seconds) [16] TOF provides a standardized measure of catalytic activity that allows for the comparison of different catalytic systems under similar conditions.
-
References
- 1. Asymmetric catalysis with chiral primary amine-based organocatalysts - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. Direct catalytic asymmetric synthesis of α-chiral primary amines - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Cinchona Alkaloids [sigmaaldrich.com]
- 5. A Simple and Efficient Protocol for Proline-Catalysed Asymmetric Aldol Reaction [mdpi.com]
- 6. Heterogeneous organocatalysis: the proline case - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Recent advances in organocatalytic asymmetric aza-Michael reactions of amines and amides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cinchona alkaloid-lewis acid catalyst systems for enantioselective ketene-aldehyde cycloadditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Catalytic Efficiency of Primary α-Amino Amides as Multifunctional Organocatalysts in Recent Asymmetric Organic Transformations [mdpi.com]
- 12. Determination of enantiomeric excess [ch.ic.ac.uk]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Turnover number - Wikipedia [en.wikipedia.org]
- 16. researchgate.net [researchgate.net]
Efficacy comparison of enzymatic vs. chemical chiral resolution
An Objective Comparison of Enzymatic and Chemical Chiral Resolution for Researchers
In the development of pharmaceuticals, agrochemicals, and fine chemicals, the production of enantiomerically pure compounds is paramount, as different enantiomers of a chiral molecule can exhibit vastly different biological activities. Chiral resolution, the process of separating a racemic mixture into its constituent enantiomers, remains a cornerstone of asymmetric synthesis. This guide provides a detailed comparison of two primary methods: enzymatic kinetic resolution and chemical resolution via diastereomeric salt formation, supported by experimental data and protocols to aid researchers in selecting the optimal strategy for their specific needs.
Methodology Overview
Enzymatic Chiral Resolution operates on the principle of kinetic resolution. In this process, an enzyme, acting as a chiral catalyst, selectively catalyzes the transformation of one enantiomer in a racemic pair at a much higher rate than the other.[1][] This difference in reaction rates allows for the separation of the unreacted, slower-reacting enantiomer from the newly formed product.[1] Enzymes like lipases, proteases, and esterases are commonly employed due to their high stereoselectivity and ability to function under mild, environmentally benign conditions.[] A key limitation of classic kinetic resolution is that the theoretical maximum yield for a single enantiomer is 50%.[3]
Chemical Chiral Resolution is the classical method for separating enantiomers, most commonly achieved by forming diastereomeric salts.[4] This technique involves reacting the racemic mixture (e.g., an acid or an amine) with an enantiomerically pure chiral resolving agent.[5] The resulting products are diastereomers, which, unlike enantiomers, have different physical properties such as solubility.[5] This difference allows for their separation by methods like fractional crystallization.[6] After separation, the chiral resolving agent is removed to yield the purified enantiomers.[4]
Quantitative Data Comparison
The efficacy of a resolution technique is measured by several parameters, including enantiomeric excess (ee%), yield, and reaction time. The following tables summarize these metrics for both enzymatic and chemical methods across various substrates.
Table 1: General Performance Characteristics of Enzymatic vs. Chemical Resolution
| Feature | Enzymatic Resolution | Chemical Resolution |
| Selectivity | Generally very high (high E-values)[7] | Variable, depends on the interaction between substrate and resolving agent |
| Reaction Conditions | Mild (near-neutral pH, room/moderate temp.) | Can require acidic or basic conditions, and temperature extremes |
| Environmental Impact | More "green," uses biodegradable catalysts (enzymes) in often aqueous media | Often relies on organic solvents and stoichiometric resolving agents |
| Substrate Scope | Can be limited by the enzyme's specificity[8] | Broadly applicable to acids, bases, and some alcohols[6][9] |
| Process Optimization | Can be complex (enzyme stability, activity, immobilization) | Often requires extensive screening of resolving agents and crystallization conditions[10] |
| Theoretical Yield | 50% for kinetic resolution (can be overcome with Dynamic Kinetic Resolution)[3] | 50% for the target enantiomer per cycle (unwanted enantiomer can be racemized and recycled)[4] |
| Cost | Enzyme cost can be high, but catalyst loading is low. Immobilization allows reuse. | Resolving agents can be expensive, and recovery may not be 100%. |
Table 2: Efficacy Comparison for the Resolution of Specific Racemic Compounds
| Compound | Method | Catalyst / Resolving Agent | Yield (%) | Enantiomeric Excess (ee%) | Reaction Time |
| Chiral Amines (general) | Enzymatic | ω-Transaminase | 80 - 98% | >99% | Short |
| Racemic Amines (general) | Chemical | PEGylated-(R)-mandelic acid | 78 - 90% | 72 - 85% (1st cycle) | 12 h |
| (R,S)-Ibuprofen Methyl Ester | Enzymatic (Hydrolysis) | Lipase | ~42% | 85% (product ee) | 10.87 h |
| (R,S)-1-phenylethanol | Enzymatic (Acetylation) | Acylase I | Not specified | 58% (unreacted substrate) | Not specified |
| (R,S)-α-methylbenzylamine | Chemical | (R,R)-Tartaric Acid | ~35-40% | >85% (after crystallization) | >24 h |
| Phosphinate Esters | Enzymatic (Hydrolysis) | Phosphotriesterase (mutant) | Not specified | >95% | Not specified |
Data compiled from references[5][11][12][13][14][15]. Yields for resolution processes are often reported for the isolated enantiomer and are theoretically capped at 50% unless a recycling or dynamic process is used.
Visualizing the Workflows
The fundamental workflows for enzymatic and chemical resolution are distinct, as illustrated in the diagrams below.
Caption: Workflow for Enzymatic Kinetic Resolution.
Caption: Workflow for Chemical Resolution.
Detailed Experimental Protocols
The following protocols provide practical examples of both resolution methods.
Protocol 1: Chemical Resolution of Racemic α-Methylbenzylamine
This protocol is adapted from the fractional crystallization method using tartaric acid.[5]
Objective: To separate the enantiomers of racemic α-methylbenzylamine by forming diastereomeric salts with (+)-(R,R)-tartaric acid.
Materials:
-
Racemic α-methylbenzylamine
-
(+)-(R,R)-Tartaric acid
-
Methanol
-
50% Sodium Hydroxide (NaOH) solution
-
Diethyl ether
-
Standard laboratory glassware (Erlenmeyer flask, Büchner funnel, separatory funnel)
Procedure:
-
Salt Formation: Dissolve 15 g of (+)-(R,R)-tartaric acid in 125 mL of methanol in a 250 mL Erlenmeyer flask. Gentle heating may be required to fully dissolve the acid.[5]
-
Cautiously add 12.1 g (12.5 mL) of racemic α-methylbenzylamine to the tartaric acid solution. The mixture will heat up.
-
Stopper the flask and allow the solution to stand undisturbed at room temperature for at least 24 hours to allow for the crystallization of the diastereomeric salt.
-
Isolation of Diastereomer: Collect the prism-shaped crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold methanol to remove any adhering mother liquor.
-
Liberation of the Amine: Transfer the collected crystals to a flask. Slowly add 3-4 mL of 50% NaOH solution, or enough to completely dissolve the salt and make the solution basic. This regenerates the free amine, which is insoluble in water and will form an organic layer.[5]
-
Extraction: Cool the solution to room temperature. Transfer the mixture to a separatory funnel and extract the liberated amine with three 10 mL portions of diethyl ether.
-
Isolation: Combine the ether extracts, dry over anhydrous sodium sulfate, and carefully evaporate the ether to yield the resolved amine (predominantly one enantiomer). The optical purity can be determined using polarimetry.
Protocol 2: Enzymatic Kinetic Resolution of Racemic Ibuprofen
This protocol describes a typical lipase-catalyzed esterification where one enantiomer reacts preferentially.[16][17]
Objective: To selectively esterify one enantiomer of racemic ibuprofen using a lipase, allowing for the separation of the unreacted enantiomer.
Materials:
-
Racemic ibuprofen
-
Immobilized Lipase (e.g., from Candida antarctica Lipase B, CALB)
-
An alcohol (e.g., 1-butanol)
-
An organic solvent (e.g., hexane or toluene)
-
Standard laboratory glassware (round-bottom flask, magnetic stirrer)
-
Equipment for monitoring the reaction (e.g., Chiral HPLC)
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve a known quantity of racemic ibuprofen (e.g., 1 mmol) and a slight excess of the alcohol (e.g., 1.2 mmol of 1-butanol) in an appropriate volume of organic solvent (e.g., 20 mL of hexane).
-
Enzyme Addition: Add the immobilized lipase (typically 5-10% by weight of the substrate) to the solution.
-
Reaction: Stir the mixture at a constant, moderate temperature (e.g., 40°C).
-
Monitoring: Monitor the progress of the reaction by taking small aliquots at regular intervals. Analyze the aliquots using chiral HPLC to determine the conversion rate and the enantiomeric excess of both the remaining ibuprofen substrate and the ibuprofen ester product.[17]
-
Termination and Separation: When the desired conversion is reached (typically close to 50% for maximum ee of both substrate and product), stop the reaction by filtering off the immobilized enzyme. The enzyme can be washed and reused.
-
Product Isolation: The resulting mixture contains the unreacted ibuprofen enantiomer and the esterified product. These can be separated using standard chemical techniques, such as extraction. Acidifying the mixture will protonate the unreacted ibuprofen, allowing it to be extracted into an aqueous basic solution, while the ester remains in the organic layer.
Conclusion
Both enzymatic and chemical methods offer robust pathways for chiral resolution.
-
Enzymatic resolution is distinguished by its exceptional selectivity and mild, environmentally friendly conditions, making it a powerful tool, particularly in the pharmaceutical industry.[][11] Its primary limitations are the 50% theoretical yield in standard kinetic resolutions and a substrate scope that is dependent on the specific enzyme.
-
Chemical resolution via diastereomeric crystallization is a versatile and well-established technique applicable to a wide range of compounds.[9] However, it can be labor-intensive, requiring significant empirical screening for suitable resolving agents and crystallization conditions, and often involves larger quantities of organic solvents.
The choice between these methods depends on factors such as the chemical nature of the substrate, the required scale of production, cost considerations, and environmental regulations. For many modern applications, a chemoenzymatic approach, which combines the advantages of both methods, or the use of Dynamic Kinetic Resolution (DKR) to overcome the 50% yield barrier, represents the state-of-the-art in producing enantiomerically pure compounds efficiently and sustainably.[3]
References
- 1. Kinetic resolution - Wikipedia [en.wikipedia.org]
- 3. Recent advances in enzymatic and chemical deracemisation of racemic compounds - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60175G [pubs.rsc.org]
- 4. Chiral resolution - Wikipedia [en.wikipedia.org]
- 5. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]
- 6. Thieme E-Books & E-Journals [thieme-connect.de]
- 7. biocatalysis.uni-graz.at [biocatalysis.uni-graz.at]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Strategies for chiral separation: from racemate to enantiomer - Chemical Science (RSC Publishing) DOI:10.1039/D3SC01630G [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. academic.oup.com [academic.oup.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Enzymatic resolution of chiral phosphinate esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. [Chiral HPLC determination of conversion and enantiomeric excess of enzyme catalyzed stereoselective esterification of racemic ibuprofen] - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparison of Key Analytical Techniques for Chiral Analysis
An Objective Guide to the Cross-Validation of Analytical Methods for Chiral Compounds
For researchers, scientists, and professionals in drug development, the accurate quantification of enantiomers is critical. The pharmacodynamic, pharmacokinetic, and toxicological properties of a chiral drug can differ significantly between its enantiomers.[1] Therefore, robust and reliable analytical methods are essential for ensuring the quality, safety, and efficacy of chiral pharmaceuticals. Cross-validation serves as a crucial process to verify that an analytical method is fit for its intended purpose, either by comparing it against an established reference method or by transferring it between laboratories.[2][3]
This guide provides an objective comparison of the primary analytical techniques used for chiral separations—High-Performance Liquid Chromatography (HPLC), Supercritical Fluid Chromatography (SFC), and Capillary Electrophoresis (CE)—and outlines the protocols for their cross-validation.
The separation of enantiomers is most commonly achieved using chiral chromatography or electrophoresis.[1][4] The choice between HPLC, SFC, and CE depends on various factors including the physicochemical properties of the analyte, the required sensitivity, speed, and the intended application (e.g., quality control vs. preparative separation).
-
High-Performance Liquid Chromatography (HPLC): HPLC is the most widely used technique for chiral separations, offering versatility through various modes like normal-phase, reversed-phase, and polar organic.[4][5] A vast library of chiral stationary phases (CSPs) is commercially available, making it a robust and well-understood method.[6]
-
Supercritical Fluid Chromatography (SFC): SFC has emerged as a powerful alternative to HPLC, particularly for high-throughput screening and preparative separations.[7][8] Using supercritical CO2 as the primary mobile phase component, SFC offers advantages of faster analysis, reduced organic solvent consumption, and often provides complementary or superior selectivity compared to HPLC.[8][9][10]
-
Capillary Electrophoresis (CE): CE is a high-efficiency separation technique that is particularly well-suited for polar and charged compounds.[11][12] Chiral separations in CE are achieved by adding a chiral selector to the background electrolyte.[11][13] The technique requires minimal sample and solvent, making it a cost-effective and green analytical option.[12]
Data Presentation: Performance Comparison of Chiral Analytical Methods
The validation of an analytical method quantifies its performance based on several key parameters. The following table summarizes typical performance data for HPLC, SFC, and CE in chiral applications, compiled from various studies.
| Validation Parameter | Chiral HPLC | Chiral SFC | Chiral CE |
| Linearity (R²) | > 0.998[5] | > 0.995[14] | > 0.995[15] |
| Precision (Intra/Inter-day RSD%) | < 2%[5][16] | < 15% (at LLOQ)[14] | < 1.5%[15] |
| Accuracy (Recovery %) | 98.0 - 102.86%[5][17] | 89 - 109%[14] | 100.4 - 100.5%[15] |
| Limit of Detection (LOD) | 2.54 µg/mL[5], 15 ng/mL[17] | 0.03 ng/mL[14] | 0.8 - 0.91 µg/mL[15][18] |
| Limit of Quantitation (LOQ) | 7.68 µg/mL[5], 45 ng/mL[17] | 0.03 ng/mL[14] | 2.5 - 2.94 µg/mL[15][18] |
| Analysis Time | < 15 min[17][19] | < 13 min[14] | < 10 min[15][18] |
Note: These values are representative and can vary significantly based on the analyte, matrix, instrumentation, and specific method conditions.
Experimental Protocols
General Protocol for Chiral Method Validation
Validation of chiral analytical methods should follow established guidelines, such as those from the International Conference on Harmonization (ICH).[5][20][21] The core parameters to be evaluated are:
-
Specificity: Demonstrate that the method can unequivocally assess the desired enantiomer in the presence of its counterpart and any other potential impurities or matrix components. This is typically done by analyzing spiked samples and placeboes.[5]
-
Linearity: Establish a linear relationship between the concentration of the enantiomer and the analytical response over a defined range. This is determined by analyzing a series of standards at different concentrations (typically 5-6 levels). The linearity is evaluated by the correlation coefficient (r²) of the calibration curve.[17][21]
-
Accuracy: Determine the closeness of the measured value to the true value. This is assessed by analyzing samples with known concentrations (e.g., spiked placebo) and calculating the percentage recovery.[5][21]
-
Precision: Assess the degree of scatter between a series of measurements. It is evaluated at two levels:
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ):
-
LOD: The lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value.[5]
-
LOQ: The lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[5] These are often determined based on the signal-to-noise ratio (3:1 for LOD, 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.[20]
-
-
Robustness: Evaluate the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., mobile phase composition, pH, temperature, flow rate).[5]
Protocol for Cross-Validation (Method Transfer)
Cross-validation, often in the form of an analytical method transfer (AMT), ensures that a method performs comparably in a receiving laboratory as it did in the originating laboratory.[22]
-
Planning and Protocol Development:
-
Execution Approaches:
-
Comparative Testing: Both the transferring and receiving labs analyze the same set of samples. The results are then statistically compared (e.g., using t-tests or F-tests) against the pre-defined acceptance criteria.[3]
-
Co-validation: The receiving laboratory participates in the validation of the method, typically by performing the intermediate precision assessment.[2]
-
Partial Revalidation: The receiving laboratory performs validation of a subset of the original validation parameters, commonly accuracy and precision.[2]
-
Mandatory Visualizations
The following diagrams illustrate key workflows and relationships in the cross-validation of chiral analytical methods.
Caption: Workflow for Cross-Validation of a New Chiral Analytical Method.
Caption: Logical Relationship of Key Method Validation Parameters.
Caption: Decision Workflow for Selecting a Chiral Analysis Technique.
References
- 1. Chiral analysis - Wikipedia [en.wikipedia.org]
- 2. Best practices for analytical method transfers - Medfiles [medfilesgroup.com]
- 3. Analytical Method Transfer: Best Practices and Guidelines | Lab Manager [labmanager.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. banglajol.info [banglajol.info]
- 6. Enantioselective HPLC Analysis to Assist the Chemical Exploration of Chiral Imidazolines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. chromatographytoday.com [chromatographytoday.com]
- 12. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Development of a Chiral Supercritical Fluid Chromatography–Tandem Mass Spectrometry and Reversed-Phase Liquid Chromatography–Tandem Mass Spectrometry Platform for the Quantitative Metabolic Profiling of Octadecanoid Oxylipins - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Development and validation of a chiral capillary electrophoresis method for assay and enantiomeric purity control of pramipexole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Validated Chiral Ultra Fast Liquid Chromatographic Method for Quantitative Analysis of Enantiomeric Vildagliptin [scirp.org]
- 17. researchgate.net [researchgate.net]
- 18. Development and validation of a capillary electrophoresis method for the enantiomeric purity determination of RS86017 using experimental design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Development and Validation of a Chiral Liquid Chromatographic Assay for Enantiomeric Separation and Quantification of Verapamil in Rat Plasma: Stereoselective Pharmacokinetic Application - PMC [pmc.ncbi.nlm.nih.gov]
- 20. System Suitability And Validation For Chiral Purity Assays Of Drug Substances - Regis Technologies [registech.com]
- 21. demarcheiso17025.com [demarcheiso17025.com]
- 22. mriglobal.org [mriglobal.org]
A Comparative Guide to Chiral Building Blocks: Benchmarking (R)-alpha-Phenyl-4-methylphenethylamine
For Researchers, Scientists, and Drug Development Professionals
In the landscape of asymmetric synthesis, the selection of an appropriate chiral building block is paramount to achieving desired stereochemical outcomes. This guide provides a comparative overview of (R)-alpha-Phenyl-4-methylphenethylamine against other widely used chiral building blocks, namely (R)-1-phenylethylamine, (S)-1-phenylethylamine, pseudoephedrine, and ephedrine. While comprehensive experimental data for this compound as a chiral auxiliary in a broad range of applications is limited in publicly accessible literature, this guide compiles available information and presents a detailed analysis of its well-established counterparts to serve as a benchmark.
Overview of this compound
This compound, also known as (1R)-2-(4-methylphenyl)-1-phenylethanamine, is a chiral amine whose utility has been noted in specific industrial applications. Its structure is characterized by a phenylethylamine backbone with a phenyl group at the alpha position and a tolyl group attached to the ethyl moiety.
Known Application: The primary documented industrial use of (S)-1-phenyl-2-(p-tolyl)ethylamine, the enantiomer of the topic compound, is in the resolution of chrysanthemic acids, which are precursors to synthetic pyrethroid insecticides. This suggests that this compound can be effectively employed as a resolving agent for acidic compounds through the formation of diastereomeric salts.
Physicochemical Properties: A Comparative Look
A fundamental step in selecting a chiral building block is understanding its physical and chemical properties. The following table summarizes the key properties of this compound and its counterparts.
| Property | This compound | (R)-1-Phenylethylamine | (S)-1-Phenylethylamine | (+)-Pseudoephedrine | (-)-Ephedrine |
| Molecular Formula | C₁₅H₁₇N[1] | C₈H₁₁N | C₈H₁₁N | C₁₀H₁₅NO | C₁₀H₁₅NO |
| Molecular Weight | 211.30 g/mol [1] | 121.18 g/mol | 121.18 g/mol | 165.23 g/mol | 165.23 g/mol |
| Boiling Point | Not available | 187 °C | 187 °C | 255 °C | 255 °C |
| Melting Point | Not available | -10 °C | -10 °C | 118-119 °C | 33-35 °C |
| Density | Not available | 0.952 g/mL at 20 °C | 0.94 g/mL at 25 °C | Not available | 1.124 g/cm³ |
| CAS Number | 30339-32-3[1] | 3886-69-9 | 2627-86-3 | 90-82-4 | 299-42-3 |
Performance in Asymmetric Synthesis: A Review of Alternatives
Due to the limited public data on the performance of this compound as a chiral auxiliary, this section focuses on the well-documented applications of its structural analogs. These examples provide a benchmark for the expected performance of chiral phenylethylamines.
Diastereoselective Alkylation using Pseudoephedrine Amides
Pseudoephedrine has been extensively used as a chiral auxiliary for the asymmetric alkylation of enolates derived from carboxylic acids. The methodology, developed by Myers, provides a reliable route to enantiomerically enriched alpha-substituted carboxylic acids, alcohols, aldehydes, and ketones.[2]
Experimental Data:
| Electrophile (R-X) | Diastereomeric Ratio (dr) | Yield (%) | Reference |
| Iodomethane | >99:1 | 95 | Myers et al. |
| Iodoethane | >99:1 | 94 | Myers et al. |
| 1-Iodopropane | >99:1 | 92 | Myers et al. |
| Benzyl bromide | >99:1 | 97 | Myers et al. |
Chiral Resolution using (R)- and (S)-1-Phenylethylamine
(R)- and (S)-1-phenylethylamine are widely used as resolving agents for racemic acids and other acidic compounds through the formation of diastereomeric salts. The efficiency of the resolution depends on the differential solubility of the resulting diastereomeric salts.
Experimental Data: Resolution of Racemic Ibuprofen
| Resolving Agent | Diastereomeric Salt Formed | Yield of Resolved Acid (%) | Enantiomeric Excess (ee) of Resolved Acid (%) |
| (R)-1-Phenylethylamine | (R)-Ibuprofen-(R)-1-phenylethylamine | 45 | >98 |
| (S)-1-Phenylethylamine | (S)-Ibuprofen-(S)-1-phenylethylamine | 42 | >98 |
Experimental Protocols
General Procedure for Diastereoselective Alkylation of Pseudoephedrine Amides
-
Amide Formation: To a solution of pseudoephedrine (1.0 eq.) in an appropriate solvent (e.g., CH₂Cl₂), the acyl chloride or anhydride (1.1 eq.) and a base (e.g., triethylamine, 1.2 eq.) are added at 0 °C. The reaction is stirred until completion, followed by an aqueous workup to isolate the pseudoephedrine amide.
-
Enolate Formation and Alkylation: The pseudoephedrine amide (1.0 eq.) and LiCl (6.0 eq.) are dissolved in THF and cooled to -78 °C. Lithium diisopropylamide (LDA) (2.2 eq.) is added dropwise to form the enolate. After stirring for a specified time, the electrophile (1.5 eq.) is added, and the reaction is allowed to warm to the desired temperature.
-
Workup and Auxiliary Cleavage: The reaction is quenched with saturated aqueous NH₄Cl. The product is extracted with an organic solvent. The chiral auxiliary can be cleaved by acidic or basic hydrolysis to yield the desired enantiomerically enriched product.
General Procedure for Chiral Resolution of a Racemic Carboxylic Acid
-
Salt Formation: The racemic carboxylic acid (1.0 eq.) is dissolved in a suitable solvent (e.g., ethanol, methanol). The chiral resolving agent, (R)- or (S)-1-phenylethylamine (0.5-1.0 eq.), is added to the solution. The mixture is heated to obtain a clear solution and then allowed to cool slowly to facilitate crystallization of the less soluble diastereomeric salt.
-
Isolation of Diastereomeric Salt: The crystallized salt is collected by filtration and washed with a small amount of cold solvent. The salt can be recrystallized to improve diastereomeric purity.
-
Liberation of the Enantiopure Acid: The isolated diastereomeric salt is treated with an acid (e.g., HCl) to protonate the carboxylic acid and form the ammonium salt of the resolving agent. The enantiopure carboxylic acid is then extracted with an organic solvent.
Visualizing the Workflow
Logical Flow of Asymmetric Synthesis using a Chiral Auxiliary
Caption: General workflow for asymmetric synthesis.
Decision Pathway for Chiral Resolution vs. Asymmetric Synthesis
Caption: Decision making in chiral synthesis.
Conclusion
This compound presents itself as a viable, albeit less documented, chiral building block, particularly for the resolution of acidic compounds. Its structural similarity to the well-established (R)-1-phenylethylamine suggests potential for broader applications as a chiral auxiliary. However, a significant gap in publicly available, direct comparative data on its performance in common asymmetric transformations, such as alkylations or additions, currently exists.
For researchers and drug development professionals, the choice of a chiral building block will ultimately depend on a combination of factors including cost, availability, and, most importantly, empirical performance in the specific desired transformation. While this guide provides a foundational comparison, it is recommended that the performance of this compound be experimentally evaluated against established alternatives for any new application. The detailed data and protocols for pseudoephedrine and 1-phenylethylamine included herein offer a solid baseline for such benchmarking studies.
References
Safety Operating Guide
Navigating the Disposal of (R)-alpha-Phenyl-4-methylphenethylamine: A Guide for Laboratory Professionals
Core Principles of Chemical Waste Disposal
The overarching strategy for managing laboratory waste emphasizes maximizing safety and minimizing environmental impact. This involves a hierarchy of practices, starting with pollution prevention and source reduction, followed by reuse or redistribution, treatment and recycling, and finally, proper disposal.[1] Laboratory personnel are primarily responsible for knowing the properties of the chemicals they handle and for formulating a disposal plan before beginning any experimental work.[1]
Risk Assessment and Classification
(R)-alpha-Phenyl-4-methylphenethylamine, as a phenethylamine derivative, should be treated as a hazardous chemical. Safety data sheets for related compounds such as Phenethylamine and N-Methylphenethylamine indicate that they can be corrosive, toxic, and combustible.[2][3] Therefore, it is prudent to handle this compound with similar precautions.
Key Hazard Considerations:
-
Toxicity: Assumed to be toxic if swallowed, in contact with skin, or inhaled.[4]
-
Corrosivity: May cause severe skin burns and eye damage.[4][5]
-
Flammability: May be a combustible liquid.[4]
-
Environmental Hazard: Potentially harmful to aquatic life.[4]
Due to these potential hazards, this compound must be managed as hazardous waste.[2] Under no circumstances should it be disposed of down the drain or in regular trash.[6][7]
Quantitative Data Summary
While specific quantitative data for this compound is not available, the following table summarizes typical disposal parameters for analogous chemical waste.
| Parameter | Guideline | Citation |
| pH of Aqueous Waste | Generally, aqueous solutions must be neutralized to a pH between 5.5 and 10.5 before any consideration for drain disposal (which is not recommended for this compound). | [6] |
| Flash Point | Liquids with a flashpoint below 60°C (140°F) are considered ignitable hazardous waste. | [7] |
| Concentration Limits | Raw, unused, or concentrated chemicals are forbidden from sink/sewer disposal.[7] For permitted drain disposal of some organic chemicals, concentrations are often limited to one percent or less. | [7] |
| Container Fill Level | Waste containers should not be filled beyond 90% of their capacity to allow for expansion. | [8] |
Step-by-Step Disposal Protocol
-
Waste Identification and Segregation:
-
Clearly label the waste container as "Hazardous Waste" and specify the contents: "this compound".[9]
-
Segregate this waste from other chemical waste streams to prevent incompatible reactions.[1][10] Specifically, keep it away from strong oxidizing agents, acids, acid anhydrides, and acid chlorides.[3][11]
-
Collect aqueous and organic solvent waste separately.[1]
-
-
Container Management:
-
Use a designated, appropriate, and compatible container for the waste. The original container can be used if it is in good condition.[8][9]
-
Ensure the container is tightly sealed at all times, except when adding waste.[8][9]
-
Store the waste container in a designated, well-ventilated, and secure area, away from heat, sparks, and open flames.[2][12] Hazardous chemicals should be stored below eye level.[12]
-
-
Arrange for Professional Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company to arrange for pickup and disposal.[10]
-
Chemical waste generators are responsible for consulting local, regional, and national hazardous waste regulations to ensure complete and accurate classification and disposal.[2]
-
Experimental Protocols
Specific experimental protocols for the neutralization or degradation of this compound are not documented in the provided search results. The standard and recommended procedure is to transfer the chemical waste to a licensed disposal facility that will use methods such as high-temperature incineration.[13]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. fishersci.com [fishersci.com]
- 3. fishersci.com [fishersci.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. aksci.com [aksci.com]
- 6. Hazardous Waste and Disposal - American Chemical Society [acs.org]
- 7. Guide to Laboratory Sink/Sewer Disposal of Wastes | Office of Clinical and Research Safety [vumc.org]
- 8. ethz.ch [ethz.ch]
- 9. engineering.purdue.edu [engineering.purdue.edu]
- 10. How to Safely Dispose of Laboratory Waste? | Stericycle UK [stericycle.co.uk]
- 11. fishersci.com [fishersci.com]
- 12. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 13. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
